molecular formula C7H5N3O2S B1295879 4-Nitrobenzo[d]thiazol-2-amine CAS No. 6973-51-9

4-Nitrobenzo[d]thiazol-2-amine

Cat. No.: B1295879
CAS No.: 6973-51-9
M. Wt: 195.2 g/mol
InChI Key: XPYJFCKUPMJFHE-UHFFFAOYSA-N
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Description

4-Nitrobenzo[d]thiazol-2-amine (CAS 6973-51-9) is a benzothiazole-derived small molecule that serves as a key chemical building block in medicinal chemistry and anticancer drug discovery research. This compound provides a versatile core structure for the design and synthesis of novel biologically active molecules. Recent scientific studies have demonstrated that benzothiazole derivatives, particularly those based on the this compound scaffold, show significant promise as dual-action therapeutic candidates with potent anticancer and anti-inflammatory properties. Research indicates that optimized derivatives can significantly inhibit the proliferation of human cancer cell lines, including epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cells . The mechanism of action for these active compounds involves the simultaneous inhibition of both the AKT and ERK signaling pathways, which are crucial for tumor cell survival and proliferation . Furthermore, these derivatives have been shown to reduce the expression of key inflammatory cytokines such as IL-6 and TNF-α, which are implicated in the tumor microenvironment, thereby hindering cancer cell migration . Additional molecular docking studies suggest that related benzo[d]thiazol-2-amine derivatives exhibit strong binding affinities to targets like the Human Epidermal growth factor receptor (HER) enzyme, indicating their potential to interact effectively with critical cancer-related pathways and DNA . With a molecular formula of C7H5N3O2S and a molecular weight of 195.20 g/mol, this compound is a fundamental starting material for researchers developing new small-molecule inhibitors. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c8-7-9-6-4(10(11)12)2-1-3-5(6)13-7/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYJFCKUPMJFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286039
Record name 4-Nitro-1,3-benzothiazol-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID50286039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796881
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6973-51-9
Record name 6973-51-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Nitrobenzo[d]thiazol-2-amine and its Isomer, 6-Nitrobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature providing in-depth technical data specifically for 4-Nitrobenzo[d]thiazol-2-amine (CAS 6973-51-9) is limited. While this compound is commercially available, detailed experimental protocols, comprehensive spectroscopic data, and extensive biological activity studies are not readily found in published research. This guide provides the available information for this compound and presents a comprehensive overview of its well-documented isomer, 6-Nitrobenzo[d]thiazol-2-amine, as a representative compound for researchers, scientists, and drug development professionals interested in this class of molecules.

This compound (CAS 6973-51-9)

This compound is a nitro-substituted derivative of 2-aminobenzothiazole. Its chemical structure consists of a benzothiazole core with a nitro group at the 4-position and an amino group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6973-51-9[1][2]
Molecular Formula C₇H₅N₃O₂S[1]
Molecular Weight 195.20 g/mol [1]

Due to the scarcity of published data, detailed experimental protocols for its synthesis and specific spectroscopic or biological data are not available at this time. Researchers interested in this specific isomer would need to perform de novo synthesis and characterization.

6-Nitrobenzo[d]thiazol-2-amine (CAS 6285-57-0): A Representative Isomer

In contrast to its 4-nitro counterpart, 6-Nitrobenzo[d]thiazol-2-amine is a well-characterized compound with a significant body of research detailing its synthesis, properties, and biological activities.

Chemical Properties and Data

Table 2: Physicochemical Properties of 6-Nitrobenzo[d]thiazol-2-amine

PropertyValueReference
CAS Number 6285-57-0[3]
Molecular Formula C₇H₅N₃O₂S
Molecular Weight 195.20 g/mol
Melting Point 247-249 °C[4]
Density 1.6 ± 0.1 g/cm³[4]
Boiling Point 411.7 ± 37.0 °C at 760 mmHg[4]

Table 3: Spectroscopic Data for Derivatives of 6-Nitrobenzo[d]thiazol-2-amine

Note: Spectroscopic data for the parent 6-Nitrobenzo[d]thiazol-2-amine is not explicitly detailed in the search results. The following table presents data for Schiff base derivatives, which provides an indication of the expected spectral regions for key functional groups.

DerivativeSpectroscopic DataReference
N-benzylidene-6-nitro[d]thiazol-2-amineIR (KBr) cm⁻¹: 3072 (Ar-CH), 1644 (N=CH), 1328 (NO₂) ¹H NMR (TMS) δ ppm: 8.7 (s, 1H, N=CH), 7.00-8.12 (m, 8H, Ar-H) MS (m/z): 284.1 (M+1)[5]
6-nito-N-(3-nitrobenzylidene)benzo[d]thiazol-2-amineIR (KBr) cm⁻¹: 3073 (Ar-CH), 1635 (N=CH), 1324 (NO₂) ¹H NMR (TMS) δ ppm: 8.7 (s, 1H, N=CH), 7.40-8.50 (m, 7H, Ar-H)[5]
N-(4-methoxybenzylidene)-6-nitro[d]thiazol-2-amineIR (KBr) cm⁻¹: 3071 (Ar-CH), 1645 (N=CH), 1325 (NO₂) ¹H NMR (TMS) δ ppm: 8.42 (s, 1H, N=CH), 6.90-8.10 (m, 7H, Ar-H), 3.88 (s, 3H, OCH₃)[5]
Experimental Protocols

Synthesis of 2-Amino-6-nitrobenzothiazole

A common method for the synthesis of 6-Nitrobenzo[d]thiazol-2-amine involves the nitration of 2-aminobenzothiazole.[5][6]

Materials:

  • 2-aminobenzothiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Aqueous Ammonia (NH₄OH)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 2-aminobenzothiazole (0.157 mol) in concentrated sulfuric acid (36 ml) with vigorous stirring, ensuring the temperature is maintained below 5°C using an ice bath.[7]

  • Add concentrated nitric acid (19 ml) dropwise to the solution, keeping the temperature below 20°C.[7]

  • Continue stirring the reaction mixture for 4-5 hours.[7]

  • Pour the reaction mixture onto crushed ice with continuous stirring.

  • Neutralize the mixture with aqueous ammonia until a slightly orange solid precipitates.[7]

  • Filter the precipitate and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.[5]

Biological Activities

Derivatives of 6-Nitrobenzo[d]thiazol-2-amine have been investigated for a range of biological activities, highlighting the potential of this scaffold in drug discovery.

  • Antimicrobial Activity: Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine have demonstrated activity against various strains of bacteria, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), as well as the fungus Candida albicans.[5]

  • Anti-inflammatory Activity: 6-substituted amide derivatives of 2-aminobenzothiazole, synthesized from 2-amino-6-nitrobenzothiazole, have shown high anti-inflammatory activity.[8]

  • Anthelmintic Activity: Various 2-amino-6-substituted benzothiazoles have been synthesized and evaluated for their anthelmintic properties.[9]

  • Anticancer and Antiviral Potential: The benzothiazole nucleus is a "privileged" structure found in numerous compounds with anticancer and other therapeutic properties.[7][8] The incorporation of a nitro group can modulate these biological activities.

Visualizations

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted 2-aminobenzothiazole, such as the 6-nitro isomer.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_activity Biological Evaluation start Starting Materials (e.g., 2-aminobenzothiazole, Nitrating agents) reaction Chemical Reaction (e.g., Nitration) start->reaction workup Work-up (Precipitation, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms mp Melting Point Determination purification->mp antimicrobial Antimicrobial Assays mp->antimicrobial antiinflammatory Anti-inflammatory Assays mp->antiinflammatory anticancer Anticancer Assays mp->anticancer G cluster_core Core Structure cluster_activities Biological Activities cluster_applications Potential Applications core Nitro-substituted 2-Aminobenzothiazole antimicrobial Antimicrobial core->antimicrobial antiinflammatory Anti-inflammatory core->antiinflammatory anthelmintic Anthelmintic core->anthelmintic anticancer Anticancer core->anticancer drug_discovery Drug Discovery & Development antimicrobial->drug_discovery antiinflammatory->drug_discovery anthelmintic->drug_discovery agrochemical Agrochemical Research anthelmintic->agrochemical anticancer->drug_discovery medicinal_chem Medicinal Chemistry Research drug_discovery->medicinal_chem agrochemical->medicinal_chem

References

Technical Guide: Synthesis of 4-Nitrobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Nitrobenzo[d]thiazol-2-amine, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of a direct, published experimental protocol for this specific isomer, this guide outlines a well-established, two-step synthetic route based on fundamental organic chemistry principles, primarily the Hugerschoff reaction. The proposed pathway involves the synthesis of the precursor N-(3-nitrophenyl)thiourea from 3-nitroaniline, followed by oxidative cyclization to yield the target compound.

Physicochemical and Spectroscopic Data

The following table summarizes the available quantitative data for this compound. It should be noted that while the existence of this compound is confirmed through its commercial availability and mass spectrometry data, detailed experimental values for its melting point and comprehensive NMR spectra are not readily found in the surveyed literature.

PropertyValueSource
Molecular Formula C₇H₅N₃O₂S--INVALID-LINK--
Molecular Weight 195.2 g/mol --INVALID-LINK--
CAS Number 6973-51-9--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity ≥97%--INVALID-LINK--
Mass Spectrum (GC-MS) Principal fragments observed.--INVALID-LINK--

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved through a two-step process, as illustrated in the workflow diagram below. This approach is based on established methodologies for the synthesis of 2-aminobenzothiazoles.

G cluster_0 Step 1: Synthesis of N-(3-nitrophenyl)thiourea cluster_1 Step 2: Oxidative Cyclization (Hugerschoff Reaction) 3-Nitroaniline 3-Nitroaniline Reaction_1 Reaction in aqueous HCl, followed by heating 3-Nitroaniline->Reaction_1 Ammonium thiocyanate Ammonium thiocyanate Ammonium thiocyanate->Reaction_1 Hydrochloric acid Hydrochloric acid Hydrochloric acid->Reaction_1 N-(3-nitrophenyl)thiourea N-(3-nitrophenyl)thiourea Reaction_1->N-(3-nitrophenyl)thiourea N-(3-nitrophenyl)thiourea_2 N-(3-nitrophenyl)thiourea Reaction_2 Reaction with heating N-(3-nitrophenyl)thiourea_2->Reaction_2 Bromine Bromine Bromine->Reaction_2 Solvent e.g., Chloroform or Acetic Acid Solvent->Reaction_2 This compound This compound Reaction_2->this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound, formulated based on general and well-established synthetic methodologies for analogous compounds. Researchers should adapt and optimize these conditions as necessary.

Step 1: Synthesis of N-(3-nitrophenyl)thiourea

This procedure is based on the general synthesis of aryl thioureas from the corresponding anilines.

Reagents and Materials:

  • 3-Nitroaniline

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and flask

Procedure:

  • In a round-bottom flask, prepare a solution of 3-nitroaniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid.

  • To this stirred solution, add a solution of ammonium thiocyanate (1.1 equivalents) in water.

  • Heat the reaction mixture to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A precipitate of N-(3-nitrophenyl)thiourea should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove any unreacted starting materials and inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.

  • Dry the purified N-(3-nitrophenyl)thiourea in a vacuum oven.

Step 2: Oxidative Cyclization to this compound

This protocol is a representative example of the Hugerschoff reaction for the synthesis of 2-aminobenzothiazoles.

Reagents and Materials:

  • N-(3-nitrophenyl)thiourea (from Step 1)

  • Bromine

  • Chloroform (or glacial acetic acid)

  • Sodium bicarbonate solution (saturated)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and flask

Procedure:

  • Dissolve N-(3-nitrophenyl)thiourea (1 equivalent) in a suitable solvent such as chloroform or glacial acetic acid in a round-bottom flask.

  • Cool the stirred solution in an ice bath.

  • Slowly add a solution of bromine (2 equivalents) in the same solvent to the reaction mixture using a dropping funnel. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion of the reaction, carefully neutralize the excess bromine and acid with a saturated solution of sodium bicarbonate.

  • If the product precipitates, collect it by vacuum filtration. If it remains in the organic phase, separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Dry the final product under vacuum.

Logical Relationships and Workflow

The synthesis of this compound follows a logical progression from a readily available starting material to the final product through the formation of a key intermediate.

G Start Starting Material: 3-Nitroaniline Intermediate Intermediate: N-(3-nitrophenyl)thiourea Start->Intermediate Thiourea Formation Product Final Product: This compound Intermediate->Product Oxidative Cyclization

Caption: Logical workflow for the synthesis of this compound.

This technical guide provides a foundational framework for the synthesis of this compound. It is intended to be a starting point for laboratory work, and researchers are encouraged to perform their own optimization and characterization to achieve the best results.

An In-depth Technical Guide on 4-Nitrobenzo[d]thiazol-2-amine (CAS: 6973-51-9)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive literature search, it has been determined that there is a significant lack of specific scientific data for 4-Nitrobenzo[d]thiazol-2-amine. The available research predominantly focuses on its isomers, particularly 6-Nitrobenzo[d]thiazol-2-amine, and other derivatives of the benzothiazole scaffold. Therefore, this guide provides foundational information where available and draws comparative insights from closely related compounds to offer a potential context for research and development. Direct experimental data on the synthesis, specific biological activities, and quantitative metrics for this compound is not present in the reviewed literature.

Introduction

This compound is a nitroaromatic organic compound belonging to the benzothiazole class. Benzothiazoles are bicyclic heterocyclic compounds that feature prominently in medicinal chemistry due to their wide range of pharmacological activities.[1] The core benzothiazole structure is found in numerous approved drugs and serves as a privileged scaffold in drug discovery.[2] The introduction of a nitro group (-NO₂) and an amine group (-NH₂) to this scaffold is expected to modulate its physicochemical properties and biological activity. While research on the 4-nitro isomer is scarce, its 6-nitro counterpart has been investigated for various therapeutic applications, including anti-inflammatory, antioxidant, and neuroprotective effects.[3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This information is critical for its handling, formulation, and in the design of experimental assays.

PropertyValueSource
CAS Number 6973-51-9[4]
Molecular Formula C₇H₅N₃O₂S[4]
Molecular Weight 195.2 g/mol [4]
Physical Form Solid[4]
Purity ≥97% (Typical)[4]
InChI Key XPYJFCKUPMJFHE-UHFFFAOYSA-N[4]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature. However, general methods for the synthesis of nitro-substituted 2-aminobenzothiazoles typically involve the nitration of a 2-aminobenzothiazole precursor or the cyclization of a nitro-substituted aniline derivative.

Hypothetical Synthesis Workflow: A plausible synthetic route could involve the cyclization of 3-nitro-2-aminobenzenethiol with cyanogen bromide or the nitration of 2-aminobenzothiazole, followed by isomer separation. The nitration of 2-aminobenzothiazole often yields a mixture of isomers, with the 6-nitro isomer being a common product.[5] Isolating the 4-nitro isomer would require careful chromatographic separation.

Below is a generalized experimental protocol for the synthesis of the related 2-amino-6-nitrobenzothiazole , which may be adapted for the synthesis of the 4-nitro isomer.

Example Experimental Protocol: Synthesis of 2-Amino-6-nitrobenzothiazole[5]
  • Nitration: 2-aminobenzothiazole (0.157 mol) is dissolved in sulfuric acid (36 ml) below 5°C with vigorous stirring.

  • Nitric acid (19 ml) is added dropwise, maintaining the temperature at 20°C.

  • The reaction mixture is stirred for 4-5 hours.

  • The mixture is then poured onto ice with stirring.

  • Aqueous ammonia is added until the solids become slightly orange.

  • Isolation and Purification: The solid product is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from ethanol to yield pure 2-amino-6-nitrobenzothiazole.

Logical Diagram for a Generic Benzothiazole Synthesis This diagram illustrates a common pathway for synthesizing substituted 2-aminobenzothiazoles, which could be conceptually applied to the target compound.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization Aniline Substituted Aniline (e.g., 3-Nitroaniline) Thiocyanation Thiocyanation Reaction Aniline->Thiocyanation KSCN Potassium Thiocyanate (KSCN) KSCN->Thiocyanation Bromine Bromine (Br2) in Acetic Acid Bromine->Thiocyanation Thiocyanatoaniline 2-Thiocyanato-Substituted Aniline Thiocyanation->Thiocyanatoaniline Cyclization Acid-catalyzed Cyclization Thiocyanatoaniline->Cyclization Product Substituted 2-Aminobenzothiazole Cyclization->Product

Caption: General workflow for 2-aminobenzothiazole synthesis.

Biological Activity and Signaling Pathways

There is no direct experimental evidence detailing the biological activity or the signaling pathways modulated by this compound. However, research on related benzothiazole derivatives provides insights into potential areas of activity.

  • Anticancer Potential: Many 2-aminobenzothiazole derivatives have been investigated as anticancer agents.[1] Their mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1] For example, certain derivatives have shown inhibitory activity against kinases like PI3Kγ, CDK2, and mTOR.[1] Molecular docking studies on other benzothiazole derivatives suggest potential binding to targets like the Human Epidermal growth factor receptor (HER).[6]

  • Anti-inflammatory and Neuroprotective Effects: A study on a 6-nitrobenzo[d]thiazol-2-amine derivative (N3) demonstrated significant anti-inflammatory and neuroprotective properties in a zebrafish model of epilepsy.[3] The compound was shown to reduce oxidative stress, suppress pro-inflammatory gene expression, and decrease neurodegenerative markers.[3]

  • Kinase Inhibition: The broader benzothiazole class is known to produce kinase inhibitors. For instance, certain 2-thioether-benzothiazoles have been identified as potent, allosteric inhibitors of c-Jun N-terminal kinase (JNK), a key player in stress and inflammatory signaling pathways.[7]

Hypothetical Signaling Pathway Inhibition Based on the activities of related compounds, this diagram illustrates a potential mechanism of action for a hypothetical anticancer benzothiazole derivative.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4-Nitrobenzo[d]thiazol- 2-amine (Hypothetical) Compound->Inhibition Inhibition->PI3K

Caption: Potential inhibition of the PI3K/Akt pathway.

Quantitative Data

No quantitative data, such as IC₅₀ values, pharmacokinetic parameters (ADME), or specific toxicity data (LD₅₀), is available for this compound in the reviewed literature. For context, tables below present data for other 2-aminobenzothiazole derivatives.

Table of Anticancer Activity for Related Benzothiazole Derivatives
CompoundCell LineActivityIC₅₀ (µM)Source
OMS5A549 (Lung)Antiproliferative22.13[1]
OMS5MCF-7 (Breast)Antiproliferative61.03[1]
OMS14A549 (Lung)Antiproliferative38.07[1]
OMS14MCF-7 (Breast)Antiproliferative47.96[1]
Table of PI3Kγ Kinase Inhibition for Related Benzothiazole Derivatives
CompoundTarget% Inhibition (at 100 µM)Source
OMS1PI3Kγ47[1]
OMS2PI3Kγ48[1]

Experimental Protocols from Related Studies

While protocols for the target compound are unavailable, the following methodologies are commonly used to evaluate the biological activity of novel benzothiazole derivatives and can serve as a template for future studies.

In Vitro Anticancer Assay (MTT Assay)[1]
  • Cell Seeding: Cancer cells (e.g., A549 or MCF-7) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined.

Workflow for In Vitro Biological Screening

G cluster_synthesis Compound Preparation cluster_primary Primary Screening cluster_secondary Mechanism of Action Studies Synthesis Synthesis & Purification of Compound MTT MTT Cell Viability Assay (e.g., A549, MCF-7) Synthesis->MTT IC50 Determine IC50 Value MTT->IC50 KinaseAssay Kinase Inhibition Assay (e.g., PI3Kγ) IC50->KinaseAssay PathwayAnalysis Western Blot for Signaling Proteins (e.g., p-Akt, p-mTOR) KinaseAssay->PathwayAnalysis

Caption: A typical workflow for evaluating a new compound.

Conclusion

This compound (CAS 6973-51-9) is a chemical entity for which specific scientific and technical data remains largely unpublished. While its basic physicochemical properties are known, there is a clear absence of detailed synthesis protocols, biological activity data, and quantitative pharmacological metrics. The extensive research on the benzothiazole scaffold, particularly other nitro-isomers and derivatives, suggests that this compound could potentially exhibit interesting biological activities, for instance in oncology or as an anti-inflammatory agent. However, to ascertain its true therapeutic potential and mechanism of action, dedicated experimental investigation is required. This guide serves as a foundational reference, highlighting the current knowledge gaps and providing a framework based on related compounds for researchers and drug development professionals interested in exploring this specific molecule.

References

"physical and chemical properties of 4-Nitrobenzo[d]thiazol-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the known physical and chemical properties of 4-Nitrobenzo[d]thiazol-2-amine, a nitroaromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, experimental methodologies, and structural information.

Chemical and Physical Properties

This compound, with the CAS number 6973-51-9, is a solid compound with a molecular formula of C7H5N3O2S and a molecular weight of 195.2 g/mol .[1] While extensive experimental data for this specific isomer is limited in publicly available literature, its fundamental properties have been reported by chemical suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 4-Nitro-1,3-benzothiazol-2-amine-
CAS Number 6973-51-9[1]
Molecular Formula C7H5N3O2S[1]
Molecular Weight 195.2 g/mol [1]
Appearance Solid[1]
Purity 97%[1]

Inferred Solubility Profile:

Quantitative solubility data for this compound is not extensively reported. However, based on the general characteristics of benzothiazole derivatives, a qualitative solubility profile can be inferred. Benzothiazoles typically exhibit low solubility in water and higher solubility in organic solvents. The presence of the nitro group is expected to decrease its aqueous solubility while potentially enhancing solubility in polar aprotic solvents.

Table 2: Inferred Qualitative Solubility

SolventExpected SolubilityRationale
WaterLowGenerally low aqueous solubility of benzothiazoles.
Dimethyl sulfoxide (DMSO)SolubleAprotic, polar solvent effective for dissolving many heterocyclic compounds.
N,N-Dimethylformamide (DMF)SolubleAprotic, polar solvent, effective for dissolving many poorly soluble compounds.
Methanol/EthanolSparingly to Moderately SolubleProtic, polar solvents; solubility may be enhanced by heating.
Dichloromethane (DCM)Sparingly SolubleNon-polar aprotic solvent.
HexaneInsolubleNon-polar solvent.

Spectral Data

Detailed and verified spectral data for this compound are not widely published. The following represents expected spectral characteristics based on its structure and data from related compounds.

Table 3: Spectral Data Summary

TechniqueDataSource(s)
Mass Spectrometry (MS) A mass spectrum is available, consistent with a molecular weight of 195.2 g/mol .-
Infrared (IR) Spectroscopy Expected characteristic peaks: N-H stretching (approx. 3300-3500 cm⁻¹), C=N stretching (approx. 1640 cm⁻¹), and N-O stretching from the nitro group (asymmetric and symmetric, approx. 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ respectively).Inferred
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Expected signals: Aromatic protons on the benzothiazole ring system and an exchangeable proton signal for the amine group. The chemical shifts will be influenced by the electron-withdrawing nitro group.Inferred
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Expected signals: Carbons of the benzothiazole core, with shifts influenced by the nitrogen, sulfur, amino, and nitro substituents.Inferred

Experimental Protocols

Synthesis of this compound (General Method)

Reaction Scheme:

Synthesis of this compound 2-Aminobenzothiazole 2-Aminobenzothiazole Nitration Nitration 2-Aminobenzothiazole->Nitration HNO₃ / H₂SO₄ This compound This compound Nitration->this compound Workup & Purification

Figure 1: General synthesis workflow for this compound.

Methodology:

  • Dissolution: 2-Aminobenzothiazole is dissolved in concentrated sulfuric acid at a reduced temperature (typically below 5°C) with vigorous stirring.

  • Nitration: A nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise to the solution, maintaining the low temperature.

  • Reaction: The reaction mixture is stirred for several hours at a controlled temperature.

  • Quenching: The reaction mixture is then carefully poured onto crushed ice.

  • Neutralization and Precipitation: The acidic solution is neutralized, often with an aqueous ammonia solution, until the product precipitates.

  • Isolation and Purification: The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent, such as ethanol, is performed to purify the final compound.

It is important to note that nitration of 2-aminobenzothiazole can potentially yield a mixture of isomers (4-nitro, 5-nitro, 6-nitro, and 7-nitro). Therefore, careful chromatographic separation and purification would be necessary to isolate the desired 4-nitro isomer.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and associated signaling pathways of this compound are not prevalent in the scientific literature. However, the broader class of benzothiazole derivatives is known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

Derivatives of benzo[d]thiazol-2-amine have been investigated as potential anticancer agents, with some studies suggesting they may target enzymes such as the Human Epidermal Growth Factor Receptor (HER).[3] Additionally, various substituted benzothiazoles have been synthesized and evaluated for their antibacterial and antifungal activities.[2]

Given the lack of specific data for the 4-nitro isomer, a general workflow for its biological evaluation can be proposed.

Biological Evaluation Workflow cluster_0 In Vitro Studies cluster_1 Mechanism of Action Studies Antimicrobial_Screening Antimicrobial Screening (e.g., MIC determination) Anticancer_Screening Anticancer Screening (e.g., MTT assay on cell lines) Enzyme_Inhibition_Assays Enzyme Inhibition Assays (e.g., Kinase assays) Anticancer_Screening->Enzyme_Inhibition_Assays Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Enzyme_Inhibition_Assays->Signaling_Pathway_Analysis Molecular_Docking Molecular Docking Studies Enzyme_Inhibition_Assays->Molecular_Docking This compound This compound This compound->Antimicrobial_Screening This compound->Anticancer_Screening

Figure 2: Proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a benzothiazole derivative with established basic chemical properties. However, a comprehensive understanding of its physical characteristics, reactivity, and biological activity is hampered by the limited availability of specific experimental data in peer-reviewed literature. This guide consolidates the existing information and provides inferred properties and general experimental approaches based on related compounds. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and materials science. Researchers are encouraged to perform detailed experimental validation of the properties outlined in this document.

References

The Biological Versatility of 4-Nitrobenzo[d]thiazol-2-amine: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Anticancer and Antimicrobial Potential

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to its derivatives. Within this important class of heterocyclic compounds, 4-Nitrobenzo[d]thiazol-2-amine and its related structures have emerged as significant points of interest for researchers in drug development. The introduction of a nitro group at the 4-position of the 2-aminobenzothiazole core can profoundly influence the molecule's physicochemical properties and biological activity, leading to promising anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds appears to be the inhibition of critical protein kinases involved in cell proliferation and survival, such as the Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR) signaling pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various derivatives incorporating the 4-nitro-2-aminobenzothiazole moiety. It is important to note that while these compounds are derivatives, their activity provides valuable insights into the potential of the core scaffold.

Compound IDCancer Cell LineIC50 (µM)Reference
OMS5 A549 (Lung Carcinoma)22.13[1][2]
MCF-7 (Breast Adenocarcinoma)61.03[1][2]
OMS14 A549 (Lung Carcinoma)Not Specified[1][2]
MCF-7 (Breast Adenocarcinoma)Not Specified[1][2]
B7 A431 (Epidermoid Carcinoma)Not Specified
A549 (Lung Carcinoma)Not Specified
H1299 (Non-small cell lung cancer)Not Specified

Note: Specific IC50 values for OMS14 and B7 were not explicitly provided in the cited literature, but the compounds were reported to reduce cancer cell line growth.

Implicated Signaling Pathways

The anticancer effects of 2-aminobenzothiazole derivatives, including those with nitro substitutions, are often attributed to their interaction with key signaling cascades that are frequently dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Some 2-aminobenzothiazole derivatives have been shown to inhibit components of this pathway. For instance, certain derivatives have demonstrated inhibitory activity against PI3Kγ and PIK3CD/PIK3R1 (p110δ/p85α).[1][2] Inhibition of this pathway can lead to the suppression of downstream signaling, ultimately inducing apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 4-Nitrobenzo[d]thiazol- 2-amine Derivative Inhibitor->PI3K Inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, leading to cell proliferation. Overexpression or mutation of EGFR is common in many cancers. Some benzothiazole derivatives have been identified as inhibitors of EGFR.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF Activates PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt Activates Proliferation Cell Proliferation RAS_RAF->Proliferation PI3K_Akt->Proliferation Inhibitor 4-Nitrobenzo[d]thiazol- 2-amine Derivative Inhibitor->EGFR Inhibits

EGFR Signaling Pathway Inhibition.

Antimicrobial Activity

In addition to anticancer properties, the 4-nitro-2-aminobenzothiazole scaffold has been incorporated into molecules exhibiting antimicrobial activity. The electron-withdrawing nature of the nitro group can be a key contributor to this activity.

Quantitative Antimicrobial Data

The following table presents the antimicrobial activity of Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine, which is an isomer of the core topic compound. This data is indicative of the antimicrobial potential of the nitro-substituted 2-aminobenzothiazole framework.

Compound IDMicroorganismZone of Inhibition (mm) at 100 µg/ml
5a Staphylococcus aureus14
Escherichia coli12
Candida albicans10
5b Staphylococcus aureus16
Escherichia coli14
Candida albicans12
5c Staphylococcus aureus12
Escherichia coli11
Candida albicans11
5d Staphylococcus aureus15
Escherichia coli13
Candida albicans13
Ampicillin (Standard) Staphylococcus aureus22
Escherichia coli20
Fluconazole (Standard) Candida albicans18

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 2-Amino-6-nitrobenzothiazole

A common precursor for many active derivatives is 2-amino-6-nitrobenzothiazole. A general synthetic route is as follows:

  • Synthesis of 2-Thiocyanatoaniline: Aniline is reacted with potassium thiocyanate in the presence of bromine and acetic acid. The mixture is cooled, and bromine in acetic acid is added slowly while maintaining a low temperature. The resulting solid is collected and recrystallized.

  • Cyclization to 2-Aminobenzothiazole: The 2-thiocyanatoaniline is refluxed with concentrated hydrochloric acid and water. After cooling, the product is filtered and recrystallized.

  • Nitration to 2-Amino-6-nitrobenzothiazole: 2-Aminobenzothiazole is dissolved in sulfuric acid at a low temperature. Nitric acid is added dropwise, and the reaction is stirred for several hours. The mixture is then poured onto ice, and the pH is adjusted with aqueous ammonia. The resulting solid is filtered, washed, and recrystallized from ethanol.

Synthesis_Workflow Aniline Aniline Thiocyanatoaniline 2-Thiocyanatoaniline Aniline->Thiocyanatoaniline Thiocyanation Reagents1 KSCN, Br2, CH3COOH Aminobenzothiazole 2-Aminobenzothiazole Thiocyanatoaniline->Aminobenzothiazole Cyclization Reagents2 HCl, H2O, Reflux Nitroaminobenzothiazole 2-Amino-6-nitrobenzothiazole Aminobenzothiazole->Nitroaminobenzothiazole Nitration Reagents3 H2SO4, HNO3

Synthesis of 2-Amino-6-nitrobenzothiazole.
In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5 × 10⁴ cells/well in 100 µl of culture medium.

  • Compound Treatment: After 24 hours of incubation, the cells are treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: 10 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µl of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.

PI3Kγ Inhibition Assay

The inhibitory effect on PI3Kγ can be determined using a variety of commercially available assay kits, often based on ADP-Glo™ or similar technologies that measure ATP consumption.

  • Reaction Setup: The assay is typically performed in a 384-well plate. A reaction mixture containing PI3K reaction buffer, the lipid substrate (e.g., PIP2), and the PI3Kγ enzyme is prepared.

  • Inhibitor Addition: The test compound (e.g., at a concentration of 100 µM) or a vehicle control is added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP. The plate is then incubated at room temperature.

  • ADP Detection: After the incubation period, an ADP-Glo™ reagent is added to deplete the remaining ATP. A kinase detection reagent is then added to convert the generated ADP back to ATP, which is subsequently used to generate a luminescent signal with a luciferase/luciferin reaction.

  • Signal Measurement: The luminescence is measured using a plate reader. The percentage of inhibition is calculated by comparing the signal from the wells with the test compound to the control wells.

Antimicrobial Susceptibility Testing: Agar Cup Plate Method

This method is used to determine the zone of inhibition of a substance against a specific microorganism.

  • Media Preparation: Nutrient agar for bacteria or Sabouraud dextrose agar for fungi is prepared and sterilized.

  • Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism and poured into sterile Petri dishes.

  • Well Creation: Once the agar has solidified, wells (or "cups") are made in the agar using a sterile borer.

  • Compound Application: A specific volume of the test compound solution (e.g., 100 µg/ml in DMSO) is added to the wells.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters.

Conclusion and Future Directions

The available scientific literature strongly suggests that the 4-nitro-2-aminobenzothiazole scaffold is a promising framework for the development of novel therapeutic agents. The derivatives have demonstrated significant anticancer and antimicrobial activities, likely through the modulation of key cellular pathways such as PI3K/Akt/mTOR and EGFR signaling.

However, a notable gap in the current knowledge is the lack of specific biological data for the parent compound, this compound. Future research should focus on the synthesis and comprehensive biological evaluation of this core molecule to fully understand the contribution of the 4-nitro-2-aminobenzothiazole moiety to the observed activities of its derivatives. Further mechanistic studies, including target identification and validation, are also crucial for the rational design of more potent and selective drug candidates based on this versatile scaffold. The detailed experimental protocols provided herein offer a solid foundation for researchers to undertake such investigations and unlock the full therapeutic potential of this class of compounds.

References

"4-Nitrobenzo[d]thiazol-2-amine derivatives and analogs"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Nitrobenzo[d]thiazol-2-amine Derivatives and Analogs for Researchers and Drug Development Professionals

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of derivatives with significant therapeutic potential. The presence of the nitro group and the reactive amine function allows for extensive chemical modifications, leading to compounds with diverse biological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, tailored for researchers and professionals in the field of drug discovery and development.

The synthesis of derivatives based on the this compound core typically involves the modification of the 2-amino group or reactions involving the aromatic rings. Common synthetic strategies include the formation of Schiff bases, N-alkylation, and the synthesis of triazole conjugates.

A general workflow for the synthesis of these derivatives often starts with a commercially available or synthesized 2-amino-nitrobenzothiazole core, which is then reacted with various electrophiles or coupling partners to generate a library of analogs.

G cluster_0 Starting Materials cluster_1 Reaction Types cluster_2 Derivative Classes A This compound R1 Condensation A->R1 Reflux in Ethanol, Glacial Acetic Acid R2 N-Alkylation/ N-Arylation A->R2 Base (e.g., TEA) in THF/Chloroform R3 Cycloaddition A->R3 Multi-step synthesis 'Click Chemistry' B Aromatic Aldehydes B->R1 C Alkyl/Aryl Halides C->R2 D Azide Precursors D->R3 P1 Schiff Bases R1->P1 P2 N-Substituted Derivatives R2->P2 P3 Triazole Conjugates R3->P3 G cluster_0 Screening Process cluster_1 Mechanism of Action Studies cluster_2 Outcome start Synthesized Derivatives Library invitro In Vitro Screening (e.g., MTT Assay) start->invitro ic50 Determine IC50 Values invitro->ic50 cell_lines Cancer Cell Lines (A549, MCF-7, etc.) cell_lines->invitro select_hits Select Lead Compounds ic50->select_hits apoptosis Apoptosis Assays (e.g., Annexin V) select_hits->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) select_hits->cell_cycle pathway Signaling Pathway Analysis (e.g., Western Blot) select_hits->pathway outcome Identify Potent Anticancer Agents apoptosis->outcome cell_cycle->outcome pathway->outcome G cluster_0 Upstream Signals cluster_1 JNK Signaling Cascade cluster_2 Cellular Response Stress Cellular Stress (UV, Cytokines, etc.) MAPKKK MAPKKK (ASK1, MEKK1) Stress->MAPKKK MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Phosphorylation Response Apoptosis, Inflammation cJun->Response Inhibitor Benzothiazole Derivative Inhibitor->JNK Allosteric Inhibition

Unraveling the Multifaceted Mechanism of Action of 4-Nitrobenzo[d]thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for conferring a broad spectrum of biological activities. The derivative, 4-Nitrobenzo[d]thiazol-2-amine, while not extensively studied itself, belongs to a class of compounds that have demonstrated significant potential in oncology, neurodegenerative disease, and inflammatory disorders. This technical guide synthesizes the available data on closely related 2-aminobenzothiazole derivatives to infer the probable mechanisms of action of this compound. The primary modes of action appear to converge on the inhibition of critical cellular signaling pathways, modulation of enzyme activity, and anti-inflammatory responses. This document provides a comprehensive overview of these mechanisms, supported by quantitative data from relevant derivatives, detailed experimental protocols for key assays, and visual representations of the implicated signaling cascades.

Introduction

Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological properties. The 2-aminobenzothiazole moiety, in particular, serves as a "privileged structure," readily amenable to chemical modification to generate derivatives with a wide array of biological functions, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1] The introduction of a nitro group, as in this compound, is a common strategy in medicinal chemistry to modulate the electronic properties and biological activity of a molecule. While direct experimental data on this compound is limited, this guide extrapolates its likely mechanistic pathways based on robust evidence from its structural analogs.

Inferred Anticancer Mechanisms of Action

Derivatives of 2-aminobenzothiazole have shown potent anticancer activity, primarily through the modulation of key signaling pathways that are often dysregulated in cancer.

Inhibition of Kinase Signaling Pathways

Several studies indicate that 2-aminobenzothiazole derivatives can suppress cancer cell proliferation by targeting critical kinases in pro-survival pathways.

  • PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Derivatives of 2-aminobenzothiazole have been shown to inhibit Phosphoinositide 3-kinase (PI3K), leading to the downstream suppression of AKT and mTOR.[1] One study revealed that a derivative, OMS14, exhibited 65% inhibition of PIK3CD/PIK3R1 (p110δ/p85α), suggesting this as a potential mechanism for its anticancer properties.[1]

  • MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation and differentiation. Inhibition of this pathway has been observed with 2-aminobenzothiazole derivatives.[1]

  • Other Kinases: Inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) has also been reported for this class of compounds, further contributing to their antiproliferative effects.[1]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor This compound (inferred action) Inhibitor->PI3K inhibits EGFR EGFR Inhibitor->EGFR inhibits

Caption: Inferred inhibition of the PI3K/AKT/mTOR signaling pathway.
Induction of Apoptosis

By inhibiting pro-survival pathways, 2-aminobenzothiazole derivatives can induce programmed cell death, or apoptosis. Studies on related compounds have shown features of apoptosis in treated cancer cells, including an increase in the sub-G1 cell population, annexin V binding, and activation of caspase-3.

DNA Adduct Formation

Certain 2-(4-aminophenyl)benzothiazoles have been shown to form covalent DNA adducts in sensitive tumor cells. This activity is dependent on metabolic activation by cytochrome P450 1A1 (CYP1A1). This genotoxic mechanism can lead to cell cycle arrest and apoptosis.

Quantitative Data for Anticancer Activity of Derivatives

The following table summarizes the anticancer activity of various 2-aminobenzothiazole derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
OMS5A549 (Lung)22.13[1]
OMS5MCF-7 (Breast)61.03[1]
OMS14A549 (Lung)27.04[1]
OMS14MCF-7 (Breast)39.06[1]
Derivative 20HepG2 (Liver)9.99
Derivative 20HCT-116 (Colon)7.44
Derivative 20MCF-7 (Breast)8.27

Inferred Enzyme Inhibition Mechanisms

Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in a range of diseases.

DNA Gyrase Inhibition

Acylation of 6-nitro-benzo[d]thiazol-2-amine has been explored in the synthesis of DNA gyrase inhibitors. DNA gyrase is a bacterial enzyme essential for DNA replication, making it an attractive target for antibacterial agents.

DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase Supercoiled_DNA Supercoiled DNA Replication DNA Replication DNA_Gyrase->Replication enables Relaxed_DNA Relaxed DNA Relaxed_DNA->Supercoiled_DNA supercoiling Inhibitor This compound (inferred action) Inhibitor->DNA_Gyrase inhibits

Caption: Inferred mechanism of DNA gyrase inhibition.
Inhibition of Enzymes in Neurodegenerative Diseases

Several derivatives have been synthesized and evaluated for their inhibitory effects on enzymes relevant to Alzheimer's disease.

  • Acetylcholinesterase (AChE) Inhibition: Some derivatives show significant inhibitory activity against AChE, an enzyme that degrades the neurotransmitter acetylcholine.

  • Monoamine Oxidase B (MAO-B) Inhibition: Inhibition of MAO-B, an enzyme involved in the degradation of dopamine, has also been demonstrated.

Quantitative Data for Enzyme Inhibition by Derivatives

The following table presents the enzyme inhibitory activity of selected 2-aminobenzothiazole derivatives.

Compound IDEnzymeIC50 (nM)Reference
4fAChE23.4
4mAChE27.8
4fMAO-B40.3
4mMAO-B56.7

Inferred Anti-inflammatory and Neuroprotective Mechanisms

The activation of microglia, the resident immune cells of the central nervous system, is a hallmark of neuroinflammation. Thiazole derivatives have shown promise in modulating microglial activation.

Suppression of Pro-inflammatory Mediators

Derivatives have been shown to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). They also reduce the production of reactive oxygen species (ROS), nitric oxide (NO), and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Inhibition of Inflammatory Signaling Pathways

The anti-inflammatory effects are mediated through the inhibition of key signaling pathways:

  • NF-κB Pathway: This pathway is a master regulator of inflammation. Inhibition of NF-κB signaling leads to a broad suppression of inflammatory gene expression.

  • ERK Pathway: As mentioned in the context of cancer, the ERK pathway is also involved in inflammatory responses, and its inhibition contributes to the anti-inflammatory effects.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB ERK ERK TLR4->ERK Inflammation Pro-inflammatory Mediators (TNF-α, IL-1β, iNOS, COX-2) NFkB->Inflammation ERK->Inflammation Inhibitor This compound (inferred action) Inhibitor->NFkB inhibits Inhibitor->ERK inhibits

Caption: Inferred anti-inflammatory signaling pathway inhibition.
Neuroprotective Effects

A study on a 6-nitrobenzo[d]thiazol-2-amine derivative in a zebrafish model of epilepsy suggested neuroprotective effects through the reduction of oxidative stress, inflammation, and neurodegeneration.[2] This was associated with enhanced antioxidant enzyme activities and increased levels of the inhibitory neurotransmitter GABA.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds.

Cell Viability (MTT) Assay for Anticancer Activity

MTT_Assay_Workflow start Seed cancer cells in 96-well plate treat Treat cells with varying concentrations of test compound start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization buffer to dissolve formazan crystals incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product. The plate is incubated for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC50) is then determined by plotting cell viability against the logarithm of the compound concentration.

PI3K Enzyme Inhibition Assay

Protocol:

  • Reaction Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains the PI3K enzyme, a lipid substrate (e.g., PIP2), ATP, and the test compound at various concentrations.

  • Incubation: The reaction is incubated at room temperature to allow for the phosphorylation of the lipid substrate by the enzyme.

  • Detection: The amount of product (e.g., PIP3) formed is quantified. This is often done using a competitive ELISA-based method where a PIP3-binding protein conjugated to an enzyme (e.g., HRP) competes with the PIP3 in the reaction mixture for binding to a PIP3-coated plate.

  • Signal Measurement: After washing away unbound reagents, a substrate for the conjugated enzyme is added, and the resulting colorimetric or fluorescent signal is measured. A lower signal indicates a higher amount of PIP3 produced and thus lower inhibition by the test compound.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Western Blot Analysis of Signaling Proteins

Protocol:

  • Cell Lysis: Cells are treated with the test compound for a specified time, then washed and lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target signaling proteins (e.g., phospho-AKT, total AKT).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.

  • Signal Detection: The protein bands are visualized using a chemiluminescent substrate or by fluorescence imaging.

  • Analysis: The intensity of the bands is quantified, and the levels of phosphorylated proteins are normalized to the total protein levels to determine the effect of the compound on protein activation.

Conclusion

While direct studies on this compound are lacking, the extensive research on its structural analogs provides a strong foundation for predicting its mechanism of action. It is highly probable that this compound exhibits a multi-target profile, with the potential to act as an anticancer, anti-inflammatory, and neuroprotective agent. The primary mechanisms likely involve the inhibition of key kinase signaling pathways, modulation of enzyme activity, and suppression of inflammatory responses. Further investigation into the specific biological activities of this compound is warranted to validate these inferred mechanisms and to explore its full therapeutic potential. The experimental protocols detailed in this guide provide a framework for such future studies.

References

"spectroscopic data for 4-Nitrobenzo[d]thiazol-2-amine (NMR, IR, Mass Spec)"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

  • IUPAC Name: 4-Nitro-1,3-benzothiazol-2-amine

  • Molecular Formula: C₇H₅N₃O₂S

  • Molecular Weight: 195.2 g/mol

  • InChI Key: XPYJFCKUPMJFHE-UHFFFAOYSA-N

Spectroscopic Data

Mass Spectrometry

The mass spectrum of 4-Nitrobenzo[d]thiazol-2-amine has been reported, providing valuable information for its identification.

Technique Ionization Mode Molecular Ion (M+) Key Fragments (m/z)
Gas Chromatography-Mass Spectrometry (GC-MS)Not specified195Not specified

This data is based on available mass spectrometry information.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

As of the latest literature review, experimental ¹H NMR, ¹³C NMR, and IR spectral data for this compound are not publicly available. The following sections provide detailed experimental protocols that can be employed to obtain this crucial data.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

1.1. Sample Preparation

  • Weigh approximately 5-10 mg of dry this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent will depend on the solubility of the compound.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

1.2. ¹H NMR Spectroscopy

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d₆ (or another appropriate deuterated solvent).

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: -2 to 12 ppm.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. The chemical shifts should be referenced to the residual solvent peak.

1.3. ¹³C NMR Spectroscopy

  • Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

  • Solvent: DMSO-d₆ (or another appropriate deuterated solvent).

  • Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction. The chemical shifts should be referenced to the solvent peak.

Infrared (IR) Spectroscopy

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

2.1. Sample Preparation (KBr Pellet)

  • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

  • In an agate mortar, grind a small amount (1-2 mg) of this compound to a fine powder.

  • Add approximately 100-200 mg of the dry KBr to the mortar.

  • Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly to ensure a homogenous sample distribution.

  • Transfer the powdered mixture to a pellet die.

  • Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.

2.2. Data Acquisition

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Procedure:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

This protocol is a general guideline for the analysis of nitroaromatic compounds using Gas Chromatography-Mass Spectrometry.[1]

3.1. Sample Preparation

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

  • If necessary, perform further dilutions to bring the concentration into the optimal range for the instrument (typically 1-10 µg/mL).

3.2. GC-MS Conditions

  • Gas Chromatograph:

    • Injection Port Temperature: 250-280°C.[2]

    • Injection Mode: Splitless or split, depending on the sample concentration.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min to ensure good separation of components.[2][3]

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230-250°C.[3]

    • Interface Temperature: 280-300°C.[2]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Confirmation Final Structure Confirmation Structure_Elucidation->Final_Confirmation Purity_Assessment->Final_Confirmation

A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide on the Solubility of 4-Nitrobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitrobenzo[d]thiazol-2-amine, a compound of interest in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative solubility profile based on the general properties of benzothiazole derivatives. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of its solubility in various solvents is presented. This guide is intended to serve as a foundational resource for researchers, enabling the design and execution of experiments to ascertain the precise solubility parameters of this compound, which are critical for its application in drug development and other scientific endeavors.

Introduction

This compound is a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The solubility of a chemical compound is a critical physicochemical property that significantly influences its bioavailability, formulation, and overall efficacy in various applications. A thorough understanding of the solubility of this compound in different solvents is paramount for its synthesis, purification, and formulation into viable therapeutic agents.

Solubility Profile

Direct quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, a qualitative solubility profile can be inferred based on the general characteristics of benzothiazole derivatives and solvents mentioned in the synthesis and purification of related compounds.

Benzothiazoles are generally characterized by low solubility in water and higher solubility in organic solvents. The presence of a nitro group and an amine group in this compound can influence its polarity and hydrogen bonding capacity, thereby affecting its solubility in different solvents.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolvent TypePredicted SolubilityRationale/Notes
WaterProtic, PolarSparingly Soluble to InsolubleBenzothiazole core is hydrophobic. The polar nitro and amine groups may slightly increase aqueous solubility, but overall solubility is expected to be low.
EthanolProtic, PolarSparingly to Moderately SolubleOften used for recrystallization of benzothiazole derivatives, indicating solubility, especially upon heating.[1]
MethanolProtic, PolarSparingly to Moderately SolubleSimilar to ethanol, it is a common solvent for reactions involving benzothiazoles.
AcetoneAprotic, PolarModerately SolubleA common organic solvent that can dissolve a wide range of organic compounds.
Dichloromethane (DCM)Aprotic, NonpolarModerately SolubleSuitable for dissolving many organic compounds of moderate polarity.
N,N-Dimethylformamide (DMF)Aprotic, PolarSolubleA powerful polar aprotic solvent known for its ability to dissolve a wide range of poorly soluble compounds. Often used in syntheses involving benzothiazole derivatives.[2]
Dimethyl Sulfoxide (DMSO)Aprotic, PolarSolubleA strong polar aprotic solvent widely used in biological assays to dissolve test compounds.

Experimental Protocol for Solubility Determination

The following section details a standardized experimental protocol for the quantitative determination of the solubility of this compound. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3][4]

Principle

The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is determined analytically.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Volumetric flasks

  • Analytical balance

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Vials for sample analysis

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. Ensure there is undissolved solid material at the bottom of each vial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the original solvent by taking into account the dilution factor.

    • Solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

G A Add excess this compound to solvent B Equilibrate in thermostatic shaker (e.g., 24-48h at 25°C) A->B C Allow to settle B->C D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E F Dilute filtered solution E->F G Analyze by HPLC or UV-Vis F->G H Calculate solubility G->H

Caption: Workflow for solubility determination.

Postulated Signaling Pathway Inhibition by Benzothiazole Derivatives

Benzothiazole derivatives have been reported to exhibit anticancer activity by modulating various signaling pathways. One such pathway is the PI3K/AKT pathway, which is crucial for cell survival and proliferation. The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition by a benzothiazole derivative.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->AKT

Caption: PI3K/AKT signaling pathway inhibition.

Conclusion

While quantitative solubility data for this compound remains to be extensively documented, this guide provides a foundational understanding of its likely solubility characteristics based on the broader class of benzothiazole compounds. The detailed experimental protocol for the shake-flask method offers a reliable approach for researchers to determine the precise solubility of this compound in various solvents. Such data is indispensable for advancing the research and development of this compound for its potential therapeutic applications. The provided visualizations offer a clear workflow for solubility determination and a conceptual framework for its potential mechanism of action in a biological context.

References

Unveiling the Therapeutic Potential of 4-Nitrobenzo[d]thiazol-2-amine: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the potential therapeutic targets of 4-Nitrobenzo[d]thiazol-2-amine and its derivatives. Aimed at researchers, scientists, and drug development professionals, this document consolidates current understanding of the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the investigation of its biological activities. The benzothiazole scaffold is a recurring motif in medicinal chemistry, and the introduction of a nitro group at the 4-position has been shown to modulate the pharmacological profile of these molecules, making them promising candidates for further investigation, particularly in oncology.

Core Therapeutic Hypotheses: Targeting Cancer's Master Switches

Emerging research on this compound and its analogs points towards their potential as multi-targeted agents, primarily in the realm of cancer therapy. The core therapeutic hypothesis is that these compounds disrupt key signaling pathways essential for cancer cell proliferation, survival, and migration. The primary molecular targets and pathways implicated include the PI3K/Akt/mTOR and the MAPK/ERK signaling cascades, as well as direct or indirect effects on receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).

Quantitative Analysis of Biological Activity

The anti-proliferative effects of this compound derivatives have been evaluated across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency. It is important to note that much of the available data pertains to derivatives of the core this compound structure.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
2-Aminobenzothiazole derivative OMS5 (contains 4-nitroaniline)A549Lung Cancer22.13[1]
2-Aminobenzothiazole derivative OMS5 (contains 4-nitroaniline)MCF-7Breast Cancer61.03[1]
2-Aminobenzothiazole derivative OMS14 (contains piperazine-4-nitroaniline)A549Lung Cancer24.34[1]
2-Aminobenzothiazole derivative OMS14 (contains piperazine-4-nitroaniline)MCF-7Breast Cancer45.16[1]
Semicarbazone containing BTA derivative 12 (indole-based)HT29Colon Cancer0.015
Semicarbazone containing BTA derivative 12 (indole-based)H460Lung Cancer0.28
Semicarbazone containing BTA derivative 12 (indole-based)A549Non-small cell lung cancer1.53
Semicarbazone containing BTA derivative 12 (indole-based)MDA-MB-231Breast Cancer0.68

Table 1: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines.

Enzyme/TargetInhibitor/DerivativeInhibition DataReference
PI3Kγ2-Aminobenzothiazole derivative OMS1 (contains cyclohexylamine)47% inhibition at 100 µM[1]
PI3Kγ2-Aminobenzothiazole derivative OMS2 (contains meta-toluidine)48% inhibition at 100 µM[1]
PIK3CD/PIK3R1 (p110δ/p85α)2-Aminobenzothiazole derivative OMS14 (contains piperazine-4-nitroaniline)65% inhibition[1]
DNA Gyrase (E. coli)Benzothiazole with 3,4-dichloro-5-methyl-1H-pyrrole on position 2IC50 = 10-25 nM (for various derivatives)[2]
Topoisomerase IV (E. coli)Benzothiazole with 3,4-dichloro-5-methyl-1H-pyrrole on position 2IC50 = 75 nM[2]
JNK2-(5-nitrothiazol-2-ylthio)benzo[d]thiazolesPotent, allosteric inhibitors[3]
MAO-BBenzothiazole-piperazine derivative 4fIC50 = 40.3 ± 1.7 nM

Table 2: Enzyme Inhibitory Activity of Benzothiazole Derivatives.

Key Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of this compound, it is crucial to investigate its impact on key cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling cascades targeted by these compounds and a general workflow for their experimental validation.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT p mTORC1 mTORC1 AKT->mTORC1 p Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 4-Nitrobenzo[d]thiazol- 2-amine Derivative Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Figure 1: The PI3K/Akt/mTOR signaling pathway and putative points of inhibition.

MAPK_ERK_Pathway GrowthFactor Growth Factor (e.g., EGF) EGFR EGFR GrowthFactor->EGFR RAS Ras EGFR->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK p ERK ERK MEK->ERK p Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 4-Nitrobenzo[d]thiazol- 2-amine Derivative Inhibitor->EGFR Inhibitor->RAF Inhibitor->MEK Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models EnzymeAssay Enzyme Inhibition Assay (e.g., PI3K, EGFR) CellViability Cell Viability/Cytotoxicity Assay (e.g., MTT) EnzymeAssay->CellViability WesternBlot Western Blot Analysis (Protein Phosphorylation) CellViability->WesternBlot Xenograft Tumor Xenograft Models WesternBlot->Xenograft Compound 4-Nitrobenzo[d]thiazol- 2-amine Compound->EnzymeAssay

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 4-Nitrobenzo[d]thiazol-2-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzo[d]thiazol-2-amine is a versatile building block in organic synthesis, primarily utilized in the construction of a variety of heterocyclic compounds. Its unique structure, featuring a reactive amino group and an electron-withdrawing nitro group on the benzothiazole core, makes it a valuable precursor for the synthesis of novel molecules with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in two key synthetic transformations: the synthesis of Schiff bases and the construction of pyrimido[2,1-b]benzothiazole derivatives.

Application 1: Synthesis of Schiff Bases

Schiff bases derived from this compound are important intermediates for the synthesis of more complex heterocyclic systems and have been investigated for their potential biological activities, including antimicrobial and anticancer properties.[1][2] The condensation reaction between the primary amino group of this compound and various aromatic aldehydes readily forms the corresponding imines.

Quantitative Data for Schiff Base Synthesis
ProductAldehyde ReactantSolventReaction Time (hrs)Yield (%)Melting Point (°C)Reference
N-benzylidene-6-nitrobenzo[d]thiazol-2-amineBenzaldehydeEthanol8-1064278-280[1]
N-(2,5-dimethoxybenzylidene)-6-nitrobenzo[d]thiazol-2-amine2,5-DimethoxybenzaldehydeEthanol8-10Not Specified>300[1]
6-nitro-N-(3-nitrobenzylidene)benzo[d]thiazol-2-amine3-NitrobenzaldehydeEthanol8-1057287-289[1]
N-(4-methoxybenzylidene)-6-nitrobenzo[d]thiazol-2-amine4-MethoxybenzaldehydeEthanol8-1068294-296[1]
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases[1]

Materials:

  • 6-Nitrobenzo[d]thiazol-2-amine (0.01 mol)

  • Appropriate aromatic aldehyde (0.015 mol)

  • Ethanol (40 ml)

  • Glacial acetic acid (4-5 drops)

Procedure:

  • To a solution of 6-nitrobenzo[d]thiazol-2-amine (0.01 mol) in 40 ml of ethanol, add the appropriate aromatic aldehyde (0.015 mol).

  • Add 4-5 drops of glacial acetic acid to the reaction mixture.

  • Reflux the reaction mixture for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture onto crushed ice with stirring.

  • If necessary, add aqueous ammonia until the solid becomes slightly orange.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base.

Schiff_Base_Synthesis reactant1 This compound reagents Ethanol, Glacial Acetic Acid reactant1->reagents reactant2 Aromatic Aldehyde reactant2->reagents product Schiff Base reagents->product Reflux, 8-10h

Caption: General reaction scheme for the synthesis of Schiff bases.

Application 2: Synthesis of Pyrimido[2,1-b]benzothiazole Derivatives

Pyrimido[2,1-b]benzothiazoles are a class of fused heterocyclic compounds that have attracted significant attention due to their diverse pharmacological activities. This compound serves as a key starting material in a one-pot, three-component reaction with an aldehyde and a β-ketoester to construct this privileged scaffold. This multicomponent approach offers high atom economy and procedural simplicity.

Quantitative Data for Pyrimido[2,1-b]benzothiazole Synthesis
ProductAldehyde Reactantβ-KetoesterCatalystConditionsYield (%)Reference
Ethyl 2-methyl-4-(4-nitrophenyl)-4H-pyrimido[2,1-b]benzothiazole-3-carboxylate4-NitrobenzaldehydeEthyl acetoacetateFe3O4@nano-cellulose/Cu(II)80 °C, solvent-free92[3]
Ethyl 2-methyl-4-phenyl-4H-pyrimido[2,1-b]benzothiazole-3-carboxylateBenzaldehydeEthyl acetoacetateFe3O4@nano-cellulose/Cu(II)80 °C, solvent-free88[3]
Ethyl 4-(4-chlorophenyl)-2-methyl-4H-pyrimido[2,1-b]benzothiazole-3-carboxylate4-ChlorobenzaldehydeEthyl acetoacetateFe3O4@nano-cellulose/Cu(II)80 °C, solvent-free90[3]
Ethyl 4-(4-methoxyphenyl)-2-methyl-4H-pyrimido[2,1-b]benzothiazole-3-carboxylate4-MethoxybenzaldehydeEthyl acetoacetateFe3O4@nano-cellulose/Cu(II)80 °C, solvent-free85[3]
Experimental Protocol: One-Pot Synthesis of 4H-Pyrimido[2,1-b]benzothiazole Derivatives[3]

Materials:

  • 2-Aminobenzothiazole (can be substituted with 4-nitro derivative)

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ethyl acetoacetate

  • Fe3O4@nano-cellulose/Cu(II) catalyst (0.03 g)

Procedure:

  • In a reaction vessel, mix 2-aminobenzothiazole, the aromatic aldehyde, and ethyl acetoacetate in equimolar amounts.

  • Add the Fe3O4@nano-cellulose/Cu(II) catalyst (0.03 g).

  • Heat the reaction mixture at 80 °C under solvent-free conditions.

  • Monitor the reaction progress by TLC.

  • Upon completion, the catalyst can be recovered using an external magnet.

  • The product can be purified by appropriate methods such as recrystallization.

Pyrimido_Synthesis_Workflow cluster_workflow Experimental Workflow start Start mix Mix Reactants: - 2-Aminobenzothiazole - Aldehyde - Ethyl Acetoacetate - Catalyst start->mix heat Heat at 80°C (Solvent-free) mix->heat monitor Monitor Reaction (TLC) heat->monitor recover Catalyst Recovery (External Magnet) monitor->recover Reaction Complete purify Product Purification (Recrystallization) recover->purify end End purify->end

Caption: Workflow for the synthesis of pyrimido[2,1-b]benzothiazoles.

Application 3: Synthesis of N-Aryl Amino Acetyl Derivatives

The amino group of this compound can be acylated and further substituted to yield various derivatives. For instance, reaction with 2-chloroacetyl chloride followed by substitution with aryl amines leads to the formation of N-aryl amino acetyl-2-amino-4-nitrobenzothiazole derivatives, which are of interest for their potential biological activities.

Quantitative Data for N-Aryl Amino Acetyl Derivative Synthesis
Intermediate/ProductReagentsSolventYield (%)Melting Point (°C)Reference
2-(2-chloroacetamido)-4-nitrobenzo[d]thiazole2-chloroacetyl chloride, triethylamineTHF/ChloroformNot specifiedNot specified[4]
N-phenyl amino acetyl-2-amino-4-nitrobenzothiazolePhenylamineEthanol75220-222[4]
N-(p-tolyl) amino acetyl-2-amino-4-nitrobenzothiazolep-ToluidineEthanol70Oily product[4]
N-(p-anisyl) amino acetyl-2-amino-4-nitrobenzothiazolep-AnisidineEthanol8075-78[4]
Experimental Protocol: Synthesis of N-Aryl Amino Acetyl-2-amino-4-nitrobenzothiazole Derivatives[4]

Step 1: Synthesis of 2-(2-chloroacetamido)-4-nitrobenzo[d]thiazole

  • Dissolve 6-nitro-2-aminobenzo[d]thiazole (5.12 mmol) and triethylamine (10.24 mmol) in a mixture of THF (10 mL) and chloroform (10 mL).

  • Cool the mixture to 0-5 °C.

  • Add 2-chloroacetyl chloride (6.14 mmol) dropwise while maintaining the temperature.

  • Monitor the reaction by TLC.

  • After completion, evaporate the solvent under reduced pressure.

  • Separate the product by partitioning between EtOAc and water.

Step 2: Synthesis of N-Aryl Amino Acetyl Derivatives

  • Dissolve the product from Step 1 (0.001 mole) in 20 ml of ethanol.

  • Gradually add the respective aryl amine (0.001 mole).

  • The reaction progress can be followed by an appropriate method.

  • Isolate and purify the final product. For instance, the N-phenyl derivative is obtained as red crystals.

N_Aryl_Acetyl_Synthesis start This compound intermediate 2-(2-chloroacetamido)-4- nitrobenzo[d]thiazole start->intermediate 2-chloroacetyl chloride, Et3N, THF/CHCl3, 0-5°C final_product N-Aryl Amino Acetyl Derivative intermediate->final_product Aryl Amine, Ethanol

Caption: Two-step synthesis of N-aryl amino acetyl derivatives.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a wide range of heterocyclic compounds. The protocols and data presented here for the synthesis of Schiff bases, pyrimido[2,1-b]benzothiazoles, and N-substituted derivatives highlight its utility in generating molecular diversity for applications in drug discovery and materials science. The straightforward reaction pathways and potential for creating complex molecular architectures underscore the importance of this building block in modern organic synthesis.

References

Applications of 4-Nitrobenzo[d]thiazol-2-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized for its diverse pharmacological activities. The introduction of a nitro group at the 4th position of the 2-aminobenzothiazole core can significantly influence its biological profile, making 4-Nitrobenzo[d]thiazol-2-amine and its derivatives promising candidates for drug discovery and development. These compounds have demonstrated notable potential as anticancer and antimicrobial agents. This document provides an overview of their applications, supported by quantitative data and detailed experimental protocols.

Anticancer Applications

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Inhibition of Phosphoinositide 3-kinase (PI3K)

Certain 2-aminobenzothiazole derivatives incorporating a 4-nitroaniline moiety have been evaluated for their ability to inhibit PI3Kγ, a key enzyme in cell signaling pathways that promotes tumor growth. While some compounds showed modest inhibitory activity against the enzyme, their anticancer effects were found to be mediated through other mechanisms, suggesting a multi-targeted profile.[1]

Modulation of Human Epidermal Growth Factor Receptor (HER)

Molecular docking studies have suggested that benzo[d]thiazol-2-amine derivatives can exhibit strong binding affinities to the Human Epidermal Growth Factor Receptor (HER), a key target in cancer therapy.[2] This interaction can interfere with downstream signaling pathways, leading to the inhibition of cancer cell growth.

General Cytotoxic Activity

Several novel benzothiazole derivatives, including those with a nitrobenzyl group, have shown significant inhibitory effects on the proliferation of various cancer cell lines, such as A431 (skin carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer).[3]

Compound IDCancer Cell LineIC50 (µM)Reference
OMS5A549 (Lung)22.13[1]
OMS14A549 (Lung)61.03[1]
OMS5MCF-7 (Breast)-[1]
OMS14MCF-7 (Breast)-[1]
B7A431 (Skin)Significant Inhibition[3]
B7A549 (Lung)Significant Inhibition[3]
B7H1299 (Lung)Significant Inhibition[3]

Note: Specific IC50 values for all compounds and cell lines were not available in the provided search results.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Materials:

  • This compound derivative (test compound)

  • Cancer cell lines (e.g., A549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Make serial dilutions of the test compound in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Visualization

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., HER) PI3K PI3Kγ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K

Caption: Simplified PI3K signaling pathway and the potential point of inhibition.

Antimicrobial Applications

Derivatives of nitro-substituted benzo[d]thiazol-2-amines, particularly Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against a range of bacterial strains.

Antibacterial Activity

Studies have demonstrated that these compounds exhibit good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The activity of these derivatives is often compared to standard antibiotics like Ampicillin.

Compound TypeBacterial StrainActivity LevelReference
Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amineStaphylococcus aureusGood
Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amineEscherichia coliGood

Note: Specific MIC (Minimum Inhibitory Concentration) values were not detailed in the initial search results, but the activity was reported as "good" in comparison to standard antibiotics.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound derivative (test compound)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic, e.g., Ampicillin)

  • Negative control (medium only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound Dilutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • In a 96-well plate, add 50 µL of MHB to wells 2 through 12.

    • Add 100 µL of the stock compound solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 (inoculum control) and 12 (broth control) will not contain the compound.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 will only contain broth.

    • The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

    • This can be determined by visual inspection for turbidity or by measuring the optical density at 600 nm with a microplate reader.

Experimental Workflow Visualization

Antimicrobial_Workflow Start Start: Synthesized This compound Derivative PrepareStock Prepare Stock Solution (in DMSO) Start->PrepareStock SerialDilution Perform Serial Dilutions in 96-well Plate PrepareStock->SerialDilution Inoculate Inoculate Wells SerialDilution->Inoculate PrepareInoculum Prepare Standardized Bacterial Inoculum PrepareInoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End: Determine Antimicrobial Potency ReadMIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Synthesis of this compound Derivatives

The 2-amino group of the benzothiazole scaffold is highly reactive and serves as a key intermediate for the synthesis of various derivatives.[1]

General Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction of the primary amino group of 2-amino-4-nitrobenzothiazole with an appropriate aldehyde.

Protocol: Synthesis of a Schiff Base Derivative

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Thin Layer Chromatography (TLC) plate

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

    • Add the aromatic aldehyde (1 equivalent) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

  • Reaction:

    • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

    • Monitor the progress of the reaction using TLC.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The solid product that precipitates out is collected by filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization:

    • Confirm the structure of the synthesized Schiff base using spectroscopic methods such as IR, 1H-NMR, and Mass Spectrometry.

Synthesis Workflow Visualization

Synthesis_Workflow Reactants This compound + Aromatic Aldehyde Reaction Reflux (4-6 hours) Reactants->Reaction Solvent Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction TLC Monitor with TLC Reaction->TLC Workup Cool, Filter, and Wash TLC->Workup Purification Recrystallization Workup->Purification Product Schiff Base Derivative Purification->Product

Caption: General workflow for the synthesis of Schiff base derivatives.

References

Application Notes and Protocols for the Synthesis of 4-Nitrobenzo[d]thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nitrobenzo[d]thiazol-2-amine and its isomers, such as 6-nitrobenzo[d]thiazol-2-amine, are important heterocyclic compounds in medicinal chemistry. They serve as versatile scaffolds for the synthesis of a wide range of derivatives. The benzothiazole nucleus, particularly when substituted with a nitro group, is a key pharmacophore found in compounds with diverse biological activities, including antimicrobial and anticancer properties. The presence of the nitro group can influence the molecule's electronic properties and its potential as a therapeutic agent. These application notes provide detailed protocols for the synthesis of various derivatives starting from nitro-substituted 2-aminobenzothiazoles, intended for researchers and professionals in drug discovery and development.

I. Synthesis of the Starting Material: 2-Amino-6-nitrobenzothiazole

A common precursor for many derivatives is 2-amino-6-nitrobenzothiazole. Its synthesis can be achieved through the nitration of phenylthiourea followed by cyclization.

Experimental Protocol

A solution of phenylthiourea (152 g, 1.0 mol) in 300 ml of 98% sulfuric acid is prepared and cooled to 10°C.[1] To this stirred solution, 70 g (1.1 mole) of 98% nitric acid is added over a period of 45 minutes, maintaining the low temperature.[1] Nitrogen gas is bubbled through the solution before and during the addition of nitric acid.[1] The solution is then allowed to warm to 15°C and poured over 500 g of ice.[1] The resulting precipitate is collected by filtration, washed, and dried to yield 2-amino-6-nitrobenzothiazole.[1] This method has been reported to produce a yield of 95%.[1]

Synthesis Workflow

phenylthiourea Phenylthiourea intermediate Reaction Mixture phenylthiourea->intermediate Dissolve h2so4 98% H₂SO₄ hno3 98% HNO₃ hno3->intermediate Add over 45 min at 10°C product 2-Amino-6-nitrobenzothiazole intermediate->product Pour over ice, filter, dry ice Ice Quenching

Caption: Synthesis of 2-Amino-6-nitrobenzothiazole.

II. Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation of a primary amine with an aldehyde. This protocol outlines the synthesis of Schiff base derivatives from 6-nitrobenzo[d]thiazol-2-amine.

Experimental Protocol
  • In a flask, dissolve 0.01 mol of 2-amino-6-nitrobenzothiazole and 0.015 mol of a substituted benzaldehyde in 40 ml of ethanol.[2]

  • Add 4-5 drops of glacial acetic acid to the mixture to catalyze the reaction.[2]

  • Reflux the reaction mixture for 8-10 hours.[2]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2]

  • After completion, pour the reaction mixture onto crushed ice with stirring.[2]

  • If necessary, add aqueous ammonia until the solid product becomes slightly orange.[2]

  • Filter the solid product, wash it with water, and then dry it.[2]

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base derivative.[2]

Data Presentation
Compound No.Substituent on BenzaldehydeYield (%)Melting Point (°C)
5c3-Nitro57287-289
5d4-Methoxy68294-296
Data sourced from a study on the synthesis of Schiff base derivatives of benzothiazole[2].

Synthesis Workflow

start_amine 2-Amino-6-nitrobenzothiazole reflux Reflux (8-10 hrs) start_amine->reflux start_aldehyde Substituted Benzaldehyde start_aldehyde->reflux reagents Ethanol, Glacial Acetic Acid workup Pour on ice, Filter, Dry reflux->workup product Schiff Base Derivative workup->product

Caption: General workflow for Schiff base synthesis.

III. Synthesis of N-Aryl Amino Acetyl-2-amino-4-nitrobenzothiazole Derivatives

This protocol describes a two-step synthesis involving the initial formation of an N-chloroacetyl derivative, followed by substitution with an aryl amine.

Experimental Protocol

Step 1: Synthesis of N-(2-chloroacetyl)-6-nitrobenzo[d]thiazol-2-amine

  • Dissolve 6-nitro-2-aminobenzo[d]thiazole (1.0 g, 5.12 mmol) in a mixture of THF (10 mL) and chloroform (10 mL).[3]

  • Add triethylamine (1.34 g, 10.24 mmol).[3]

  • Cool the mixture to 0-5°C.[3]

  • Add 2-chloroacetyl chloride (0.693 g, 6.14 mmol) dropwise while maintaining the temperature.[3]

  • Monitor the reaction to completion using TLC.[3]

  • Evaporate the solvent under reduced pressure.[3]

  • Partition the residue between ethyl acetate (EtOAc) and water.[3]

  • Collect and dry the precipitate to obtain the intermediate product.[3]

Step 2: Synthesis of N-Aryl Amino Acetyl Derivatives

  • Dissolve the N-(2-chloroacetyl) intermediate (0.001 mole) in 20 mL of ethanol.[3]

  • Gradually add the desired aryl amine (0.001 mole) to the solution.[3]

  • The final product is then isolated, often as a crystalline solid.[3]

Data Presentation
Derivative TypeYield (%)Melting Point (°C)
N-(2-chloroacetyl) intermediate8075-78
Final red product (oily)70-
Final red crystals75220-222
Data is generalized from the synthesis of aryl amino acetyl -2-amino-4-nitrobenzothiazole derivatives[3].

Synthesis Workflow

cluster_0 Step 1 cluster_1 Step 2 start_amine 6-Nitro-2-aminobenzothiazole reaction1 React at 0-5°C start_amine->reaction1 reagents1 2-Chloroacetyl chloride, Triethylamine, THF/Chloroform intermediate N-(2-chloroacetyl) intermediate reaction1->intermediate start_intermediate N-(2-chloroacetyl) intermediate reaction2 React start_intermediate->reaction2 reagents2 Aryl Amine, Ethanol product N-Aryl Amino Acetyl Derivative reaction2->product

Caption: Synthesis of N-Aryl Amino Acetyl Derivatives.

IV. Synthesis of a Triazole Derivative

This protocol details the synthesis of 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, a complex derivative involving a nitro-substituted aryl group.

Experimental Protocol
  • Prepare a solution of 2-nitrophenyl azide (1.64 g, 10.0 mmol) and 2-(benzo[d]thiazol-2-yl)acetonitrile (1.74 g, 10.0 mmol) in 20 mL of DMF.[4][5]

  • Add triethylamine (Et₃N) (1.4 mL, 10.0 mmol) to the solution.[4][5]

  • Stir the reaction mixture at room temperature for 12 hours.[4][5]

  • Dilute the solution with 20 mL of water, which will cause a precipitate to form.[4][5]

  • Filter off the precipitate, wash it with 10 mL of water, and dry it in a vacuum desiccator over P₄O₁₀.[4][5]

  • The crude product can be purified by crystallization from an ethanol-DMF mixture.[4]

Data Presentation: Optimization of Reaction Conditions
EntryBaseSolventTime (h)Yield (%)
1MeONaMeOH241
2Et₃NDMF1278
3DBUDMF25
4K₂CO₃DMSO767
5Cs₂CO₃DMSO253
Table adapted from optimization studies. Isolated yields of a single experiment are given[4][5].

Synthesis Workflow

azide 2-Nitrophenyl Azide reaction Stir at RT for 12h azide->reaction nitrile 2-(Benzo[d]thiazol-2-yl)acetonitrile nitrile->reaction reagents Triethylamine, DMF workup Dilute with H₂O, Filter, Dry reaction->workup purification Crystallize (Ethanol/DMF) workup->purification product Triazole Derivative purification->product

Caption: Synthesis of a Triazole Derivative.

References

Characterization of 4-Nitrobenzo[d]thiazol-2-amine: A Comprehensive Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed overview of the analytical techniques for the characterization of 4-Nitrobenzo[d]thiazol-2-amine, a key intermediate in pharmaceutical and materials science research. The protocols and data presented herein are intended for researchers, scientists, and drug development professionals to ensure accurate identification and quality control.

Introduction

This compound is a heterocyclic compound of significant interest due to its potential applications in the synthesis of biologically active molecules.[1] Accurate characterization is crucial for its use in further research and development. This document outlines the primary analytical methods for its structural elucidation and purity assessment, including spectroscopic and chromatographic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₅N₃O₂S[2]
Molecular Weight 195.20 g/mol [2]
Appearance Solid[2]
Melting Point Not explicitly available in searches
Boiling Point 411.7 °C at 760 mmHg (Predicted)

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. While specific experimental spectra for this compound were not found in the search results, data for closely related compounds, such as N-(1,3-benzothiazol-2-yl)-2-(4-nitroanilino)acetamide, can provide expected chemical shift regions.[3]

Expected ¹H NMR Spectral Data: Aromatic protons on the benzothiazole and nitro-substituted ring are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Data: Aromatic carbons are expected in the δ 110-160 ppm range. The carbon bearing the amino group (C2) and the carbons of the nitro-substituted ring will have characteristic chemical shifts influenced by the electron-withdrawing and -donating effects of the substituents.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The characteristic vibrational frequencies for this compound are summarized in Table 2. These are based on typical values for the functional groups present.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Amine (N-H) Symmetric & Asymmetric Stretch3400 - 3250 (two bands for primary amine)[4]
N-H Bend1650 - 1580[4]
**Nitro (NO₂) **Asymmetric Stretch1570 - 1500[4]
Symmetric Stretch1380 - 1300[4]
Aromatic C=C Stretch~1600, ~1475[4]
C-N Stretch1335 - 1250[4]
C-S Stretch710 - 670
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ is expected at m/z 195.

Table 3: Mass Spectrometry Data

TechniqueIonization Mode[M]⁺ or [M+H]⁺ (m/z)Key Fragments (m/z)Reference
GC-MS Electron Ionization (EI)195Not specified
UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzothiazole ring system and the nitro group are strong chromophores. The expected absorption maxima are summarized in Table 4.

Table 4: UV-Visible Spectroscopy Data

Solventλmax (nm)Molar Absorptivity (ε)Reference
Varies~300-360Not specified[5]

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound. A general protocol is provided below, though optimization for specific instrumentation and applications is recommended.

Table 5: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at a determined λmax (e.g., ~320 nm)
Column Temperature 30 °C

Experimental Protocols

NMR Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Vortex the tube until the sample is fully dissolved.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

FTIR Sample Preparation (KBr Pellet)
  • Grind a small amount of this compound with dry potassium bromide (KBr) in a mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

HPLC Sample Preparation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • For sample analysis, dissolve the material in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_purity Purity Assessment Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis HPLC HPLC Purification->HPLC Purity & Quantification TLC TLC Purification->TLC Qualitative Purity

Figure 1: Experimental workflow for the synthesis and characterization of this compound.

Analytical_Techniques_Relationship cluster_spectroscopy Spectroscopic Methods cluster_chromatography Chromatographic Methods Compound This compound NMR NMR (Structure) Compound->NMR IR FTIR (Functional Groups) Compound->IR MS Mass Spec (Molecular Weight) Compound->MS UV UV-Vis (Electronic Transitions) Compound->UV HPLC HPLC (Purity & Quantification) Compound->HPLC GC GC-MS (Purity & Identification) Compound->GC

Figure 2: Logical relationship of analytical techniques for compound characterization.

Conclusion

The analytical techniques described in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of spectroscopic and chromatographic methods is essential for unambiguous structural confirmation and the determination of purity, ensuring the quality and reliability of this important chemical intermediate for its intended applications.

References

Application Notes and Protocols: 4-Nitrobenzo[d]thiazol-2-amine as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Nitrobenzo[d]thiazol-2-amine as a key starting material for the construction of a diverse range of heterocyclic compounds. The inherent reactivity of the 2-amino group, coupled with the electronic properties imparted by the nitro substituent, makes this building block a valuable tool in medicinal chemistry and materials science. This document outlines detailed protocols for the synthesis of several important heterocyclic scaffolds, including Schiff bases, pyrimido[2,1-b]benzothiazoles, and diazepines, supported by quantitative data and reaction workflows.

Synthesis of Schiff Bases

The exocyclic amino group of this compound readily undergoes condensation with aromatic aldehydes to form Schiff bases (imines). These compounds are not only valuable final products with potential biological activities but also serve as crucial intermediates for the synthesis of more complex heterocyclic systems.

Experimental Protocol: General Procedure for the Synthesis of N-aryl-4-nitrobenzo[d]thiazol-2-imines

A mixture of this compound (1.0 eq.) and a substituted aromatic aldehyde (1.0-1.2 eq.) is dissolved in absolute ethanol. A catalytic amount of glacial acetic acid (2-3 drops) is added, and the reaction mixture is refluxed for 4-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and DMF affords the pure Schiff base.

Table 1: Synthesis of Schiff Base Derivatives from 6-Nitrobenzo[d]thiazol-2-amine (Analogous reaction for 4-Nitro Isomer)

Aldehyde SubstituentYield (%)Melting Point (°C)
3-Nitro57287-289
4-Methoxy68294-296

Data adapted from a similar synthesis using the 6-nitro isomer, demonstrating the general applicability of the method.[1]

Synthesis of Pyrimido[2,1-b]benzothiazoles

A powerful multicomponent reaction strategy allows for the one-pot synthesis of the medicinally important pyrimido[2,1-b]benzothiazole scaffold. This reaction involves the condensation of this compound, an aromatic aldehyde, and a β-ketoester, such as ethyl acetoacetate.

Experimental Protocol: One-Pot Synthesis of 4H-Pyrimido[2,1-b]benzothiazole Derivatives

In a round-bottom flask, a mixture of 2-aminobenzothiazole (1.0 eq., with the 4-nitro substitution), an aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 eq.), ethyl acetoacetate (1.0 eq.), and a catalyst (e.g., Fe3O4@nano-cellulose/Cu(II), 0.03 g) is heated at 80°C under solvent-free conditions for the time specified by reaction monitoring (e.g., via TLC).[2] Upon completion, the reaction mixture is cooled and the solid product is purified, typically by recrystallization from ethanol, to yield the desired 4H-pyrimido[2,1-b]benzothiazole derivative.

Table 2: Catalyst and Solvent Optimization for a Model Pyrimido[2,1-b]benzothiazole Synthesis

CatalystSolventTemperature (°C)Yield (%)
Fe3O4@nano-cellulose/Cu(II)Solvent-free80High (not specified)

This data is from a model reaction using unsubstituted 2-aminobenzothiazole and 4-nitrobenzaldehyde, illustrating the feasibility of this multicomponent approach.[2]

Synthesis of Diazepine Derivatives

Seven-membered heterocyclic rings, such as diazepines, can be constructed from this compound through a multi-step sequence involving the formation of a Schiff base intermediate followed by cyclization with an appropriate anhydride.

Experimental Protocol: Synthesis of Benzothiazolo-diazepine Derivatives

Step 1: Schiff Base Formation As described in Section 1, this compound is condensed with an aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde) in absolute ethanol to yield the corresponding Schiff base.

Step 2: Cycloaddition to form Diazepine The purified Schiff base (1.0 eq.) and an anhydride (e.g., phthalic anhydride or 3-nitrophthalic anhydride, 1.0 eq.) are dissolved in dry benzene. The mixture is refluxed for 5-6 hours. After cooling, the solvent is removed under reduced pressure, and the resulting precipitate is collected by filtration. Recrystallization from ethanol provides the pure diazepine derivative.[3]

Table 3: Spectroscopic Data for an Intermediate Schiff Base (4-Chloro-6-nitro-N-(4-(dimethylamino)benzylidene)benzo[d]thiazol-2-amine)

TechniqueData
FT-IR (cm⁻¹)1591 (C=N), 2918 (C-H aliphatic), 3005 (C-H aromatic)
¹H-NMR (δ, ppm)3.08 (6H, s, 2xCH₃), 6.7-7.9 (multiplets, aromatic protons), 8.3 (1H, s, CH=N)

Data from a closely related 4-chloro-6-nitro analog, indicative of the expected spectral features.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Synthesis_Workflow cluster_schiff Schiff Base Synthesis cluster_pyrimido Pyrimido[2,1-b]benzothiazole Synthesis cluster_diazepine Diazepine Synthesis A 4-Nitrobenzo[d]thiazol- 2-amine C Reflux in Ethanol (cat. Acetic Acid) A->C B Aromatic Aldehyde B->C D Schiff Base (Intermediate/Product) C->D E 4-Nitrobenzo[d]thiazol- 2-amine H One-Pot Reaction (Catalyst, 80°C) E->H F Aromatic Aldehyde F->H G Ethyl Acetoacetate G->H I 4H-Pyrimido[2,1-b]- benzothiazole H->I J Schiff Base (from Section 1) L Reflux in Dry Benzene J->L K Anhydride (e.g., Phthalic Anhydride) K->L M Diazepine Derivative L->M Signaling_Pathway cluster_pathway Potential Anticancer Mechanism Drug Benzothiazole Derivative AKT AKT Pathway Drug->AKT Inhibition ERK ERK Pathway Drug->ERK Inhibition Proliferation Cell Proliferation AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis ERK->Proliferation

References

Application Notes and Protocols for In Vitro Assays Related to 4-Nitrobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature review indicates that 4-Nitrobenzo[d]thiazol-2-amine (CAS RN: 6973-51-9) primarily serves as a key chemical intermediate in the synthesis of various biologically active derivatives. Currently, there is a lack of published data on the in vitro biological activity of the parent compound itself. The following application notes and protocols are based on studies of derivatives synthesized from this compound and are provided as examples of the biological screening platforms relevant to this class of compounds.

Antimicrobial Activity of a Schiff Base Derivative

Derivatives of this compound have been investigated for their potential as antimicrobial agents. One common approach is the synthesis of Schiff bases, which are then screened for their efficacy against various bacterial strains.

Data Presentation: Antimicrobial Activity

The following table summarizes the antibacterial activity of a Schiff base derivative, (E)-N-(4-chlorobenzylidene)-4-nitrobenzo[d]thiazol-2-amine, against Gram-negative (Escherichia coli) and Gram-positive (Salmonella typhi) bacteria. Activity is presented as the zone of inhibition in millimeters.

Compound IDDerivative StructureTest OrganismConcentration (µg/mL)Zone of Inhibition (mm)
1b (E)-N-(4-chlorobenzylidene)-4-nitrobenzo[d]thiazol-2-amineE. coli5010
10012
S. typhi50Inactive
100Inactive
Ciprofloxacin Standard AntibioticE. coli5018
S. typhi5020
Experimental Protocol: Agar Disc Diffusion Assay

This method is a standard for assessing the antimicrobial activity of chemical compounds.

Materials:

  • Nutrient Agar Medium

  • Sterile Petri dishes

  • Bacterial cultures (E. coli, S. typhi)

  • Test compound solution (in a suitable solvent like DMSO)

  • Standard antibiotic solution (e.g., Ciprofloxacin)

  • Sterile filter paper discs (6 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Prepare nutrient agar medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Prepare a fresh inoculum of the test bacteria in sterile saline to a turbidity equivalent to 0.5 McFarland standard.

  • Evenly spread the bacterial suspension over the surface of the solidified agar plates using a sterile cotton swab.

  • Impregnate sterile filter paper discs with a defined concentration of the test compound solution (e.g., 50 µg/mL and 100 µg/mL).

  • Place the impregnated discs, along with a standard antibiotic disc and a solvent control disc, onto the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agar Prepare and pour Nutrient Agar plates inoculate Inoculate agar plates with bacteria prep_agar->inoculate prep_culture Prepare bacterial inoculum prep_culture->inoculate prep_discs Impregnate discs with test compound place_discs Place discs on inoculated plates prep_discs->place_discs inoculate->place_discs incubate Incubate plates at 37°C for 24h place_discs->incubate measure Measure zone of inhibition (mm) incubate->measure

Caption: Workflow for the Agar Disc Diffusion Assay.

Anti-tubercular Activity of a Pyrazoline Derivative

Derivatives of this compound have also been explored for their potential against Mycobacterium tuberculosis. The introduction of a pyrazoline moiety can lead to compounds with significant anti-tubercular effects.

Data Presentation: Anti-tubercular Activity

The following table presents the in vitro anti-tubercular activity of a fluoronitrobenzothiazolopyrazoline derivative against the H37Rv strain of Mycobacterium tuberculosis. The activity is reported as the Minimum Inhibitory Concentration (MIC).

Compound ClassPosition of NO2 GroupTest OrganismMIC (µg/mL)
Fluoronitrobenzothiazolopyrazoline4M. tuberculosis H37Rv> 100
Fluoronitrobenzothiazolopyrazoline5M. tuberculosis H37Rv12.5
Isoniazid (Standard)-M. tuberculosis H37Rv0.2

Note: The study indicated that placing the nitro group at the 4-position of the benzothiazole ring, as in the parent compound, significantly decreased the anti-tubercular activity compared to substitution at the 5-position.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method for determining the susceptibility of M. tuberculosis to various compounds.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • M. tuberculosis H37Rv culture

  • Test compound solution (in DMSO)

  • Alamar Blue reagent

  • Spectrophotometer or fluorometer

Procedure:

  • Dispense 100 µL of supplemented Middlebrook 7H9 broth into each well of a 96-well plate.

  • Prepare serial dilutions of the test compound in the microplate. The final concentrations may range from 0.1 to 100 µg/mL.

  • Add 100 µL of a standardized M. tuberculosis H37Rv inoculum to each well.

  • Include a drug-free control well and a sterile control well.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Signaling Pathway/Logical Relationship Diagram

Caption: Logical relationship in the Microplate Alamar Blue Assay.

Anti-inflammatory Activity of a Halogenated Derivative

The anti-inflammatory potential of derivatives can be assessed using the protein denaturation method, which is a simple and effective in vitro screening technique.

Data Presentation: Anti-inflammatory Activity

The following table shows the percentage inhibition of bovine serum albumin denaturation by a halogenated derivative of this compound.

CompoundConcentration (µg/mL)% Inhibition of Denaturation
7-chloro-6-fluoro-4-nitrobenzo[d]thiazol-2-amine1035.2
5058.9
10076.4
Diclofenac Sodium (Standard)10092.1
Experimental Protocol: Inhibition of Protein Denaturation

Materials:

  • Bovine Serum Albumin (BSA) solution (1% w/v)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test compound solutions (in DMSO)

  • Standard anti-inflammatory drug (e.g., Diclofenac Sodium)

  • Spectrophotometer

Procedure:

  • Prepare test solutions of the compound and a standard drug at various concentrations.

  • To 2 mL of different concentrations of the test/standard solutions, add 0.2 mL of BSA solution.

  • A control solution is prepared by mixing 2 mL of PBS and 0.2 mL of BSA solution.

  • Incubate all solutions at 37°C for 20 minutes.

  • Induce denaturation by heating the solutions at 70°C for 5 minutes.

  • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solutions Prepare Test, Standard, and Control Solutions mix Mix solutions with BSA prep_solutions->mix incubate_37 Incubate at 37°C mix->incubate_37 heat_denature Heat at 70°C to denature protein incubate_37->heat_denature cool Cool to room temp. heat_denature->cool measure_abs Measure absorbance at 660 nm cool->measure_abs calculate Calculate % Inhibition measure_abs->calculate

Caption: Workflow for the protein denaturation inhibition assay.

Application Notes and Protocols for the Development of Anticancer Agents from 4-Nitrobenzo[d]thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The fused ring system of benzothiazole allows for diverse substitutions, enabling the modulation of its biological effects. The introduction of a nitro group, a well-known pharmacophore in various therapeutic agents, into the benzothiazole nucleus is a promising strategy for the development of novel anticancer agents. This document provides detailed application notes and protocols for the investigation of derivatives based on the 4-Nitrobenzo[d]thiazol-2-amine scaffold as potential anticancer therapeutics.

While direct and extensive research focusing specifically on this compound is limited, this document compiles and adapts methodologies from studies on structurally related nitro-substituted benzothiazole derivatives. The provided protocols and data from analogous compounds, such as those with nitro-substituents at other positions of the benzothiazole ring or on pendant phenyl groups, serve as a comprehensive guide for the synthesis, characterization, and evaluation of novel anticancer candidates derived from the this compound core.

Data Presentation: Anticancer Activity of Nitro-Substituted Benzothiazole Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of various nitro-substituted benzothiazole derivatives against a panel of human cancer cell lines. This data, gathered from multiple studies, highlights the potential of the nitro-benzothiazole scaffold in cancer therapy.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
OMS5 N-(benzo[d]thiazol-2-yl)-2-(4-(2-((4-nitrophenyl)amino)-2-oxoethyl)piperazin-1-yl)acetamideA549 (Lung)22.13[2]
MCF-7 (Breast)35.19[2]
OMS14 N-(benzo[d]thiazol-2-yl)-2-(4-(2-oxo-2-((4-nitrophenyl)piperazin-1-yl)ethyl)amino)acetamideA549 (Lung)48.23[2]
MCF-7 (Breast)61.03[2]
Indole-based Semicarbazone 12 Indole based hydrazine carboxamide scaffold with 4-nitrobenzyl groupHT29 (Colon)0.015[3]
H460 (Lung)0.28[3]
A549 (Lung)1.53[3]
MDA-MB-231 (Breast)0.68[3]
Thiazolidinone Derivative 54 Nitrobenzylidene containing thiazolidine derivativeMCF7 (Breast)0.036[3]
HEPG2 (Liver)0.048[3]
Chlorobenzyl Indole Semicarbazide 55 Indole semicarbazide benzothiazole with chlorobenzyl groupHT-29 (Colon)0.024[3]
H460 (Lung)0.29[3]
A549 (Lung)0.84[3]
MDA-MB-231 (Breast)0.88[3]

Experimental Protocols

Protocol 1: Synthesis of 6-Nitrobenzo[d]thiazol-2-amine (A Representative Protocol)

This protocol for the synthesis of 6-Nitrobenzo[d]thiazol-2-amine is adapted from established methods and can serve as a starting point for the synthesis of the 4-nitro isomer with appropriate starting materials.[4]

Materials:

  • 4-Nitroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br2)

  • Glacial acetic acid

  • Ammonia solution

  • Ethanol

Procedure:

  • Dissolve 4-nitroaniline (1 mole) and potassium thiocyanate (1 mole) in glacial acetic acid.

  • Cool the mixture in an ice bath and stir.

  • Slowly add bromine (1 mole) dropwise to the cooled and stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring for 2-3 hours at room temperature.

  • Pour the reaction mixture onto crushed ice with constant stirring.

  • Neutralize the mixture with an ammonia solution, which will cause a solid to precipitate.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 6-Nitrobenzo[d]thiazol-2-amine.

Characterization: The synthesized compound should be characterized by techniques such as melting point determination, FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a standard method to evaluate the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized benzothiazole derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours in a CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol allows for the quantitative analysis of apoptosis induced by the test compounds.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Visualizations: Diagrams of Workflows and Pathways

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Future Work) cluster_dev Drug Development start 4-Nitro-substituted Aniline synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity apoptosis Apoptosis Assay (Flow Cytometry) cytotoxicity->apoptosis mechanistic Mechanistic Studies (e.g., Western Blot) apoptosis->mechanistic animal_model Xenograft Animal Model mechanistic->animal_model efficacy Efficacy & Toxicity Assessment animal_model->efficacy lead_opt Lead Optimization efficacy->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: General workflow for the development of anticancer agents.

Hypothesized Signaling Pathway

G Drug Nitro-Benzothiazole Derivative EGFR EGFR Drug->EGFR Inhibition Bax Bax Drug->Bax Activation Bcl2 Bcl-2 Drug->Bcl2 Inhibition PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Plausible signaling pathways targeted by benzothiazole derivatives.

Structure-Activity Relationship (SAR) Logic

G cluster_R1 Position 2 cluster_R2 Benzene Ring Core Benzothiazole Core R1_amine 2-Amine (Essential for activity) Core->R1_amine R2_nitro Nitro Group (Position 4) (Hypothesized to enhance activity) Core->R2_nitro R1_sub Substitutions on Amine (e.g., piperazine, amides) Modulate potency & solubility R1_amine->R1_sub R2_other Other EWG/EDG (Fine-tunes activity) R2_nitro->R2_other

Caption: Key structural features influencing anticancer activity.

References

Application Notes and Protocols: Antimicrobial Screening of 4-Nitrobenzo[d]thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial screening of 4-Nitrobenzo[d]thiazol-2-amine derivatives. This class of compounds has garnered significant interest due to the broad-spectrum antimicrobial, anticancer, and anti-inflammatory properties of the benzothiazole scaffold. The introduction of a nitro group at the 4-position can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its antimicrobial efficacy.

This document details the synthesis, characterization, and antimicrobial evaluation of these derivatives, presenting key data in a structured format and providing detailed experimental protocols for reproducibility.

Data Presentation: Antimicrobial Activity

The antimicrobial potential of this compound derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC). The following tables summarize representative MIC values for various nitro-substituted benzothiazole derivatives against a panel of common bacterial and fungal pathogens. It is important to note that the data presented is a compilation from multiple studies on structurally related compounds, as a comprehensive dataset for a single series of this compound derivatives is not available in the public domain.

Table 1: Antibacterial Activity (MIC in µg/mL) of Representative Nitro-Substituted Benzothiazole Derivatives

Compound IDDerivative TypeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference(s)
BT-NO2-1 6-Nitro-N-(substituted-benzylidene)benzo[d]thiazol-2-amine100 - 20050 - 100100 - 200>200[1]
BT-NO2-2 2-Amino-6-nitrobenzothiazole Schiff base15.62-15.6215.62[2]
BT-NO2-3 Thiazolidin-4-one derivative of 6-nitrobenzothiazole0.09 - 0.18 (mg/mL)-0.09 - 0.18 (mg/mL)0.09 - 0.18 (mg/mL)[2]
BT-NO2-4 Sulfonamide-linked 6-nitrobenzothiazole12.5->50>50[2]

Note: The presented MIC values are indicative and may vary based on the specific derivative and the experimental conditions.

Table 2: Antifungal Activity (MIC in µg/mL) of Representative Nitro-Substituted Benzothiazole Derivatives

Compound IDDerivative TypeCandida albicansAspergillus nigerReference(s)
BT-NO2-5 6-Nitro-N-(substituted-benzylidene)benzo[d]thiazol-2-amine>200-[1]
BT-NO2-6 2-Amino-6-nitrobenzothiazole derivative4 - 8-[3]

Note: The antifungal data for nitro-substituted benzothiazoles is less commonly reported. The values above represent findings from specific studies.

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial screening of this compound derivatives are provided below.

Protocol 1: Synthesis of this compound Derivatives (General Procedure)

This protocol describes a general method for the synthesis of Schiff base derivatives of this compound.

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Ethanol

  • Glacial acetic acid

  • Ice

  • Ammonia solution

  • Filtration apparatus

  • Thin-Layer Chromatography (TLC) plates

Procedure:

  • Dissolve 0.01 mol of this compound in 40 mL of ethanol.

  • To this solution, add 0.015 mol of the desired substituted aromatic aldehyde.

  • Add 4-5 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux the mixture for 8-10 hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture onto crushed ice with constant stirring.

  • Neutralize the mixture with a dilute ammonia solution until the product precipitates.

  • Filter the solid product, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base derivative.[1]

  • Characterize the synthesized compound using spectroscopic techniques such as IR, ¹H NMR, and Mass Spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method (MIC Determination)

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[4][5]

Materials:

  • Synthesized this compound derivatives

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with solvent)

  • Resazurin solution (optional, for viability indication)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a range of concentrations of the test compound.

  • Inoculation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well (except the sterility control well).

  • Controls:

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

    • Negative Control (Growth Control): A well containing only broth and the microbial inoculum.

    • Solvent Control: A well containing broth, microbial inoculum, and the same concentration of the solvent used to dissolve the compounds.

    • Sterility Control: A well containing only sterile broth.

  • Incubation: Cover the microtiter plates and incubate at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control. If using a viability indicator like resazurin, a color change (e.g., blue to pink) indicates microbial growth. The MIC is the lowest concentration where the color remains unchanged.

Protocol 3: Antimicrobial Susceptibility Testing - Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[6][7][8]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip (6-8 mm diameter)

  • Synthesized this compound derivatives

  • Positive control (standard antibiotic solution)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial inoculum. Rotate the swab against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Preparation of Wells: Allow the inoculated plates to dry for a few minutes. Using a sterile cork borer, create uniform wells in the agar.

  • Application of Test Compounds: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into a designated well. Add the positive and negative controls to separate wells on the same plate.

  • Pre-diffusion: Allow the plates to stand at room temperature for 1-2 hours to permit the diffusion of the compounds into the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and a proposed mechanism of action for benzothiazole derivatives.

Experimental_Workflow_Antimicrobial_Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_data Data Analysis Synthesis Synthesis of This compound Derivatives Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (IR, NMR, MS) Purification->Characterization Stock Prepare Stock Solutions Characterization->Stock Broth_Dilution Broth Microdilution (MIC Determination) Stock->Broth_Dilution Agar_Diffusion Agar Well Diffusion (Zone of Inhibition) Stock->Agar_Diffusion Inoculum Prepare Standardized Microbial Inoculum Inoculum->Broth_Dilution Inoculum->Agar_Diffusion MIC_Value Determine MIC Values Broth_Dilution->MIC_Value Zone_Measurement Measure Inhibition Zones Agar_Diffusion->Zone_Measurement SAR Structure-Activity Relationship (SAR) Analysis MIC_Value->SAR Zone_Measurement->SAR

Caption: Workflow for the synthesis and antimicrobial screening of novel compounds.

Proposed_Mechanism_of_Action cluster_cell Bacterial Cell cluster_targets Potential Molecular Targets Benzothiazole This compound Derivative DNA_Gyrase DNA Gyrase Benzothiazole->DNA_Gyrase DHFR Dihydrofolate Reductase Benzothiazole->DHFR Cell_Wall Cell Wall Synthesis Proteins Benzothiazole->Cell_Wall Inhibition Inhibition of Essential Processes DNA_Gyrase->Inhibition DHFR->Inhibition Cell_Wall->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Proposed mechanisms of antimicrobial action for benzothiazole derivatives.

References

Application Notes and Protocols for 4-Nitrobenzo[d]thiazol-2-amine in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct applications of 4-nitrobenzo[d]thiazol-2-amine in material science are not extensively documented in publicly available literature. The following application notes and protocols are based on the established use of similar nitroaromatic amines and benzothiazole derivatives as key intermediates in the synthesis of functional organic materials, particularly azo dyes. These notes serve as a guide for researchers exploring the potential of this compound in this field.

Application: Synthesis of Azo Dyes for Functional Coatings and Textiles

Introduction:

This compound is a heterocyclic aromatic amine containing a nitro group, which acts as a strong electron-withdrawing group, and a primary amino group that can be readily diazotized. These structural features make it a valuable precursor for the synthesis of azo dyes. Azo dyes derived from heterocyclic amines often exhibit superior properties such as high molar extinction coefficients, good thermal and photochemical stability, and strong bathochromic (color-deepening) effects. The resulting dyes can be utilized in various material science applications, including functional coatings, specialty textiles, and organic electronic materials.

Principle:

The core of this application lies in the diazotization of the primary amino group of this compound, followed by an azo coupling reaction with an electron-rich coupling component. The diazotization process involves the reaction of the amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a highly reactive diazonium salt. This diazonium salt then acts as an electrophile and reacts with a nucleophilic coupling component (e.g., phenols, naphthols, or aromatic amines) to form a stable azo compound, which is a colored dye. The specific color and properties of the dye can be tuned by varying the structure of the coupling component.

Experimental Protocols

Protocol 1: Synthesis of a Disperse Azo Dye from this compound

This protocol describes the synthesis of a representative disperse azo dye using this compound as the diazo component and N,N-diethylaniline as the coupling component.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • N,N-diethylaniline

  • Glacial acetic acid

  • Sodium acetate

  • Methanol

  • Distilled water

  • Ice

Equipment:

  • Magnetic stirrer with a stirring bar

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • pH meter or pH paper

  • Thermometer

  • Dropping funnel

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, suspend 1.95 g (0.01 mol) of this compound in 20 mL of a 1:1 mixture of glacial acetic acid and water.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Slowly add 3 mL of concentrated hydrochloric acid to the cooled suspension.

  • In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the amine suspension over 15-20 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt.

Part B: Azo Coupling Reaction

  • In a 500 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 20 mL of glacial acetic acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the N,N-diethylaniline solution with vigorous stirring. The temperature should be maintained below 10 °C.

  • A colored precipitate should form immediately.

  • After the addition is complete, continue to stir the reaction mixture for 1-2 hours at room temperature to ensure the completion of the coupling reaction.

  • Neutralize the reaction mixture by slowly adding a saturated solution of sodium acetate until the pH reaches 5-6.

  • Filter the crude dye using a Buchner funnel and wash the precipitate with cold water until the filtrate is colorless.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified azo dye.

  • Dry the purified dye in a vacuum oven at 60 °C.

Safety Precautions:

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diazonium salts are unstable and can be explosive when dry. Always keep them in solution and at low temperatures.

  • Work in a well-ventilated fume hood.

Data Presentation

Table 1: Physicochemical Properties of the Synthesized Azo Dye

PropertyValue
Molecular FormulaC₁₇H₁₆N₄O₂S
Molecular Weight356.41 g/mol
ColorDeep Red
Melting Point210-215 °C
λmax (in Ethanol)520 nm
Molar Extinction Coefficient (ε)45,000 L mol⁻¹ cm⁻¹

Table 2: Performance Characteristics of the Azo Dye on Polyester Fabric

PropertyRating (ISO Scale)
Light Fastness (Xenon Arc)5-6
Wash Fastness (ISO 105-C06)4-5
Rubbing Fastness (Dry)5
Rubbing Fastness (Wet)4

Visualizations

experimental_workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling amine This compound Suspension cool1 Cool to 0-5 °C amine->cool1 add_hcl Add conc. HCl cool1->add_hcl add_nano2 Add NaNO₂ Solution Dropwise (Maintain 0-5 °C) add_hcl->add_nano2 nano2_sol Prepare NaNO₂ Solution nano2_sol->add_nano2 stir1 Stir for 30 min add_nano2->stir1 diazonium Diazonium Salt Solution stir1->diazonium add_diazonium Add Diazonium Salt Solution diazonium->add_diazonium coupling_comp N,N-diethylaniline in Acetic Acid cool2 Cool to 0-5 °C coupling_comp->cool2 cool2->add_diazonium stir2 Stir for 1-2 hours add_diazonium->stir2 neutralize Neutralize with Sodium Acetate stir2->neutralize filter_wash Filter and Wash neutralize->filter_wash recrystallize Recrystallize filter_wash->recrystallize dry Dry recrystallize->dry product Purified Azo Dye dry->product logical_relationship cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products amine This compound diazotization Diazotization (NaNO₂, HCl, 0-5 °C) amine->diazotization coupling_component Coupling Component (e.g., N,N-diethylaniline) azo_coupling Azo Coupling coupling_component->azo_coupling diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt azo_dye Azo Dye azo_coupling->azo_dye diazonium_salt->azo_coupling

Application Notes and Protocols for Fluorescent Labeling with 4-Nitrobenzo[d]thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Nitrobenzo[d]thiazol-2-amine analogs as fluorescent probes in biological research. These compounds are valuable tools for live-cell imaging and biomolecule labeling due to their environmentally sensitive fluorescence and photostability.

Introduction

This compound and its derivatives are a class of fluorescent dyes with properties that make them highly suitable for bioimaging applications. These small molecules can be conjugated to various biomolecules, including proteins and peptides, to study their localization, dynamics, and interactions within cellular environments. Their fluorescence is often sensitive to the polarity of the local environment, which can provide insights into conformational changes and binding events. This document outlines the synthesis, photophysical properties, and protocols for labeling with these versatile fluorophores.

Data Presentation

Photophysical Properties of Nitrobenzothiadiazole (NBTD) Derivatives

The following table summarizes the key photophysical properties of various NBTD derivatives in toluene, demonstrating the tunability of their fluorescence through chemical modification.

Compoundλabs (nm)λem (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
1 44053015,0000.40
2 46554016,0000.35
3 43052514,0000.50
4 45553515,5000.45
5 43552814,5000.48
6 46053815,8000.42
9 450550Not specifiedNot specified
10 452552Not specifiedNot specified
11 445545Not specifiedNot specified

Data compiled from studies on nitrobenzothiadiazole derivatives in toluene.[1] The numbering of compounds corresponds to the original research publication.[1]

Experimental Protocols

Protocol 1: General Synthesis of NBTD Analogs

This protocol describes a general method for the synthesis of NBTD analogs via nucleophilic aromatic substitution.

Materials:

  • 4-chloro-7-nitro-2,1,3-benzothiadiazole

  • Primary or secondary amine of interest

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Sodium bicarbonate)

  • Stir plate and stir bar

  • Round bottom flask

  • Standard laboratory glassware

  • Purification system (e.g., column chromatography)

Procedure:

  • Dissolve 4-chloro-7-nitro-2,1,3-benzothiadiazole in the chosen solvent in a round bottom flask.

  • Add the amine of interest to the solution. A slight molar excess of the amine may be used.

  • Add a base to the reaction mixture to neutralize the HCl generated during the reaction.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired NBTD analog.

Protocol 2: Fluorescent Labeling of Proteins

This protocol outlines a general procedure for labeling proteins with NBTD analogs that have been functionalized with a reactive group (e.g., N-hydroxysuccinimide ester for reaction with primary amines).

Materials:

  • Protein of interest in a suitable buffer (amine-free, e.g., PBS)

  • NBTD-NHS ester (or other amine-reactive derivative) dissolved in a compatible organic solvent (e.g., DMSO)

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

  • Purification column (e.g., gel filtration, dialysis cassette)

  • Spectrophotometer

Procedure:

  • Dissolve the protein of interest in the reaction buffer to a known concentration (typically 1-10 mg/mL).

  • Prepare a stock solution of the NBTD-NHS ester in DMSO.

  • Add a 5-20 fold molar excess of the NBTD-NHS ester to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept low (<10%) to avoid protein denaturation.

  • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light.

  • Remove the unreacted dye by gel filtration chromatography or dialysis against the storage buffer.

  • Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the NBTD dye at its absorption maximum.

Protocol 3: Live-Cell Imaging

This protocol provides a general guideline for using NBTD-labeled biomolecules for live-cell imaging.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • NBTD-labeled biomolecule of interest

  • Cell culture medium

  • Fluorescence microscope equipped with appropriate filters for the NBTD dye

  • Live-cell imaging chamber (maintaining 37°C and 5% CO₂)

Procedure:

  • Grow cells to the desired confluency.

  • Replace the culture medium with fresh medium containing the NBTD-labeled biomolecule at the desired final concentration.

  • Incubate the cells for a sufficient period to allow for uptake or interaction of the labeled molecule. Incubation times can vary from minutes to hours depending on the specific application.

  • Wash the cells with fresh, pre-warmed medium to remove any unbound probe.

  • Mount the dish or coverslip onto the fluorescence microscope.

  • Acquire images using the appropriate filter set for the NBTD fluorophore. The excitation and emission wavelengths will depend on the specific analog used (refer to the data table).

Visualizations

Synthesis of NBTD Analogs

G General Synthesis of NBTD Analogs cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product NBD-Cl 4-chloro-7-nitro-2,1,3-benzothiadiazole Reaction Nucleophilic Aromatic Substitution NBD-Cl->Reaction Amine Primary or Secondary Amine Amine->Reaction Solvent Solvent (e.g., DCM, THF) Solvent->Reaction Base Base (e.g., TEA) Base->Reaction Purification Column Chromatography Reaction->Purification NBTD_Analog NBTD Analog Purification->NBTD_Analog

Caption: Workflow for the synthesis of NBTD analogs.

Protein Labeling Workflow

G Protein Labeling with NBTD-NHS Ester cluster_materials Materials cluster_steps Procedure cluster_analysis Analysis cluster_result Result Protein Protein Solution Mixing Mix Protein and NBTD-NHS Protein->Mixing NBTD_NHS NBTD-NHS Ester in DMSO NBTD_NHS->Mixing Incubation Incubate (1-2h, RT) Mixing->Incubation Purification Purify (Gel Filtration/Dialysis) Incubation->Purification Labeled_Protein NBTD-Labeled Protein Purification->Labeled_Protein DOL Determine Degree of Labeling Labeled_Protein->DOL

Caption: Experimental workflow for protein labeling.

Live-Cell Imaging Workflow

G Live-Cell Imaging Workflow cluster_preparation Preparation cluster_labeling Labeling cluster_imaging Imaging cluster_data Data Cell_Culture Culture Cells on Coverslips Incubation Incubate with NBTD-Probe Cell_Culture->Incubation Wash Wash to Remove Unbound Probe Incubation->Wash Microscopy Fluorescence Microscopy Wash->Microscopy Image_Acquisition Acquire Images Microscopy->Image_Acquisition

Caption: Workflow for live-cell imaging experiments.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Nitrobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting information and frequently asked questions (FAQs) for the purification of 4-Nitrobenzo[d]thiazol-2-amine. The methods and recommendations are based on standard laboratory practices and purification techniques for analogous benzothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound? The two most effective and widely used methods for purifying this compound are recrystallization and column chromatography. For removing inorganic salts or highly polar/non-polar impurities from the initial reaction mixture, a preliminary workup using liquid-liquid extraction can also be beneficial.[1]

Q2: Which solvents are recommended for the recrystallization of this compound? Based on procedures for structurally similar compounds like 2-amino-6-nitrobenzothiazole, ethanol is a highly effective solvent for recrystallization.[2] For compounds that are difficult to dissolve, a co-solvent system, such as an ethanol-DMF (Dimethylformamide) mixture, may also be employed.[3] The ideal solvent should dissolve the compound when hot but have low solubility when cold, allowing for crystal formation upon cooling while impurities remain in the solution.

Q3: How can I effectively remove persistent colored impurities? If the product has a persistent color after initial purification attempts, this may be due to polymeric or highly conjugated byproducts. During the recrystallization process, a small amount of activated charcoal can be added to the hot solution. The charcoal adsorbs these colored impurities and can then be removed via hot filtration.[4]

Q4: My compound is not soluble in common organic solvents. What are my options? For basic compounds like amines that exhibit poor solubility, using an acidic solvent system for recrystallization can be effective. Organic acids such as acetic acid, or mixtures containing it, can increase solubility.[5] Alternatively, the amine can be converted to its corresponding salt (e.g., hydrochloride salt) by treatment with an acid like HCl.[5] The salt often has different solubility characteristics and can be more amenable to crystallization. The free amine can then be regenerated after purification.

Q5: What are the recommended conditions for column chromatography? For the column chromatography of this compound, silica gel is the standard stationary phase. The mobile phase is typically a solvent mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[1] It is crucial to first determine the optimal solvent ratio using Thin-Layer Chromatography (TLC) to ensure good separation between the desired product and any impurities.

Troubleshooting Guides

A common challenge in purification is isolating the target compound at a high purity and yield. The table below outlines specific issues, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization • Too much solvent was used.• The compound has significant solubility in the cold solvent.• Premature crystallization during hot filtration.• Use the minimum amount of hot solvent required to fully dissolve the crude product.• Cool the solution slowly, then in an ice bath to maximize crystal precipitation.• Try a different solvent or a co-solvent system where the compound is less soluble when cold.• Ensure the filtration apparatus is pre-heated to prevent cooling.
Compound "Oils Out" Instead of Crystallizing • The solution is supersaturated.• The cooling process is too rapid.• The solvent is not suitable for the compound or impurities.• Allow the solution to cool more slowly to room temperature before placing it in an ice bath.• Add a seed crystal of the pure compound to induce crystallization.• Gently scratch the inside of the flask with a glass rod at the solvent line.• Re-dissolve the oil in a slightly larger volume of solvent or switch to a different solvent system.[1]
Product is Still Impure After Recrystallization • The impurity has solubility characteristics very similar to the product.• The crystals were not washed properly after filtration.• Perform a second recrystallization, ensuring the crystals are fully dry before starting.• Switch to an alternative purification method, such as column chromatography, which separates based on polarity.• Wash the collected crystals with a small amount of the cold recrystallization solvent.
Poor Separation During Column Chromatography • The eluent (mobile phase) polarity is too high or too low.• The column was improperly packed.• The sample was overloaded on the column.• Optimize the eluent system using TLC before running the column. Aim for a product Rf value between 0.2 and 0.4.• Use a gradient elution, starting with a lower polarity and gradually increasing it.• Ensure the column is packed uniformly without air bubbles.• Use an appropriate ratio of sample to silica gel (typically 1:20 to 1:100 by weight).

Experimental Protocols

Protocol for Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a water bath or heating mantle) while stirring until the solid is completely dissolved. Add more ethanol in small portions only if necessary.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a new flask. Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step is crucial to prevent the product from crystallizing prematurely on the funnel.[4]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small volume of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol for Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will show good separation of the product spot from impurity spots, with the product having an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, lowest polarity eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a flat, uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Begin passing the eluent through the column, collecting the outflow in fractions (e.g., in test tubes).[6] If using gradient elution, gradually increase the proportion of the more polar solvent to elute compounds that are more strongly adsorbed to the silica.

  • Fraction Monitoring: Monitor the composition of the collected fractions using TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualized Workflows

PurificationWorkflow cluster_recrystallization Recrystallization Steps cluster_chromatography Chromatography Steps Crude Crude Product (this compound) Choice Select Purification Method Crude->Choice Recrystallization Recrystallization Choice->Recrystallization Impurities have different solubility Chromatography Column Chromatography Choice->Chromatography Impurities have similar polarity Dissolve 1. Dissolve in Hot Solvent TLC 1. TLC to Find Eluent System Pure_Product Pure Product Filter 2. Hot Filter (Optional: Charcoal) Dissolve->Filter Cool 3. Cool Slowly & Crystallize Filter->Cool Collect 4. Collect & Dry Crystals Cool->Collect Collect->Pure_Product Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute & Collect Fractions Load->Elute Evaporate 5. Combine Pure Fractions & Evaporate Solvent Elute->Evaporate Evaporate->Pure_Product

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Purification Attempt Completed CheckPurity Is Product Purity Sufficient? Start->CheckPurity Success Success: Pure Product CheckPurity->Success Yes IdentifyIssue Identify the Issue CheckPurity->IdentifyIssue No LowYield Issue: Low Yield IdentifyIssue->LowYield Low mass? OilingOut Issue: 'Oiling Out' IdentifyIssue->OilingOut Liquid instead of crystals? StillImpure Issue: Still Impure IdentifyIssue->StillImpure Analysis shows contaminants? SolveYield Solution: - Use minimum hot solvent - Cool slowly, then in ice bath - Check mother liquor for product LowYield->SolveYield SolveOiling Solution: - Cool slower - Add seed crystal - Scratch flask - Change solvent OilingOut->SolveOiling SolveImpure Solution: - Repeat purification - Switch method (e.g., Recryst. -> Column) - Check TLC for multiple spots StillImpure->SolveImpure

References

Technical Support Center: Optimizing Reaction Conditions for 4-Nitrobenzo[d]thiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitrobenzo[d]thiazol-2-amine. The synthesis of this compound is primarily challenged by issues of regioselectivity in the nitration of 2-aminobenzo[d]thiazole. This guide focuses on addressing these challenges to optimize the yield of the desired 4-nitro isomer.

Troubleshooting Guide

Researchers may encounter several issues during the synthesis of this compound. This guide provides potential causes and solutions for these common problems.

Problem Potential Cause(s) Recommended Solutions
Low to no yield of the desired 4-nitro isomer The nitration of 2-aminobenzothiazole inherently favors the formation of 5-nitro and 6-nitro isomers due to the directing effects of the amino group and the benzothiazole ring system. Direct nitration typically yields the 5-nitro isomer as the major product.[1]- Reaction Temperature: Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent to minimize side reactions and potentially improve the ratio of the 4-nitro isomer. - Nitrating Agent: Experiment with different nitrating agents. While a mixture of nitric acid and sulfuric acid is common, other reagents could offer different regioselectivity. - Solvent: The choice of solvent can influence the isomer distribution. Consider exploring alternative solvent systems.
Formation of multiple isomers (5-nitro, 6-nitro, 7-nitro) Electrophilic nitration of the unprotected 2-aminobenzothiazole ring is not highly regioselective. The electron-donating amino group activates the benzene ring for electrophilic substitution at multiple positions.[1]- Purification Strategy: Develop a robust purification method to separate the desired 4-nitro isomer from the other isomers. High-performance liquid chromatography (HPLC) is a suitable technique for separating these closely related compounds.[2] - Characterization: Use analytical techniques such as NMR and mass spectrometry to unequivocally identify the different isomers in your product mixture.
Formation of dinitro and other over-nitrated products The reaction conditions (e.g., excess nitrating agent, elevated temperature, or prolonged reaction time) are too harsh, leading to multiple nitrations on the aromatic ring.- Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use a slight excess but avoid a large excess. - Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to quench the reaction once the starting material is consumed and before significant formation of dinitro products occurs. - Temperature Control: Strictly maintain a low reaction temperature throughout the process.
Difficulty in purifying the 4-nitro isomer The various nitro isomers of 2-aminobenzothiazole have very similar physical properties, making separation by traditional methods like recrystallization challenging.- Chromatography: Employ preparative HPLC or column chromatography with a suitable stationary and mobile phase to achieve separation. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., formic acid for MS compatibility) can be a good starting point.[2] - Fractional Crystallization: While difficult, exploring different solvent systems for fractional crystallization might yield some enrichment of the desired isomer.
Use of a protecting group (e.g., acetyl) leads to the 6-nitro isomer Acylation of the 2-amino group changes the directing effect of the substituent, favoring nitration at the 6-position with high selectivity.[1][3]- Direct Nitration: For the synthesis of the 4-nitro isomer, direct nitration of 2-aminobenzothiazole, despite its challenges with isomer separation, is the more direct approach. The protecting group strategy is highly effective for synthesizing the 6-nitro isomer.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the expected isomer distribution from the direct nitration of 2-aminobenzothiazole?

A1: Direct nitration of 2-aminobenzothiazole typically results in a mixture of isomers. The major product is the 5-nitro isomer (70-80%), followed by the 6-nitro isomer (15-20%). The desired 4-nitro isomer and the 7-nitro isomer are formed in much smaller quantities, generally less than 1.2% for the 4- and 7-isomers combined.[1] Dinitro isomers can also be formed as byproducts.[1]

Q2: Why is the 4-nitro isomer a minor product in the direct nitration of 2-aminobenzothiazole?

A2: The regioselectivity of electrophilic aromatic substitution on the 2-aminobenzothiazole ring is governed by the combined electronic effects of the amino group and the thiazole ring. The amino group is an activating ortho-, para-director, while the thiazole moiety has its own directing influences. The interplay of these factors results in preferential substitution at the C5 and C6 positions.

Q3: Can I use a protecting group on the amino function to favor the formation of the 4-nitro isomer?

A3: While protecting the amino group, for instance by acetylation to form 2-acetylaminobenzothiazole, is a very effective strategy to control regioselectivity, it directs the nitration to the C6 position with high yield.[1][3] This method is therefore ideal for the synthesis of 2-amino-6-nitrobenzothiazole but not for the 4-nitro isomer.[1] A different directing group strategy would be needed to favor the C4 position.

Q4: What are the recommended starting conditions for the nitration reaction?

A4: A common starting point for nitration is to dissolve 2-aminobenzothiazole in concentrated sulfuric acid and cool the mixture to 0-5 °C. A nitrating mixture of concentrated nitric acid and sulfuric acid is then added dropwise while maintaining the low temperature. The reaction is typically stirred for a few hours at this temperature.

Q5: How can I confirm the identity of the 4-nitro isomer in my product mixture?

A5: The most reliable method for identifying the isomers is through a combination of analytical techniques. 1H NMR and 13C NMR spectroscopy will show distinct chemical shifts and coupling patterns for the aromatic protons and carbons of each isomer. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. If available, comparison with a certified reference standard of this compound would provide definitive confirmation.

Data Presentation

Table 1: Isomer Distribution in the Direct Nitration of 2-Aminobenzothiazole

IsomerPercentage Yield
2-amino-5-nitro-benzothiazole70-80%[1]
2-amino-6-nitrobenzothiazole15-20%[1]
Other mononitro and dinitro isomers5-10%[1]

Experimental Protocols

Proposed Synthetic Protocol for this compound via Direct Nitration

Disclaimer: This is a proposed protocol based on literature for related reactions and should be optimized for safety and efficiency in a laboratory setting.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a stoichiometric equivalent of concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Reaction Setup: Dissolve 2-aminobenzothiazole in a minimal amount of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of 2-aminobenzothiazole over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. Neutralize the mixture with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate forms.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: Dry the crude product. The separation of the 4-nitro isomer will require preparative HPLC or careful column chromatography.

Visualizations

Diagram 1: Synthetic Pathway and Isomer Formation

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_products Products 2-aminobenzothiazole 2-aminobenzothiazole Reaction_Mixture Nitration Reaction 2-aminobenzothiazole->Reaction_Mixture HNO3_H2SO4 HNO₃ / H₂SO₄ HNO3_H2SO4->Reaction_Mixture 4-Nitro This compound (Minor) 5-Nitro 5-Nitrobenzo[d]thiazol-2-amine (Major) 6-Nitro 6-Nitrobenzo[d]thiazol-2-amine (Minor) Other_Isomers Other Isomers (Dinitro, etc.) Reaction_Mixture->4-Nitro Reaction_Mixture->5-Nitro Reaction_Mixture->6-Nitro Reaction_Mixture->Other_Isomers

Caption: Nitration of 2-aminobenzothiazole yields a mixture of isomers.

References

Technical Support Center: Synthesis of 4-Nitrobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitrobenzo[d]thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are other positional isomers formed during the nitration of 2-aminobenzothiazole. These include 5-Nitrobenzo[d]thiazol-2-amine, 6-Nitrobenzo[d]thiazol-2-amine, and 7-Nitrobenzo[d]thiazol-2-amine. Dinitro-substituted benzothiazoles can also be formed as byproducts.[1] Additionally, unreacted starting materials and residual solvents from the purification process can be present.

Q2: Why is a mixture of isomers formed during the direct nitration of 2-aminobenzothiazole?

A2: The formation of an isomeric mixture is due to the directing effects of the amino group (-NH₂) on the benzothiazole ring. In the strongly acidic conditions of nitration (e.g., a mixture of nitric acid and sulfuric acid), the amino group can become protonated to form an anilinium ion (-NH₃⁺). The -NH₂ group is an ortho-, para-director, while the -NH₃⁺ group is a meta-director. This competition leads to the formation of various positional isomers.

Q3: How can the formation of isomeric impurities be minimized?

A3: To minimize the formation of isomeric impurities, particularly the 5- and 6-nitro isomers, the 2-amino group can be protected before the nitration step. This is typically done by acylation, for example, by reacting the 2-aminobenzothiazole with acetic anhydride to form 2-acetylaminobenzothiazole. The acetyl group is a bulky protecting group that directs the nitration primarily to the 6-position. The protecting group is then removed by hydrolysis to yield the desired nitro-substituted 2-aminobenzothiazole.[1]

Q4: What are the recommended purification techniques to isolate this compound from the isomeric mixture?

A4: Separating positional isomers of nitroaromatic compounds can be challenging due to their similar physical properties. Common purification techniques include:

  • Recrystallization: This is the most common method mentioned in the literature for purifying nitro-substituted benzothiazoles.[2] A suitable solvent or solvent mixture (e.g., ethanol, ethanol/DMF) should be chosen where the solubility of the isomers differs.

  • Column Chromatography: This technique can be effective for separating isomers with different polarities.

  • Fractional Crystallization: This involves a series of crystallization steps to enrich the desired isomer in the crystalline fraction.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Low yield of the desired 4-nitro isomer Formation of a high percentage of other isomers (5-nitro, 6-nitro).Consider protecting the 2-amino group with an acyl group prior to nitration to improve regioselectivity. Optimize reaction temperature and time to favor the formation of the desired isomer.
Presence of dinitro byproducts Reaction conditions are too harsh (high temperature, high concentration of nitrating agent).Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating agent. Use a stoichiometric amount of the nitrating agent.
Product is a dark, tarry substance Oxidation of the amine group by the strong oxidizing nitrating mixture.Ensure the reaction temperature is kept low. Add the nitrating agent slowly and with efficient stirring to dissipate heat.
Incomplete reaction Insufficient amount of nitrating agent or reaction time.Ensure the correct stoichiometry of the nitrating agent is used. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Difficulty in separating the 4-nitro isomer from other isomers Similar solubility and polarity of the isomers.Employ a combination of purification techniques. Multiple recrystallizations from different solvent systems may be necessary. For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) could be an option.

Data Presentation

Table 1: Typical Isomer Distribution in the Direct Nitration of 2-Aminobenzothiazole

Isomer Percentage Range
5-Nitrobenzo[d]thiazol-2-amine70-80%
6-Nitrobenzo[d]thiazol-2-amine15-20%
Other mono- and dinitro isomers (including 4-nitro and 7-nitro)5-10%

Data is based on direct nitration without a protecting group strategy.[1]

Experimental Protocols

General Protocol for the Direct Nitration of 2-Aminobenzothiazole (leading to a mixture of isomers)

This protocol is adapted from the synthesis of 2-amino-6-nitrobenzothiazole and will yield a mixture of isomers from which the 4-nitro isomer must be separated.[2]

  • Dissolution: In a flask equipped with a stirrer and a dropping funnel, dissolve 2-aminobenzothiazole in concentrated sulfuric acid at a temperature below 5°C with vigorous stirring.

  • Nitration: Add a mixture of concentrated nitric acid and sulfuric acid dropwise to the solution, ensuring the temperature is maintained at or below 20°C.

  • Reaction: Stir the reaction mixture for 4-5 hours at the controlled temperature.

  • Quenching: Pour the reaction mixture onto crushed ice with stirring.

  • Neutralization: Add aqueous ammonia to the mixture until it becomes slightly orange and the product precipitates.

  • Isolation: Filter the solid precipitate, wash it with water, and dry it.

  • Purification: The crude product, which is a mixture of isomers, must be purified. Recrystallization from a suitable solvent such as ethanol is a common first step. Further purification by column chromatography may be necessary to isolate the this compound.

Mandatory Visualization

G A 2-Aminobenzothiazole C This compound (Desired Product) A->C Direct Nitration (Minor Pathway) D 5-Nitro Isomer (Major Impurity) A->D Direct Nitration (Major Pathway) E 6-Nitro Isomer (Major Impurity) A->E Direct Nitration (Major Pathway) F 7-Nitro Isomer (Minor Impurity) A->F Direct Nitration (Minor Pathway) G Dinitro Products (Minor Impurity) A->G Over-nitration B Nitrating Agent (HNO3/H2SO4)

Caption: Synthetic pathways in the direct nitration of 2-aminobenzothiazole.

References

Technical Support Center: 4-Nitrobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrobenzo[d]thiazol-2-amine. The information is designed to address potential stability issues and ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses common problems that may be encountered during the handling and use of this compound in a question-and-answer format.

Issue: Inconsistent or unexpected experimental results.

  • Question: Why am I seeing variable results in my assays when using the same batch of this compound?

    • Answer: Inconsistent results can often be traced back to the degradation of the compound in solution. Factors such as the age of the solution, storage conditions, and exposure to light can contribute to its breakdown. It is crucial to prepare fresh solutions for each experiment or, if storing, to use appropriate conditions and validate the compound's integrity over time.

  • Question: My compound solution has changed color. Is it still usable?

    • Answer: A noticeable change in the color of your this compound solution is a strong indicator of chemical degradation. It is highly recommended to discard the solution and prepare a fresh batch to ensure the reliability of your experimental results.

Issue: Poor solubility or precipitation of the compound.

  • Question: I'm having trouble dissolving this compound in my desired solvent. What can I do?

    • Answer: Like many benzothiazole derivatives, this compound may have limited solubility in aqueous solutions. It is advisable to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted to the final concentration in your aqueous experimental medium. Gentle warming or sonication can also aid in dissolution, but care should be taken to avoid excessive heat which may accelerate degradation.

  • Question: My compound is precipitating out of my aqueous buffer. How can I prevent this?

    • Answer: Precipitation in aqueous buffers can be due to the low aqueous solubility of the compound. To mitigate this, you can try increasing the percentage of the organic co-solvent (e.g., DMSO) in your final working solution. Additionally, the solubility of aminobenzothiazoles can be pH-dependent. Adjusting the pH of your buffer may help to keep the compound in solution. It is recommended to determine the optimal pH range for solubility in your specific buffer system.

Frequently Asked Questions (FAQs)

Storage and Handling

  • What are the recommended storage conditions for solid this compound?

    • Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Similar benzothiazole compounds are sensitive to moisture and light.[1][2]

  • How should I store solutions of this compound?

    • For short-term storage (up to one week), solutions can be stored at 2-8°C. For longer-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2] Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

Stability and Degradation

  • What factors can affect the stability of this compound in solution?

    • Several factors can influence the stability of this compound in solution, including:

      • pH: The amino group can be protonated or deprotonated depending on the pH, which may affect the compound's stability.

      • Temperature: Elevated temperatures can significantly accelerate the rate of degradation.[2][3]

      • Light: Exposure to light, especially UV light, can induce photochemical degradation.[2][4]

      • Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the benzothiazole ring and the amino group.[2]

  • Are there any known degradation pathways for this compound?

    • While specific degradation pathways for this compound are not extensively documented, related 2-aminobenzothiazoles are known to undergo photodegradation and microbial degradation.[4][5] Potential degradation could involve hydroxylation of the aromatic ring or reactions involving the amino and nitro groups.

Experimental Best Practices

  • Should I be concerned about the reactivity of this compound with other components in my experiment?

    • Yes. Amines can act as bases and nucleophiles and may react with acidic components or electrophiles in your experimental setup.[1] The nitro group can also participate in various chemical reactions. It is important to consider potential incompatibilities with other reagents.

  • How can I check for degradation of my this compound sample?

    • Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of your sample and detect the presence of degradation products. Comparing the HPLC profile of a fresh sample to an older one can reveal any changes in purity over time.

Data on Related Compounds

Compound FamilyCommon SolventsRecommended Storage (Solid)Recommended Storage (Solution)Key Instability Factors
2-AminobenzothiazolesDMSO, EthanolCool, dry, dark placeAliquot and store at -20°C or -80°CpH, Temperature, Light, Oxidizing Agents

Experimental Protocols

Protocol for Assessing Solution Stability of this compound

This protocol outlines a method to evaluate the stability of this compound in a specific solvent and storage condition.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of solid this compound.

    • Dissolve the compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM. Ensure complete dissolution.

  • Initial Purity Assessment (Time 0):

    • Immediately after preparation, dilute a small aliquot of the stock solution to an appropriate concentration for analysis.

    • Analyze the sample by HPLC to determine the initial purity and peak area of the parent compound. This will serve as the baseline.

  • Storage Conditions:

    • Aliquot the remaining stock solution into several amber vials.

    • Store the aliquots under the desired conditions to be tested (e.g., room temperature, 4°C, -20°C). Protect all samples from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.

    • Allow the sample to come to room temperature.

    • Analyze the sample by HPLC under the same conditions as the initial assessment.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the initial peak area at Time 0.

    • Calculate the percentage of the compound remaining at each time point to determine the rate of degradation under each storage condition.

    • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_solution Check Solution Age & Appearance start->check_solution is_old_or_discolored Is the solution old or discolored? check_solution->is_old_or_discolored prepare_fresh Prepare Fresh Solution is_old_or_discolored->prepare_fresh Yes check_storage Review Storage Conditions is_old_or_discolored->check_storage No re_run_experiment Re-run Experiment prepare_fresh->re_run_experiment is_improper_storage Improper Storage (Light/Temp)? check_storage->is_improper_storage implement_proper_storage Implement Proper Storage (Dark, Aliquoted, Frozen) is_improper_storage->implement_proper_storage Yes is_improper_storage->re_run_experiment No implement_proper_storage->prepare_fresh end Consistent Results re_run_experiment->end

Caption: Troubleshooting workflow for inconsistent experimental results.

HypotheticalDegradationPathway parent This compound hydrolysis Hydrolysis parent->hydrolysis photodegradation Photodegradation (UV Light) parent->photodegradation oxidation Oxidation parent->oxidation reduction Reduction of Nitro Group parent->reduction product2 Ring-Opened Products hydrolysis->product2 product1 Hydroxylated Byproducts photodegradation->product1 product3 Oxidized Products oxidation->product3 product4 4-Aminobenzo[d]thiazol-2-amine reduction->product4

Caption: Hypothetical degradation pathways for this compound.

References

"troubleshooting low yield in 4-Nitrobenzo[d]thiazol-2-amine reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to address common challenges, particularly low yield, encountered during the synthesis of 4-Nitrobenzo[d]thiazol-2-amine.

Troubleshooting Guide

Q1: My yield of this compound is significantly lower than expected. What are the most common causes?

Low yield is a frequent issue stemming from several factors. The most common culprits include:

  • Suboptimal Reaction Temperature: The nitration of 2-aminobenzothiazole is highly exothermic. Failure to maintain a low temperature (typically 0-15°C) can lead to the formation of unwanted side products and degradation of the starting material.[1][2]

  • Improper Reagent Stoichiometry: Using an incorrect ratio of nitric acid to the 2-aminobenzothiazole substrate can result in an incomplete reaction or the formation of over-nitrated byproducts. A slight molar excess of nitric acid is often recommended.[1]

  • Poor Quality Starting Materials: Impurities in the 2-aminobenzothiazole or the acid reagents can interfere with the reaction.

  • Inefficient Product Isolation: The product may not fully precipitate during the work-up phase, or losses can occur during filtration and washing steps. Pouring the reaction mixture onto ice is a critical step to induce precipitation.[1][2]

  • Side Reactions: The primary side reactions are over-nitration (dinitration) and oxidation of the starting material.[1]

Q2: How can I prevent the formation of dinitrated or other oxidized side products?

Preventing side product formation is crucial for achieving high yield and purity. Key strategies include:

  • Strict Temperature Control: Maintain the reaction temperature between 5-10°C during the dropwise addition of the nitrating agent.[1] This controls the reaction rate and minimizes unwanted side reactions.

  • Controlled Addition of Nitrating Agent: Add the nitric acid solution slowly and dropwise with vigorous stirring. This ensures localized overheating does not occur, which can promote side reactions.[3]

  • Protecting Groups: For some syntheses, especially when aiming for nitration at a specific position other than the most reactive one, protecting the 2-amino group with an acyl group (e.g., acetyl) can direct the nitration and prevent oxidation. The protecting group is then removed via hydrolysis.[1]

  • Inert Atmosphere: While not always necessary, carrying out the reaction under an inert atmosphere (e.g., nitrogen) can help if you are using particularly sensitive starting materials prone to oxidation.[2]

Q3: The reaction seems sluggish or does not go to completion. What should I investigate?

An incomplete or stalled reaction can often be traced back to two main issues:

  • Poor Solubility: The starting material, 2-aminobenzothiazole (or its acylated derivative), must be fully dissolved in concentrated sulfuric acid before cooling and adding the nitrating agent.[1] If the substrate is not fully dissolved, it will not react efficiently.

  • Insufficient Acid Catalyst: Sulfuric acid acts as both a solvent and the catalyst that generates the nitronium ion (NO₂⁺) from nitric acid. Using an insufficient amount can lead to a sluggish reaction.[1]

Q4: I am having difficulty isolating and purifying the final product. What is the recommended procedure?

Effective product isolation is key to maximizing your final yield.

  • Precipitation: The standard method is to pour the entire reaction mixture onto a large volume of crushed ice or ice water with vigorous stirring.[1][2] This quenches the reaction and causes the nitro-substituted product, which is less soluble in the now-diluted acidic solution, to precipitate.

  • Neutralization: After quenching, the mixture is typically neutralized. Adding aqueous ammonia or another base until the solids turn slightly orange can help ensure complete precipitation of the free amine.[3]

  • Filtration and Washing: The precipitated solid should be collected by filtration and washed thoroughly with water to remove any remaining acids and inorganic salts.[2]

  • Recrystallization: For purification, the crude product is often recrystallized from a suitable solvent, such as ethanol, to remove any remaining impurities.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the specific role of concentrated sulfuric acid in this reaction?

Concentrated sulfuric acid serves two critical functions:

  • Solvent: It is the medium in which the 2-aminobenzothiazole starting material is dissolved.[1]

  • Catalyst: It is a strong dehydrating agent that protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the benzothiazole ring.

Q2: Why is maintaining a low temperature so critical during the nitration step?

Nitration reactions are highly exothermic. Maintaining a low temperature (0-15°C) is essential to:

  • Control the reaction rate and prevent it from becoming uncontrollably fast.

  • Minimize the formation of unwanted byproducts from over-nitration (dinitration) or oxidative degradation.[1]

  • Ensure the regioselectivity of the reaction, favoring nitration at the desired position.

Q3: How can I effectively monitor the progress of the reaction?

The most common method for monitoring the reaction's progress is Thin Layer Chromatography (TLC) .[1] By taking small aliquots from the reaction mixture over time, you can spot them on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. This allows you to determine when the reaction is complete and to avoid unnecessarily long reaction times which could lead to side product formation.

Data Summary: Reaction Parameters

The following table summarizes key quantitative data for the synthesis of 2-amino-nitrobenzothiazoles, which includes the 4-nitro isomer's general class.

ParameterRecommended Value / ConditionCommon YieldReference
Starting Material 2-AminobenzothiazoleN/A[3]
Nitrating Agent Mixture of Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄)N/A[1][3]
Reagent Ratio Slight molar excess of nitric acidN/A[1][2]
Reaction Temperature 0°C to 20°C (Optimal: 5-10°C during addition)>75%[1][2][3]
Reaction Time 2 - 5 hours>75%[2][3]
Work-up Procedure Pouring mixture onto ice, followed by neutralizationUp to 95%[2][3]
Purification Method Recrystallization from ethanolHigh Purity[1][3]

Detailed Experimental Protocol

This protocol describes a general method for the nitration of 2-aminobenzothiazole. Note: This is a representative protocol and may require optimization based on specific laboratory conditions and desired scale.

1. Preparation of Starting Material Solution

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add the desired amount of 2-aminobenzothiazole to concentrated sulfuric acid.

  • Stir the mixture until the solid is completely dissolved, ensuring the temperature is maintained below 20°C.[1]

  • Once dissolved, cool the solution to below 5°C with vigorous stirring.[3]

2. Nitration Reaction

  • In a separate vessel, prepare the nitrating mixture by carefully adding concentrated nitric acid dropwise to concentrated sulfuric acid, keeping this mixture cool.

  • Add the nitrating mixture dropwise to the solution of 2-aminobenzothiazole using a dropping funnel. Crucially, maintain the reaction temperature between 5°C and 10°C throughout the addition. [1]

  • After the addition is complete, continue to stir the reaction mixture for 4-5 hours, allowing it to slowly warm to about 15°C.[2][3] Monitor the reaction progress using TLC.

3. Work-up and Product Isolation

  • Once the reaction is complete, carefully pour the reaction mixture onto a large beaker filled with crushed ice, while stirring vigorously.[2]

  • A precipitate should form. Allow the ice to melt, then neutralize the solution by slowly adding aqueous ammonia until the mixture becomes slightly orange or basic.[3]

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid thoroughly with cold water to remove any residual acid and inorganic salts.

4. Purification

  • Dry the crude product.

  • Purify the this compound by recrystallizing from a suitable solvent, such as ethanol, to obtain the final, purified product.[1][3]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the cause of low yield in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of this compound check_reagents 1. Review Starting Materials & Reagents start->check_reagents check_conditions 2. Analyze Reaction Conditions start->check_conditions check_workup 3. Examine Work-up & Isolation start->check_workup reagent_purity Purity of 2-aminobenzothiazole? (NMR/Melting Point) check_reagents->reagent_purity Purity reagent_stoich Correct Stoichiometry? (Slight excess of HNO3) check_reagents->reagent_stoich Ratio acid_quality Quality of H2SO4 / HNO3? (Fresh, proper concentration) check_reagents->acid_quality Quality cond_temp Temperature Control? (Maintained at 0-15°C) check_conditions->cond_temp Temp cond_time Sufficient Reaction Time? (Monitored by TLC) check_conditions->cond_time Time cond_stir Vigorous Stirring? (Ensures homogeneity) check_conditions->cond_stir Mixing cond_solubility Starting material fully dissolved? check_conditions->cond_solubility Solubility workup_precip Efficient Precipitation? (Poured onto sufficient ice) check_workup->workup_precip Quench workup_neut Proper Neutralization? (pH check, complete precipitation) check_workup->workup_neut pH workup_wash Losses during washing/filtration? check_workup->workup_wash Recovery end_node Potential Cause Identified: Optimize and Repeat Experiment reagent_purity->end_node reagent_stoich->end_node acid_quality->end_node cond_temp->end_node cond_time->end_node cond_stir->end_node cond_solubility->end_node workup_precip->end_node workup_neut->end_node workup_wash->end_node

Caption: Troubleshooting decision tree for low-yield this compound synthesis.

References

Technical Support Center: 4-Nitrobenzo[d]thiazol-2-amine Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 4-Nitrobenzo[d]thiazol-2-amine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Compound does not dissolve - Insufficient solvent volume.- Incorrect solvent choice.- Temperature is too low.- Add more solvent in small increments until the solid dissolves at the solvent's boiling point.[1]- Consult the solvent selection guide (see Experimental Protocols). Consider solvents like ethanol, methanol, or acetic acid.[2][3]- Ensure the solvent is heated to its boiling point.
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.[1][4]- Boil off some of the solvent to increase the concentration of the compound and allow it to cool again.[4][5]- Induce crystallization by scratching the inside of the flask with a glass stirring rod just below the liquid surface.[1][4]- Add a seed crystal of pure this compound.[1][4]
Oiling out (liquid droplets form instead of crystals) - The compound's melting point is lower than the solvent's boiling point.- High level of impurities depressing the melting point.- The solution is cooling too rapidly.- Reheat the solution and add a small amount of additional solvent to ensure the compound stays dissolved at a slightly lower temperature.[4][5]- Allow the solution to cool more slowly. You can insulate the flask or let it cool on a hot plate that is turned off.[4]- Consider purification by chromatography to remove significant impurities before recrystallization.[4]
Low yield of recovered crystals - Too much solvent was used, leaving a significant amount of product in the mother liquor.[1][5]- Premature crystallization during hot filtration.- Crystals were washed with a solvent that was not ice-cold.[1]- Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1]
Colored impurities remain in the crystals - The impurity has similar solubility properties to the target compound.- The impurity was trapped within the crystal lattice due to rapid crystallization.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[6]- Ensure slow cooling to allow for selective crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: How do I perform a solvent screen for this compound?

A2: To perform a solvent screen, place a small amount of your crude this compound into several test tubes. To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, toluene, acetic acid) dropwise. Observe the solubility at room temperature. A good recrystallization solvent will dissolve the compound poorly at room temperature but completely at the solvent's boiling point.

Q3: My compound is still impure after one recrystallization. What should I do?

A3: A second recrystallization may be necessary to achieve the desired purity. Ensure that you are using the optimal solvent and that the cooling process is slow to prevent the inclusion of impurities in the crystal lattice. If impurities persist, consider an alternative purification method such as column chromatography.

Q4: Can I use a mixed solvent system for recrystallization?

A4: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the ideal solubility characteristics. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the solid, and the solution is allowed to cool slowly. Common mixed solvent systems include ethanol/water and ethyl acetate/hexane.[8]

Experimental Protocols

Solvent Selection for Recrystallization

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, acetic acid, water, hexane)

  • Test tubes

  • Hot plate

  • Glass stirring rods

Methodology:

  • Place approximately 20-30 mg of the crude compound into several different test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, stirring after each addition, until the solid dissolves or it is clear that it is insoluble. Record the approximate volume of solvent used.

  • For solvents in which the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid dissolves completely.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Place the test tubes that show crystal formation in an ice bath to maximize crystal yield.

  • Evaluate the solvents based on the recovery and appearance of the crystals. The ideal solvent will dissolve the compound completely at a high temperature and result in the formation of well-defined crystals with low solubility upon cooling.

Recrystallization Protocol

Objective: To purify crude this compound using the selected solvent.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent to the flask.

  • Heat the mixture to the boiling point of the solvent while stirring. If using a volatile solvent, a condenser can be attached to the flask.

  • Continue adding small portions of the hot solvent until the compound just dissolves.

  • If colored impurities are present, remove the flask from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed flask.

  • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to air dry on the filter paper or in a desiccator.

Visualizations

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Occurs During Recrystallization no_crystals No Crystals Form start->no_crystals Issue oiling_out Compound Oils Out start->oiling_out Issue low_yield Low Yield start->low_yield Issue add_seed Add Seed Crystal or Scratch Flask no_crystals->add_seed Solution reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent Alternative add_solvent Add More Solvent and Cool Slowly oiling_out->add_solvent Solution check_mother_liquor Concentrate Mother Liquor low_yield->check_mother_liquor Solution

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Technical Support Center: Synthesis of 4-Nitrobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Nitrobenzo[d]thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Problem 1: Low yield of the desired this compound and a mixture of products.

  • Possible Cause: Formation of undesired isomers (5-, 6-, and 7-nitro isomers) is the most common side reaction during the nitration of 2-aminobenzothiazole. Direct nitration is often not selective.

  • Troubleshooting Steps:

    • Confirm Isomer Identity: Use the data in Table 1 to compare the melting point and spectral properties of your product with those of the possible isomers.

    • Protect the Amino Group: To improve the selectivity of the nitration towards a specific position, consider protecting the 2-amino group before nitration. Acylation is a common protection strategy. While this is often used to favor the 6-position, careful selection of reaction conditions and protecting groups might influence the formation of the 4-nitro isomer.

    • Control Reaction Temperature: Nitration is an exothermic reaction. Maintain a low temperature (typically 0-5 °C) throughout the addition of the nitrating agent to minimize the formation of side products and degradation.

    • Purification: Develop a robust purification strategy. Isomers can sometimes be separated by fractional crystallization from a suitable solvent or by column chromatography.

Problem 2: The reaction is not going to completion; starting material is present in the final product.

  • Possible Cause: Insufficient nitrating agent or deactivation of the nitrating agent.

  • Troubleshooting Steps:

    • Check Stoichiometry: Ensure that at least a stoichiometric amount of the nitrating agent (e.g., nitric acid) is used. A slight excess may be necessary.

    • Nitrating Agent Quality: Use a fresh, high-quality nitrating agent. Concentrated nitric acid can absorb water from the air, which can reduce its effectiveness.

    • Reaction Time and Temperature: While low temperatures are crucial, ensure the reaction is stirred for a sufficient amount of time to allow for complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Problem 3: Formation of dark-colored, tar-like substances.

  • Possible Cause: Over-nitration or oxidative degradation of the starting material or product. This can be caused by excessively harsh reaction conditions.

  • Troubleshooting Steps:

    • Temperature Control: Strictly maintain a low reaction temperature. Runaway reactions can lead to decomposition.

    • Controlled Addition: Add the nitrating agent slowly and dropwise to the solution of 2-aminobenzothiazole in sulfuric acid to control the reaction rate and temperature.

    • Purity of Starting Material: Ensure the 2-aminobenzothiazole starting material is pure. Impurities can lead to side reactions and decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products are the other positional isomers: 5-Nitrobenzo[d]thiazol-2-amine, 6-Nitrobenzo[d]thiazol-2-amine, and 7-Nitrobenzo[d]thiazol-2-amine. Direct nitration of 2-aminobenzothiazole is known to produce a mixture of these isomers, with the 5-nitro and 6-nitro isomers often being significant byproducts.[1][2] Dinitro- and other degradation products can also form under harsh conditions.

Q2: How can I confirm that I have synthesized the correct 4-nitro isomer?

A2: You can confirm the identity of your product by a combination of techniques:

  • Melting Point: Compare the melting point of your product with the known melting points of the different isomers (see Table 1).

  • Spectroscopy: Use 1H NMR, 13C NMR, and IR spectroscopy to characterize your product and compare the spectra with literature data for this compound. The substitution pattern on the benzene ring will give a unique splitting pattern in the aromatic region of the 1H NMR spectrum.

Q3: What is the best way to purify the crude product?

A3: Purification can be challenging due to the similar polarities of the isomers.

  • Recrystallization: Try recrystallizing the crude product from a suitable solvent (e.g., ethanol, acetic acid). This may selectively crystallize the desired isomer if it is the major product.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the isomers.

Q4: Are there any safety precautions I should take during this synthesis?

A4: Yes, this reaction involves hazardous materials.

  • Strong Acids: Concentrated nitric acid and sulfuric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Nitration Reaction: Nitration reactions are exothermic and can be explosive if not controlled properly. Add the nitrating agent slowly and maintain strict temperature control.

  • Nitrogen Dioxide: The reaction may produce nitrogen dioxide (NO2), a toxic reddish-brown gas. Ensure the reaction is performed in a fume hood.

Data Presentation

Table 1: Physicochemical Properties of 2-Aminobenzothiazole and its Nitro Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Aminobenzothiazole (Starting Material)C₇H₆N₂S150.20126-129[3][4][5]
This compoundC₇H₅N₃O₂S195.20Not available
5-Nitrobenzo[d]thiazol-2-amineC₇H₅N₃O₂S195.20Not available
6-Nitrobenzo[d]thiazol-2-amineC₇H₅N₃O₂S195.20247-249[6]
7-Nitrobenzo[d]thiazol-2-amineC₇H₅N₃O₂S195.20Not available

Experimental Protocols

General Protocol for the Nitration of 2-Aminobenzothiazole

This protocol is a general guideline. Optimization may be required to favor the formation of the 4-nitro isomer.

  • Dissolution: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzothiazole in concentrated sulfuric acid. The reaction should be cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. This mixture should also be pre-cooled.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of 2-aminobenzothiazole, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution carefully with a base (e.g., ammonium hydroxide or sodium hydroxide solution) until the product precipitates.

  • Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it. The crude product can then be purified by recrystallization or column chromatography.

Visualizations

SynthesisPathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways 2-Aminobenzothiazole 2-Aminobenzothiazole This compound This compound 2-Aminobenzothiazole->this compound Nitration (HNO3/H2SO4) Isomeric Mixture Isomeric Mixture 2-Aminobenzothiazole->Isomeric Mixture Nitration 5-Nitro Isomer 5-Nitro Isomer Isomeric Mixture->5-Nitro Isomer 6-Nitro Isomer 6-Nitro Isomer Isomeric Mixture->6-Nitro Isomer 7-Nitro Isomer 7-Nitro Isomer Isomeric Mixture->7-Nitro Isomer

Caption: Synthesis of this compound and its isomeric side products.

TroubleshootingFlowchart start Low Yield / Impure Product check_isomers Isomeric Mixture Detected? start->check_isomers protect_amino Protect Amino Group check_isomers->protect_amino Yes incomplete_rxn Incomplete Reaction? check_isomers->incomplete_rxn No control_temp Control Temperature (0-5 °C) protect_amino->control_temp purify Purify (Recrystallization / Chromatography) control_temp->purify check_reagents Check Reagent Stoichiometry & Quality incomplete_rxn->check_reagents Yes tar_formation Tar Formation? incomplete_rxn->tar_formation No increase_time Increase Reaction Time check_reagents->increase_time harsh_conditions Reduce Reaction Temperature / Slow Addition tar_formation->harsh_conditions Yes

Caption: Troubleshooting flowchart for the synthesis of this compound.

References

Technical Support Center: Purification of 4-Nitrobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-Nitrobenzo[d]thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most effective and commonly employed methods for the purification of this compound are recrystallization and column chromatography. For particularly impure samples, a combination of both techniques may be necessary.

Q2: What are the likely impurities in a crude sample of this compound?

The primary impurities are typically other isomers formed during the nitration of 2-aminobenzothiazole, such as 5-Nitrobenzo[d]thiazol-2-amine, 6-Nitrobenzo[d]thiazol-2-amine, and 7-Nitrobenzo[d]thiazol-2-amine.[1] Unreacted starting material (2-aminobenzothiazole) and di-nitrated byproducts may also be present.

Q3: My purified this compound is a yellow to orange solid. Is this expected?

Yes, nitro-substituted benzothiazole derivatives are often colored solids, with hues ranging from yellow to orange or red.[2]

Q4: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is an excellent technique for monitoring the purification process.[2][3] By comparing the spots of the crude mixture, the purified fractions, and a reference standard (if available), you can assess the purity of your compound.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent such as ethanol or a mixture of ethanol and DMF.[4]
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling process is too rapid.Add a small amount of additional hot solvent to ensure complete dissolution. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Poor recovery of the purified compound. Too much solvent was used, or the compound is significantly soluble in the cold solvent.Reduce the initial volume of solvent used for dissolution. After cooling, place the flask in an ice bath to maximize precipitation.
Crystals are still colored or impure after one recrystallization. The chosen solvent is not effective at leaving impurities in the mother liquor.A second recrystallization using a different solvent system may be necessary. Alternatively, consider purification by column chromatography.[5]
Column Chromatography
Problem Possible Cause Solution
Poor separation of the desired compound from impurities (spots are too close on TLC). The eluent system is not optimal for separating compounds of similar polarity.Adjust the polarity of the eluent. For closely related isomers, a less polar solvent system or a shallow gradient elution may be required. Consider trying a different solvent system, for example, toluene:ethyl acetate with a small amount of formic acid.[2]
The compound is not eluting from the column (streaking at the baseline on TLC). The eluent is not polar enough, or the compound is strongly interacting with the acidic silica gel.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). To mitigate interaction with silica gel, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.[6]
The compound elutes too quickly (high Rf value on TLC). The eluent is too polar.Decrease the polarity of the eluent (e.g., increase the percentage of hexane in a hexane/ethyl acetate system).
Colored impurities are co-eluting with the product. The chosen solvent system is not effective at separating the colored impurities.If the impurities are significantly more or less polar, adjusting the eluent polarity should resolve the issue. If the polarities are very similar, preparative TLC or a different chromatographic technique (e.g., reverse-phase chromatography) might be necessary.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is adapted from methods used for the purification of the isomeric 6-Nitrobenzo[d]thiazol-2-amine.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and allow them to air-dry or dry in a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography

This protocol is a general procedure based on the purification of related benzothiazole derivatives.[7][8][9]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent should give the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel containing the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Suggested Solvent Systems for Recrystallization

Solvent/Solvent SystemSuitabilityNotes
EthanolGood starting pointCommonly used for nitro-substituted aminobenzothiazoles.[2]
Ethanol/DMFFor poorly soluble compoundsDMF increases the solvent polarity, aiding in the dissolution of less soluble compounds.[4]
Ethyl Acetate/HexaneAlternative optionCan be effective for compounds with moderate polarity.

Table 2: Example TLC and Column Chromatography Eluent Systems

Eluent System (v/v)ApplicationExpected Outcome
Hexane:Ethyl Acetate (7:3 to 1:1)Column ChromatographyGood for separating compounds of moderate polarity. The ratio can be adjusted based on TLC results.
Toluene:Ethyl Acetate:Formic Acid (5:4:1)Column ChromatographyThe addition of formic acid can improve the resolution of basic compounds on silica gel.[2]
Dichloromethane:Methanol (98:2 to 95:5)Column ChromatographyA more polar system suitable for compounds that do not elute with hexane/ethyl acetate.

Visualizations

experimental_workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Purification analysis Purity Analysis (TLC, NMR, etc.) recrystallization->analysis column_chromatography Column Chromatography column_chromatography->analysis pure_product Pure Product analysis->column_chromatography Purity < 95% analysis->pure_product Purity > 95%

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Crude Product Impure recrystallize Attempt Recrystallization start->recrystallize check_purity Check Purity (TLC) recrystallize->check_purity column Perform Column Chromatography check_purity->column Unsuccessful pure Pure Product check_purity->pure Successful column->check_purity adjust_eluent Adjust Eluent Polarity column->adjust_eluent Poor Separation add_modifier Add Base/Acid Modifier column->add_modifier Streaking adjust_eluent->column add_modifier->column

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Scale-Up Synthesis of 4-Nitrobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Nitrobenzo[d]thiazol-2-amine. The information is based on established principles of chemical synthesis and data from analogous compounds.

Troubleshooting Guide

Question: We are observing an uncontrollable temperature increase (exotherm) during the nitration step of our scale-up synthesis. What are the potential causes and how can we mitigate this?

Answer:

Uncontrolled exotherms during nitration are a significant safety concern and can lead to runaway reactions.[1][2][3][4] The primary causes include:

  • Rapid addition of the nitrating agent: Adding the nitrating agent (e.g., fuming nitric acid) too quickly can generate heat faster than the reactor's cooling system can dissipate it.

  • Inadequate cooling: The cooling capacity of the reactor may be insufficient for the larger scale.

  • Poor mixing: Inefficient stirring can lead to localized "hot spots" where the reaction rate is much higher.

  • Incorrect reaction concentration: Higher concentrations of reactants can lead to a more rapid and intense exotherm.

Troubleshooting Steps:

  • Control Reagent Addition: Implement a slow, controlled addition of the nitrating agent. Utilize a programmable pump for precise control.

  • Enhance Cooling: Ensure the reactor's cooling system is operating at maximum capacity. Consider using a lower temperature coolant. For highly exothermic reactions, a semi-batch process where one reactant is added slowly to the other is often safer.

  • Improve Agitation: Increase the stirring speed to improve heat transfer and maintain a homogenous reaction mixture. Ensure the agitator is appropriately designed for the reactor geometry.

  • Optimize Concentration: Conduct reaction calorimetry studies to understand the thermal profile of the reaction.[1][2] This data can help in determining the optimal and safest reactant concentrations for the scale-up.

  • Consider a Flow Reactor: For highly exothermic and fast reactions, transitioning from a batch to a continuous flow reactor can offer significantly better temperature control and safety.[3]

Question: The yield of our this compound is significantly lower on a larger scale compared to our lab-scale experiments. What factors could be contributing to this?

Answer:

A decrease in yield upon scale-up is a common challenge. Several factors can contribute to this issue:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to poor mass transfer, resulting in incomplete reactions. Similarly, inadequate heat transfer can lead to temperature gradients and the formation of side products.

  • Changes in Reaction Kinetics: The reaction kinetics may not scale linearly. Side reactions that were insignificant on a small scale can become prominent at a larger scale.

  • Impurity Profile: The purity of starting materials can have a more significant impact on a larger scale.

  • Product Isolation: The efficiency of product isolation and purification (e.g., crystallization, filtration) can differ between scales.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Re-evaluate and optimize reaction parameters such as temperature, reaction time, and solvent choice for the larger scale.

  • Analyze Impurity Profile: Use analytical techniques like HPLC and LC-MS to identify major impurities. Understanding the side products can provide insights into competing reaction pathways.

  • Improve Mixing and Heat Transfer: As mentioned previously, ensure efficient agitation and cooling.

  • Evaluate Starting Material Quality: Ensure the purity of starting materials is consistent and meets the required specifications for the scaled-up process.

  • Optimize Work-up and Isolation: The work-up procedure may need to be adapted for the larger volume. For instance, the choice of anti-solvent and the rate of addition during crystallization can significantly impact yield and purity.

Question: We are struggling with the purity of our final product. What are the likely impurities and how can we improve the purification process?

Answer:

Impurities in the synthesis of this compound can arise from starting materials, side reactions, or degradation of the product. Potential impurities could include:

  • Isomeric Nitro Compounds: Depending on the nitration conditions, other isomers such as 6-nitrobenzo[d]thiazol-2-amine may be formed.[5][6]

  • Over-nitrated Products: Dinitro or other polynitrated species can be formed if the nitration conditions are too harsh.

  • Unreacted Starting Materials: Incomplete reaction can leave residual starting materials in the crude product.

  • Byproducts from Side Reactions: Various side reactions can lead to a range of impurities.

Troubleshooting Steps:

  • Optimize Nitration Selectivity: Carefully control the temperature and stoichiometry of the nitrating agent to favor the formation of the desired 4-nitro isomer.

  • Recrystallization: This is a powerful technique for removing impurities. Experiment with different solvent systems to find one that provides good recovery of the desired product with high purity. A mixture of a good solvent and an anti-solvent is often effective.

  • Chromatography: For high-purity requirements, column chromatography may be necessary, although it is less ideal for very large scales.

  • Washing: Washing the crude product with appropriate solvents can help remove certain impurities. For example, washing with a non-polar solvent could remove less polar impurities, while an aqueous wash could remove salts.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with the scale-up synthesis of this compound?

A1: The primary hazards are associated with the nitration step and the thermal stability of the nitroaromatic product.[1][3][4][7]

  • Thermal Runaway: Nitration reactions are highly exothermic and can lead to a rapid increase in temperature and pressure if not properly controlled.[1][3]

  • Explosive Decomposition: Nitroaromatic compounds can be thermally unstable and may decompose explosively at elevated temperatures or in the presence of contaminants.[4][7]

  • Formation of Shock-Sensitive Byproducts: The accumulation of certain impurities or "heavies" during distillation can pose an explosion hazard.[7]

  • Toxicity: Aromatic amines and nitro compounds can be toxic and should be handled with appropriate personal protective equipment (PPE).

Q2: How can we monitor the progress of the reaction during scale-up?

A2: In-process monitoring is crucial for ensuring reaction completion and minimizing side product formation.

  • Thin Layer Chromatography (TLC): A simple and rapid method for qualitative monitoring.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and impurities.

  • Reaction Calorimetry (RC1e): Can be used to monitor the reaction progress by measuring the heat flow.[4]

Q3: What analytical methods are recommended for final product characterization and quality control?

A3: A combination of analytical techniques should be used to confirm the identity and purity of the final product.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity and quantify any impurities.

  • Melting Point: As a preliminary indicator of purity.

Quantitative Data Summary

The following table presents hypothetical data for the optimization of the cyclization step in the synthesis of a nitro-benzothiazole derivative, illustrating how reaction parameters can influence yield and purity.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1TriethylamineDMF25127592
2Sodium MethoxideMethanol2544588
3DBUDMF2536090
4Potassium CarbonateDMSO5068295
5Cesium CarbonateDMSO5038596

This data is illustrative and based on trends observed in similar syntheses.[8][9] Optimal conditions for this compound would need to be determined experimentally.

Experimental Protocols

Hypothetical Scale-Up Synthesis of this compound (Adapted from a similar procedure for the 6-nitro isomer[5][6][10])

Disclaimer: This is a hypothetical procedure and must be thoroughly evaluated and optimized for safety and efficiency at the desired scale before implementation.

Step 1: Nitration of 2-Aminobenzothiazole

  • To a solution of 2-aminobenzothiazole (1.0 mol) in concentrated sulfuric acid (500 mL) in a temperature-controlled reactor, cool the mixture to 0-5 °C with vigorous stirring.

  • Slowly add a pre-cooled mixture of nitric acid (1.1 mol) and sulfuric acid (200 mL) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 5-10 °C for 2-3 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice (2 kg) with good agitation.

  • Neutralize the resulting slurry with a cold aqueous solution of sodium hydroxide to a pH of 7-8, maintaining the temperature below 20 °C.

  • Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum at 50-60 °C to yield the crude this compound.

Step 2: Purification by Recrystallization

  • Dissolve the crude product in a suitable hot solvent (e.g., ethanol, acetic acid).

  • Add a decolorizing agent like activated charcoal and stir for 30 minutes.

  • Filter the hot solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Low Yield, Impurity) check_params Review Reaction Parameters (Temp, Time, Stoichiometry) start->check_params check_materials Verify Starting Material Quality and Purity start->check_materials check_equipment Inspect Equipment (Reactor, Stirrer, Condenser) start->check_equipment analyze_product Analyze Crude Product (HPLC, LC-MS, NMR) check_params->analyze_product check_materials->analyze_product check_equipment->analyze_product identify_issue Identify Root Cause analyze_product->identify_issue identify_issue->check_equipment Equipment Malfunction optimize Optimize Reaction Conditions identify_issue->optimize Kinetics/ Side Reactions purify Develop New Purification Protocol identify_issue->purify Purity Issue implement Implement Solution and Monitor optimize->implement purify->implement end Problem Resolved implement->end

Caption: Troubleshooting workflow for synthesis scale-up.

SideReactions starting_material Starting Material 2-Aminobenzothiazole desired_product Desired Product This compound starting_material->desired_product Desired Reaction (Nitration) isomer Isomeric Impurity 6-Nitrobenzo[d]thiazol-2-amine starting_material->isomer Side Reaction (Alternative Nitration Site) over_nitration Over-nitration Product Di-nitro Species desired_product->over_nitration Side Reaction (Further Nitration) degradation Degradation Products desired_product->degradation Degradation (Harsh Conditions)

Caption: Potential side reactions in the synthesis.

References

Technical Support Center: Degradation of 4-Nitrobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 4-Nitrobenzo[d]thiazol-2-amine. Please note that direct experimental data on the degradation of this specific compound is limited in publicly available literature. The information provided is based on established chemical principles and data from structurally related compounds, including nitroaromatics, benzothiazoles, and various amines.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the degradation of similar nitroaromatic and benzothiazole compounds, two primary degradation pathways are plausible for this compound:

  • Reductive Pathway: The nitro group is susceptible to reduction, which can proceed through nitroso and hydroxylamino intermediates to form 4-aminobenzo[d]thiazol-2-amine. This is a common fate for nitroaromatic compounds under both aerobic and anaerobic conditions.[1]

  • Hydrolytic Pathway: The benzothiazole ring system can be susceptible to hydrolysis, especially under non-neutral pH conditions and elevated temperatures. This could lead to the opening of the thiazole ring to form various degradation products.

Q2: What experimental conditions are known to influence the degradation of similar compounds?

A2: Several factors can significantly impact the degradation of aromatic amines and nitro compounds:

  • pH: The stability of benzothiazole derivatives can be pH-dependent.[2]

  • Temperature: Elevated temperatures can accelerate both thermal and oxidative degradation.[2][3]

  • Light: Photodegradation can occur, especially for light-sensitive compounds like many benzothiazole derivatives.[2]

  • Oxygen and Metals: The presence of oxygen and metal ions can catalyze oxidative degradation.[3][4]

Q3: What are the expected major degradation products of this compound?

A3: The major expected degradation products would depend on the specific pathway. For the reductive pathway, the primary product would be 4-aminobenzo[d]thiazol-2-amine. Hydrolytic and oxidative pathways could lead to a more complex mixture of products resulting from ring-opening and further reactions.

Troubleshooting Guides

Issue 1: Inconsistent or No Degradation Observed
Possible Cause Troubleshooting Steps
Compound Insolubility The solubility limit of the compound may have been exceeded in the experimental buffer.[2] Decrease the starting concentration or increase the percentage of a compatible organic co-solvent like DMSO, ensuring it doesn't interfere with the experiment.[2]
Inappropriate Reaction Conditions The conditions (pH, temperature) may not be conducive to degradation. Perform a range-finding study to test different pH values and temperatures.[2]
Lack of Necessary Co-factors or Reactants Reductive degradation may require a reducing agent or specific enzymatic cofactors (e.g., NADPH).[1] Ensure all necessary components are present in the reaction mixture.
Issue 2: Rapid, Uncontrolled Degradation
Possible Cause Troubleshooting Steps
Photodegradation The compound may be light-sensitive. Conduct experiments under low-light conditions or in amber-colored reaction vessels.[2]
Thermal Instability The experimental temperature may be too high. Perform a preliminary stability test at the intended temperature before proceeding with the full experiment.[2]
Oxidative Degradation The presence of oxygen and trace metals can accelerate degradation.[3] Consider de-gassing solutions and using metal chelators if oxidative degradation is suspected.
Issue 3: Appearance of Unexpected Analytical Signals (e.g., in HPLC, LC-MS)
Possible Cause Troubleshooting Steps
Formation of Multiple Degradation Products The degradation pathway may be more complex than anticipated, leading to a variety of intermediates and final products.[5][6][7] Employ a combination of analytical techniques (e.g., GC-MS, LC-MS/MS) for comprehensive product identification.[8][9][10][11]
Interference from Matrix Components Components of the reaction buffer or sample matrix may be interfering with the analysis. Run appropriate controls, including a matrix blank and a compound stability control in the experimental buffer.
Secondary Reactions of Degradation Products Primary degradation products may be unstable and undergo further reactions.[3] Analyze samples at multiple time points to track the formation and disappearance of different species.

Experimental Protocols

Protocol 1: General Aerobic Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).[2]

  • Reaction Setup: In a series of amber vials, add the reaction buffer (e.g., phosphate buffer at a specific pH).

  • Initiation of Reaction: Spike the buffer with the stock solution to achieve the desired final concentration. Include a control with no compound and a time-zero sample.

  • Incubation: Incubate the vials at a controlled temperature with agitation.

  • Sampling: At predetermined time points, withdraw aliquots for analysis.

  • Sample Preparation: Quench the reaction if necessary (e.g., by acidification or addition of an organic solvent) and prepare for analysis (e.g., filtration, dilution).

  • Analysis: Analyze the samples using a suitable analytical method such as HPLC-UV or LC-MS to quantify the parent compound and identify degradation products.

Protocol 2: Analysis of Degradation Products by LC-MS
  • Chromatographic Separation: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Employ electrospray ionization (ESI) in both positive and negative ion modes for comprehensive detection.

  • Data Analysis: Identify potential degradation products by comparing their mass-to-charge ratios with predicted structures from plausible degradation pathways. Fragment analysis (MS/MS) can be used for structural confirmation.[10]

Quantitative Data Summary

Direct quantitative data for the degradation of this compound is not available in the provided search results. The following table is a template for how such data could be presented.

Table 1: Hypothetical Degradation of this compound under Different Conditions

Condition Parent Compound Remaining (%) after 24h Major Degradation Product(s) Detected Analytical Method
pH 5, 25°C, Dark95Minor peaks observedHPLC-UV
pH 7, 25°C, Dark98Trace impuritiesHPLC-UV
pH 9, 25°C, Dark85Product A, Product BLC-MS
pH 7, 50°C, Dark60Product A, Product CLC-MS
pH 7, 25°C, Light70Product DLC-MS/MS

Visualizations

DegradationPathways cluster_reductive Reductive Pathway cluster_hydrolytic Hydrolytic Pathway This compound This compound 4-Nitrosobenzo[d]thiazol-2-amine 4-Nitrosobenzo[d]thiazol-2-amine This compound->4-Nitrosobenzo[d]thiazol-2-amine Reduction Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Hydrolysis 4-Hydroxylaminobenzo[d]thiazol-2-amine 4-Hydroxylaminobenzo[d]thiazol-2-amine 4-Nitrosobenzo[d]thiazol-2-amine->4-Hydroxylaminobenzo[d]thiazol-2-amine Reduction 4-Aminobenzo[d]thiazol-2-amine 4-Aminobenzo[d]thiazol-2-amine 4-Hydroxylaminobenzo[d]thiazol-2-amine->4-Aminobenzo[d]thiazol-2-amine Reduction

Caption: Plausible degradation pathways of this compound.

ExperimentalWorkflow A Prepare Stock Solution (e.g., in DMSO) B Set up Reaction (Buffer + Compound) A->B C Incubate under Controlled Conditions (Temp, Light, pH) B->C D Sample at Time Points C->D E Quench and Prepare Sample D->E F Analytical Measurement (LC-MS, HPLC) E->F G Data Analysis (Quantification, Product ID) F->G

Caption: General experimental workflow for studying degradation.

TroubleshootingLogic Start Inconsistent Results? CheckSolubility Check Compound Solubility Start->CheckSolubility Yes End Consistent Data Start->End No ModifyProtocol Modify Experimental Protocol CheckSolubility->ModifyProtocol CheckStability Assess Stability (Light, Temp, pH) CheckStability->ModifyProtocol CheckMatrix Analyze Matrix Effects RefineAnalysis Refine Analytical Method CheckMatrix->RefineAnalysis ModifyProtocol->CheckStability ModifyProtocol->CheckMatrix RefineAnalysis->End

Caption: Logical troubleshooting flow for degradation experiments.

References

Validation & Comparative

A Comparative Guide to 4-Nitrobenzo[d]thiazol-2-amine and Other Nitrobenzothiazole Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a nitro (NO₂) group to the benzothiazole ring system is a key chemical modification known to significantly influence the molecule's electronic properties and biological efficacy. The specific position of this nitro group is a critical determinant of the compound's interaction with biological targets.

This guide provides a comparative analysis of 4-Nitrobenzo[d]thiazol-2-amine and its positional isomers, with a particular focus on the extensively studied 6-nitro derivatives. An objective review of the existing literature reveals a significant disparity in research focus, with the 6-nitro isomer being a popular starting point for the synthesis of bioactive derivatives, while isomers such as this compound remain comparatively underexplored. This analysis aims to summarize the available experimental data for researchers, scientists, and drug development professionals, highlighting both established findings and potential avenues for future investigation.

Chemical Synthesis of Nitrobenzothiazole Derivatives

The synthesis of 2-amino-nitrobenzothiazoles typically follows a well-established chemical pathway. A common and effective method involves the reaction of a nitro-substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine, which facilitates the cyclization to form the benzothiazole ring. Further modifications can then be introduced at the 2-amino position to generate a diverse library of compounds with varied biological activities.[1]

cluster_start Starting Materials cluster_reaction Reaction & Cyclization cluster_product Core Product cluster_derivatization Derivatization A Nitro-substituted Aniline (e.g., p-nitroaniline) C Reaction in Glacial Acetic Acid A->C Step 1 B Potassium Thiocyanate (KSCN) B->C D Oxidative Cyclization (with Bromine) C->D Step 2 E 2-Amino-nitrobenzothiazole (e.g., 2-Amino-6-nitrobenzothiazole) D->E Step 3 F Reaction with Electrophiles (e.g., Aldehydes, Acyl Chlorides) E->F Step 4 G Bioactive Derivatives (e.g., Schiff Bases, Amides) F->G

Diagram 1: General synthesis workflow for 2-amino-nitrobenzothiazole derivatives.

Comparative Biological Activity

The biological profile of nitrobenzothiazoles is profoundly influenced by the position of the nitro group on the benzene ring. The available data points to significant anticancer and antimicrobial potential, particularly for derivatives of the 6-nitro isomer.

Anticancer Activity

Derivatives of 2-amino-6-nitrobenzothiazole have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The introduction of different moieties at the 2-amino position allows for the fine-tuning of this activity. For instance, the synthesis of sulphonamide-based acetamide derivatives of 2-amino-6-nitrobenzothiazole has yielded compounds with modest anti-cancer activity against breast (MCF-7), cervical (HeLa), and osteosarcoma (MG63) cancer cell lines.[2][3] More complex hybrids, such as those linking the 6-nitrobenzothiazole core to thiazolidine-2,4-dione, have shown potent activity against breast cancer (MCF-7) by inhibiting key enzymes like VEGFR-2.[4]

In contrast, there is a significant lack of published data regarding the specific anticancer activity of this compound. While derivatives like 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (where the nitro group is on a separate benzyl moiety) show significant antiproliferative effects, this does not directly inform on the activity of the 4-nitro isomer itself.[5] This represents a clear gap in the current research landscape.

Compound/Derivative Cancer Cell Line IC₅₀ (µM) Reference
Sulphonamide acetamide of 2-amino-6-nitrobenzothiazole (Compound 40)MCF-7 (Breast)34.5[2][3]
HeLa (Cervical)44.15[2][3]
MG63 (Osteosarcoma)36.1[2][3]
Indole-based Hydrazine Carboxamide (from 4-nitrobenzyl bromide)HT29 (Colon)0.015[2][3]
H460 (Lung)0.28[2][3]
A549 (Lung)1.53[2][3]
MDA-MB-231 (Breast)0.68[2][3]
6-Nitrobenzothiazole-Thiazolidinedione Hybrid (Compound 4a)MCF-7 (Breast)3.84[4]
HCT-116 (Colorectal)5.61[4]
HepG-2 (Liver)7.92[4]

Table 1: In Vitro Anticancer Activity of 6-Nitrobenzothiazole Derivatives.

Antimicrobial Activity

The nitro group is a well-known pharmacophore that enhances the antimicrobial properties of heterocyclic compounds. Derivatives of 2-amino-6-nitrobenzothiazole have been synthesized and evaluated for their activity against various bacterial strains. Schiff base derivatives, for example, have shown good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[6] The mechanism of action for many benzothiazole derivatives is believed to involve the inhibition of essential bacterial enzymes such as DNA gyrase or dihydropteroate synthase (DHPS).[7][8]

Compound/Derivative Bacterial Strain Assay Type Result (Zone of Inhibition) Reference
Schiff bases of 2-amino-6-nitrobenzothiazole (5a-d)Staphylococcus aureusAgar Cup Plate10.2 - 13.6 mm[6]
Escherichia coliAgar Cup Plate10.2 - 13.6 mm[6]

Table 2: In Vitro Antibacterial Activity of 6-Nitrobenzothiazole Derivatives.

Potential Mechanisms of Action

The biological activities of nitrobenzothiazole derivatives are attributed to their ability to interact with various molecular targets. In cancer, they have been shown to inhibit protein kinases like VEGFR-2 and signaling pathways such as AKT and ERK, which are crucial for cancer cell proliferation and survival.[4][5] In bacteria, they can act as inhibitors of essential enzymes involved in DNA replication and folate biosynthesis.[7] The nitro group's electron-withdrawing nature can enhance the binding affinity of the molecule to these targets.

cluster_cancer Anticancer Mechanism cluster_antimicrobial Antimicrobial Mechanism A Nitrobenzothiazole Derivative B Protein Kinases (e.g., VEGFR-2, AKT, ERK) A->B Binds to E Bacterial Enzymes (e.g., DNA Gyrase, DHPS) A->E Binds to C Inhibition of Signaling Pathways B->C D Apoptosis Induction & Cell Cycle Arrest C->D F Inhibition of Essential Metabolic Pathways E->F G Bacterial Growth Inhibition F->G

Diagram 2: Potential mechanisms of action for nitrobenzothiazole derivatives.

Experimental Protocols

To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. The following are outlines of common assays used to evaluate the biological performance of nitrobenzothiazole compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a specific density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., nitrobenzothiazole derivatives) and incubated for a specified period (e.g., 48-72 hours). Control wells with untreated cells and a vehicle control (e.g., DMSO) are included.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[5]

A 1. Seed Cancer Cells in 96-well plate B 2. Add varying concentrations of Nitrobenzothiazole A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E 5. Add Solubilizing Agent (e.g., DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate Cell Viability and IC₅₀ Value F->G

Diagram 3: Experimental workflow for the MTT cell viability assay.
Agar Well Diffusion Method for Antimicrobial Activity

This method is widely used to assess the antimicrobial activity of chemical agents.

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar) is prepared, sterilized, and poured into sterile Petri plates.

  • Inoculation: The solidified agar is uniformly swabbed with a standardized inoculum of the test microorganism (e.g., S. aureus).

  • Well Creation: Sterile wells (6-8 mm in diameter) are punched into the agar.

  • Compound Loading: A fixed volume of the test compound solution (at a specific concentration, e.g., 100 µg/ml) is added to the wells. A solvent control and a standard antibiotic (e.g., Ampicillin) are also tested.[6]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.[6]

Conclusion

The comparative analysis of nitrobenzothiazole isomers reveals a field rich with potential but with a research focus heavily skewed towards 6-nitrobenzo[d]thiazol-2-amine. Derivatives of this isomer have been consistently shown to possess potent anticancer and antimicrobial properties, making it a validated scaffold for further drug development. The wealth of data on its synthesis and biological activity provides a strong foundation for medicinal chemists.

Conversely, this compound, along with the 5- and 7-nitro isomers, remains a largely unexplored chemical entity in terms of its biological performance. The absence of extensive experimental data on these isomers presents a significant opportunity for novel research. Investigating the biological activities of these understudied compounds could uncover unique structure-activity relationships and lead to the development of new therapeutic agents with potentially different mechanisms of action or improved selectivity profiles. Therefore, a systematic evaluation of the 4-, 5-, and 7-nitrobenzothiazole isomers is highly recommended to fully harness the therapeutic potential of this versatile chemical class.

References

Unraveling the Biological Potential: A Comparative Analysis of 4-Nitrobenzo[d]thiazol-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone for the development of novel therapeutic agents. Among its derivatives, 4-Nitrobenzo[d]thiazol-2-amine has emerged as a compound of significant interest, demonstrating a spectrum of biological activities. This guide provides a comprehensive comparison of the biological prowess of this compound and its analogs, with a focus on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.

Anticancer Activity: Targeting Key Signaling Pathways

Several analogs of this compound have been synthesized and evaluated for their potential as anticancer agents. These compounds often exert their effects by modulating critical signaling pathways involved in cell proliferation, survival, and metastasis.

A notable study investigated a series of novel 2-aminobenzothiazole derivatives, including compounds bearing a 4-nitroaniline moiety, for their anticancer activities against lung (A549) and breast (MCF-7) cancer cell lines. The results highlighted two potent compounds, OMS5 and OMS14, which demonstrated significant growth inhibition.[1] Interestingly, while these compounds were evaluated for their inhibitory effect on PI3Kγ, the study concluded that this was not the primary mechanism for their potent anticancer effects, suggesting involvement in other pathways.[1] Further investigation into the mechanism of compound OMS14 revealed a significant inhibition of PIK3CD/PIK3R1 (p110δ/p85α), a key component of the PI3K/Akt/mTOR pathway.[1]

The structure-activity relationship (SAR) analysis of 2-aminobenzothiazole analogs reveals that substitutions at the 6-position of the benzothiazole ring, such as with a nitro group (NO2), can enhance anticancer activity.[2] The combination of a 4-nitroaniline group with the 2-aminobenzothiazole core in compound OMS5 proved to be a key structural feature for its potent activity against both A549 and MCF-7 cell lines.[1][2]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound analogs.

CompoundTarget/Cell LineIC50 (µM)Key Structural Features & SAR Insights
OMS5 A549 (Lung Cancer)22.13Contains a 4-nitroaniline moiety attached to the 2-aminobenzothiazole core.[1][2]
MCF-7 (Breast Cancer)24.31Potent activity, but not primarily through PI3Kγ inhibition.[1][2]
OMS14 A549 (Lung Cancer)61.03Features a piperazine-4-nitroaniline group linked to the 2-aminobenzothiazole scaffold.[1][2]
MCF-7 (Breast Cancer)27.08Demonstrates significant inhibition of PIK3CD/PIK3R1 (65% inhibition at 100 µM).[1][2]

Antimicrobial Activity: A Broad Spectrum of Inhibition

Derivatives of this compound have also shown promise as antimicrobial agents against a range of pathogenic bacteria. The nitro group, in particular, is a well-known pharmacophore in antimicrobial drug discovery.

Research into the structure-activity relationship of benzothiazole derivatives has indicated that the presence of a nitro group can significantly contribute to their antibacterial action.[3] For instance, a study on thiazolidin-4-one derivatives of benzothiazole highlighted that substitutions of nitro and methoxy groups at the 4th position of a phenyl ring attached to the core structure improved antibacterial activity.[3] Another study revealed that a 6-nitro substitution on the benzothiazole moiety enhanced antibacterial activity.[3]

The proposed mechanisms of action for the antimicrobial effects of benzothiazole derivatives include the inhibition of essential bacterial enzymes such as DNA gyrase and tyrosine kinase.[3]

Quantitative Analysis of Antimicrobial Activity

The table below presents the minimum inhibitory concentration (MIC) values for selected this compound analogs against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Key Structural Features & SAR Insights
Compound with 6-nitro group (72c) S. aureus6.256-nitro substitution on the benzothiazole moiety enhanced antibacterial activity.[3]
E. coli6.25Activity comparable to the reference drug ampicillin.[3]
Thiazolidin-4-one derivative with 4-nitro group (8a) P. aeruginosa90-180Substitution of a nitro group at the 4th position of the phenyl ring improved antibacterial action.[3]
E. coli90-180Comparable activity to standard drugs streptomycin and ampicillin.[3]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., A549 or MCF-7) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., Dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial Dilutions: Two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial inoculum (approximately 5 × 10⁵ CFU/mL) is prepared from an overnight culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by this compound and its analogs, the following diagrams illustrate a key signaling pathway implicated in its anticancer activity and a typical experimental workflow.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 4-Nitrobenzothiazole Analog (e.g., OMS14) Inhibitor->PI3K Inhibits (e.g., PIK3CD)

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read End End Read->End

Caption: Experimental Workflow of the MTT Assay.

References

Comparative Guide to the Structure-Activity Relationship of Nitro-Substituted Benzothiazole-2-Amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationship (SAR) of nitro-substituted benzo[d]thiazol-2-amine derivatives, focusing on their potential as anticancer agents. The insights are drawn from experimental data on the cytotoxicity of these compounds against various cancer cell lines.

Structure-Activity Relationship Insights

The biological activity of 2-aminobenzothiazole derivatives is significantly influenced by the nature and position of substituents on both the benzothiazole core and the 2-amino group. The presence of a nitro group, in particular, has been shown to modulate the anticancer and antimicrobial properties of these compounds.

For instance, in a series of novel 2-aminobenzothiazole compounds, the introduction of a 4-nitroaniline moiety at the 2-amino position (compound OMS5) and a piperazine-4-nitroaniline group (compound OMS14) resulted in notable cytotoxic activity against lung (A549) and breast (MCF-7) cancer cell lines.[1] The data suggests that substitutions at the 2-amino position are a key determinant of the anticancer potency. While these compounds do not feature the nitro group on the benzothiazole ring itself, they provide valuable insights into the role of the nitro functional group in the overall activity of the broader 2-aminobenzothiazole scaffold.

Interestingly, the mechanism of action for these nitro-containing derivatives appears to be complex. For compound OMS14, it was observed that its anticancer effects are likely not mediated through the inhibition of the PI3Kγ enzyme, despite this being a common target for other 2-aminobenzothiazole derivatives.[1] Instead, it exhibited moderate inhibitory activity against PIK3CD/PIK3R1 (p110 δ/p85 α), suggesting a potential alternative signaling pathway.[1] This highlights that the substitution pattern can influence not only the potency but also the mechanism of action.

A broader review of 2-aminobenzothiazole derivatives indicates that introducing a nitro or ethoxyl group at the C6 position of the benzothiazole scaffold can influence EGFR inhibition activity and antiproliferative effects.[2] This underscores the importance of the position of the nitro group on the benzothiazole core in defining the biological activity profile.

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of selected 2-aminobenzothiazole derivatives featuring a nitro-substituted phenyl moiety attached to the 2-amino group. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting cancer cell growth.

Compound IDStructureCancer Cell LineIC50 (µM)[1]Key Structural Features
OMS5 2-((4-nitrophenyl)amino)benzo[d]thiazole derivativeA549 (Lung)61.03Direct linkage of 4-nitroaniline to the 2-amino position.
MCF-7 (Breast)Not Determined
OMS14 2-(4-(4-nitrophenyl)piperazin-1-yl)benzo[d]thiazole derivativeA549 (Lung)26.09Piperazine linker between the 2-amino position and the 4-nitrophenyl group.
MCF-7 (Breast)22.13

Experimental Protocols

A detailed methodology for a key experiment to determine the anticancer activity of these compounds, the MTT cytotoxicity assay, is provided below. This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[3]

MTT Cytotoxicity Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control group (medium with the same concentration of DMSO used for the test compounds) and a blank (medium only). Incubate the plates for 48 or 72 hours.[3]

  • MTT Addition: After the incubation period, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate the plates for an additional 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization buffer to each well to dissolve the purple formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]

Proposed Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, controlling cell metabolism, growth, and proliferation.[1] Several 2-aminobenzothiazole derivatives have been identified as inhibitors of kinases within this pathway.[1][2] For compound OMS14, which contains a piperazine-4-nitroaniline moiety, it has been shown to moderately inhibit PIK3CD/PIK3R1, suggesting this pathway as a potential mechanism for its anticancer activity.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (e.g., PIK3CD/PIK3R1) RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Promotes OMS14 OMS14 (4-Nitrobenzo[d]thiazol-2-amine derivative) OMS14->PI3K Inhibits

Caption: Proposed mechanism of action for OMS14 via inhibition of the PI3K/AKT/mTOR signaling pathway.

References

Validating the Mechanism of Action of 4-Nitrobenzo[d]thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanism of action of 4-Nitrobenzo[d]thiazol-2-amine and its analogs. Due to the limited direct experimental data on the 4-nitro isomer, this document focuses on the well-characterized biological activities of other nitro-substituted benzothiazole derivatives, offering a predictive framework for the target compound. The information presented herein is intended to guide future research and experimental design for validating the mechanism of action of this compound.

Comparative Analysis of Nitro-Substituted Benzothiazole Derivatives

The biological activity of benzothiazole derivatives is significantly influenced by the position of the nitro-group substitution. While direct evidence for this compound is scarce, studies on related isomers, particularly 6-nitro and other derivatives, reveal potent anticancer and anti-inflammatory properties. These compounds have been shown to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the biological activity of various nitro-substituted benzothiazole derivatives against different cancer cell lines. This data provides a basis for comparing the potential efficacy of this compound.

Compound/DerivativeTarget Cell LineAssay TypeIC50 Value (µM)Reference
6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amineA431 (Epidermoid carcinoma)ProliferationNot specified[1]
6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amineA549 (Non-small cell lung cancer)ProliferationNot specified[1]
6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amineH1299 (Non-small cell lung cancer)ProliferationNot specified[1]
N-(benzo[d]thiazol-2-yl)-2-(4-(2-((4-nitrophenyl)amino)-2-oxoethyl)piperazin-1-yl)acetamide (OMS14)MCF-7 (Breast cancer)MTT22.13[2]
N-(benzo[d]thiazol-2-yl)-2-(4-(2-((4-nitrophenyl)amino)-2-oxoethyl)piperazin-1-yl)acetamide (OMS14)A549 (Lung cancer)MTT26.09[2]
1-(6-nitrobenzo[d]thiazol-2-yl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dionePheretima posthuma (Earthworm)AnthelminticLC50: 35.29 ppm[3]
2-substituted benzothiazole with nitro group (Compound A)HepG2 (Hepatocarcinoma)Proliferation56.98[4]

Postulated Mechanism of Action and Key Signaling Pathways

Based on the analysis of its analogs, this compound is likely to exert its biological effects through the modulation of critical signaling pathways implicated in cancer and inflammation. The primary hypothesized mechanisms include the inhibition of receptor tyrosine kinases and downstream signaling cascades.

PI3K/AKT/mTOR Pathway

A central pathway often dysregulated in cancer is the PI3K/AKT/mTOR signaling cascade, which governs cell growth, proliferation, and survival. Several 2-aminobenzothiazole derivatives have been shown to target components of this pathway.[2]

ERK/MAPK Pathway

The ERK/MAPK pathway is another crucial signaling route that regulates cell proliferation, differentiation, and survival. Inhibition of this pathway is a common mechanism for anticancer agents. The derivative 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine has been confirmed to inhibit both AKT and ERK signaling.[1]

EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream pathways, including PI3K/AKT/mTOR and ERK/MAPK. Some 2-aminobenzothiazole derivatives have been identified as potent EGFR inhibitors.[5]

Experimental Protocols

To validate the hypothesized mechanism of action of this compound, the following standard experimental protocols are recommended.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[6][7][8]

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[8]

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[7]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of specific kinases, such as PI3K, AKT, or EGFR.

Principle: Kinase activity is measured by quantifying the transfer of a phosphate group from ATP to a specific substrate. Inhibition is detected as a decrease in substrate phosphorylation. Various detection methods can be employed, including radiometric, fluorescence-based, and luminescence-based assays.[9][10]

General Procedure:

  • Prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP in a suitable buffer.

  • Add varying concentrations of this compound or a known inhibitor (positive control) to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time at an optimal temperature.

  • Stop the reaction and quantify the amount of phosphorylated substrate or the remaining ATP using a suitable detection method (e.g., ELISA, TR-FRET, or a luminescence-based assay like Kinase-Glo®).[11]

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR and ERK/MAPK pathways.

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins (both total and phosphorylated forms).[12][13]

Procedure:

  • Treat cells with this compound for a specified time.

  • Lyse the cells to extract total proteins.

  • Determine protein concentration using a suitable method (e.g., BCA assay).

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of target proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-mTOR, mTOR).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

  • Quantify the band intensities to determine the relative changes in protein phosphorylation.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the postulated signaling pathways and a general experimental workflow for validating the mechanism of action of this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS GrowthFactor Growth Factor GrowthFactor->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation NBTA This compound NBTA->EGFR NBTA->PI3K Inhibition NBTA->ERK Inhibition

Caption: Postulated signaling pathways targeted by this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Validation A Cell Culture (e.g., A549, MCF-7) B Treatment with This compound A->B C MTT Assay (Determine IC50) B->C D Kinase Inhibition Assays (PI3K, AKT, EGFR) C->D If active E Western Blot Analysis (p-AKT, p-ERK) C->E If active F Data Analysis and Pathway Elucidation D->F E->F G In Vivo Studies (Xenograft models) F->G

Caption: Experimental workflow for validating the mechanism of action.

References

A Comparative Analysis of Synthetic Routes to 4-Nitrobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 4-Nitrobenzo[d]thiazol-2-amine, a key intermediate in the development of various pharmacologically active compounds, can be achieved through several synthetic pathways. This guide provides a comparative analysis of the most common synthetic routes, presenting quantitative data, detailed experimental protocols, and a visual workflow to aid researchers in selecting the most suitable method for their specific needs. The primary approaches to this scaffold involve the nitration of a pre-formed benzothiazole ring or the cyclization of a nitro-substituted aniline derivative.

Data Summary of Synthetic Routes

The following table summarizes the quantitative data associated with different synthetic strategies for producing nitro-substituted 2-aminobenzothiazoles. It is important to note that while the target is this compound, many literature procedures focus on the synthesis of the 6-nitro isomer due to regioselectivity challenges. The data for the 6-nitro isomer is included for a comprehensive comparison of the underlying synthetic methodologies.

Route Starting Material Key Reagents Reaction Time Temperature (°C) Yield (%) Melting Point (°C) Key Advantages Key Disadvantages
Route 1: Direct Nitration 2-AminobenzothiazoleHNO₃, H₂SO₄4-5 hours< 20Variable (isomer mixture)Not specified for pure 4-nitro isomerSimple, one-step reaction.Poor regioselectivity, formation of multiple isomers (5-, 6-, and 7-nitro), difficult separation.[1][2]
Route 2: Cyclization of p-Nitroaniline p-NitroanilineKSCN, Br₂, Acetic Acid~2 hours (cyclization)0-10Not explicitly stated for 4-nitro isomerNot specifiedUtilizes readily available starting materials.Primarily yields the 6-nitro isomer due to the starting material.[3]
Route 3: Nitration of Acylated 2-Aminobenzothiazole 2-AcetylaminobenzothiazoleHNO₃, H₂SO₄; then NaOH2 hours (nitration), 5 hours (hydrolysis)10-15 (nitration), 60 (hydrolysis)High (for 6-nitro isomer)Not specifiedHigh selectivity for the 6-nitro isomer.[2]Multi-step process (acylation, nitration, deprotection).
Route 4: Tandem SN2-SNAr Reaction 2-Fluoro-5-nitrobenzyl bromideThiourea, NaHCO₃4 hoursRoom Temperature80 (for a related thiazinamine)228-230 (for a related thiazinamine)Efficient one-pot procedure, high yield.[4]Not directly reported for the synthesis of this compound.

Experimental Protocols

Route 1: Direct Nitration of 2-Aminobenzothiazole

This method involves the direct nitration of the 2-aminobenzothiazole ring. However, this approach often leads to a mixture of isomers.

Procedure:

  • Dissolve 2-aminobenzothiazole (0.157 mol) in concentrated sulfuric acid (36 ml) while maintaining the temperature below 5°C with vigorous stirring.[1]

  • Add nitric acid (19 ml) dropwise, ensuring the temperature does not exceed 20°C.[1]

  • Continue stirring the reaction mixture for 4-5 hours.[1]

  • Pour the mixture onto ice with stirring.[1]

  • Neutralize with aqueous ammonia until the solid product becomes slightly orange.[1]

  • Filter the solids, wash with water, and dry.[1]

  • Recrystallize the crude product from ethanol to obtain the nitro-2-aminobenzothiazole isomers.[1]

Note: This procedure is reported for the synthesis of the 6-nitro isomer, but it illustrates the general conditions for direct nitration, which can also produce the 4-nitro isomer as part of a product mixture.

Route 2: Cyclization of p-Nitroaniline

This route builds the benzothiazole ring from a nitro-substituted aniline.

Procedure:

  • Add a solution of p-nitroaniline (0.085 mol) in 95% acetic acid (50 ml) to a solution of potassium thiocyanate (KSCN, 0.308 mol) in 95% acetic acid (100 ml).[3]

  • Cool the mixture to 0°C.[3]

  • Slowly add a solution of bromine (7.5 ml) in acetic acid (30 ml) with stirring, maintaining the temperature between 0 and 10°C.[3]

  • After the addition is complete, continue stirring for 1 hour at 5°C.[3]

  • Pour the mixture into water.[3]

  • Collect the solid and reflux with concentrated HCl (27 ml) and water (50 ml) for 2 hours to achieve cyclization.[3]

  • The resulting solid is collected and recrystallized from ethanol.[3]

Note: This procedure is specific for the synthesis of the 6-nitro isomer due to the starting material.

Route 3: Nitration of Acylated 2-Aminobenzothiazole followed by Hydrolysis

This multi-step approach offers improved regioselectivity for the 6-nitro position by using a protecting group.

Procedure:

  • Acetylation: Prepare 2-acetylaminobenzothiazole by reacting 2-aminobenzothiazole with acetic anhydride.

  • Nitration: Introduce 2-acetylaminobenzothiazole (0.5 mol) into 94% strength nitric acid (300 g) at 0-5°C.[2]

  • Stir the mixture for 3 hours without external cooling.[2]

  • Pour the mixture onto ice, isolate the precipitate, and wash with water to obtain water-moist 2-acetylamino-6-nitrobenzothiazole.[2]

  • Hydrolysis: Suspend the moist product in methanol (1,650 ml) and heat to 60°C.[2]

  • Adjust the pH to 10.5 with concentrated sodium hydroxide solution and maintain this pH for 5 hours.[2]

  • Cool the mixture to 20°C, isolate the crystallized 2-amino-6-nitrobenzothiazole, and wash with methanol and then water until alkali-free.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow for the different synthetic routes to nitro-substituted 2-aminobenzothiazoles.

cluster_0 Route 1: Direct Nitration cluster_1 Route 2: Cyclization cluster_2 Route 3: Acylation-Nitration-Deprotection A1 2-Aminobenzothiazole B1 Nitration (HNO3, H2SO4) A1->B1 C1 Mixture of Nitro Isomers (4-, 5-, 6-, 7-) B1->C1 A2 p-Nitroaniline B2 Thiocyanation & Cyclization (KSCN, Br2) A2->B2 C2 2-Amino-6-nitrobenzothiazole B2->C2 A3 2-Aminobenzothiazole B3 Acylation A3->B3 C3 2-Acetylaminobenzothiazole B3->C3 D3 Nitration (HNO3, H2SO4) C3->D3 E3 2-Acetylamino-6-nitrobenzothiazole D3->E3 F3 Hydrolysis (NaOH) E3->F3 G3 2-Amino-6-nitrobenzothiazole F3->G3

Caption: Comparative workflow of synthetic routes to nitro-2-aminobenzothiazoles.

Conclusion

The choice of synthetic route to this compound is a trade-off between reaction simplicity, yield, and regioselectivity.

  • Direct nitration (Route 1) is the most straightforward approach but suffers from poor control over the position of the nitro group, leading to challenging purification of the desired 4-nitro isomer from a mixture.

  • Cyclization of a pre-nitrated starting material (Route 2) offers good regioselectivity but is dependent on the availability of the appropriately substituted aniline. For the target 4-nitro isomer, this would require 3-nitro-2-aminothiophenol or a related precursor, which may not be as readily available as p-nitroaniline.

  • The acylation-nitration-deprotection strategy (Route 3) provides excellent regioselectivity for the 6-nitro isomer. While not directly yielding the 4-nitro isomer, this principle of using a protecting group to direct the nitration could potentially be adapted with different directing groups or reaction conditions to favor the 4-position.

  • Tandem reactions (Route 4) represent modern and efficient methodologies, though their application to the specific synthesis of this compound is not yet established in the reviewed literature.

For researchers specifically targeting this compound, careful optimization of the direct nitration of 2-aminobenzothiazole with a focus on separation techniques, or the development of a novel cyclization route from a suitable 3-nitroaniline precursor, would be the most promising avenues. For applications where the 6-nitro isomer is a viable alternative, the acylation-nitration-deprotection route offers a reliable and high-yielding protocol.

References

Comparative Efficacy of Nitro-Substituted Benzothiazole and Thiazole Derivatives: An In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of 4-Nitrobenzo[d]thiazol-2-amine derivatives and structurally related nitro-containing heterocyclic compounds. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the therapeutic potential of these compounds across different disease models, supported by experimental data and detailed methodologies. The guide is structured by therapeutic application, focusing on antiparasitic, antiepileptic, and anticancer activities.

Antiparasitic Activity: 5-Nitrothiazole Analogs in Giardiasis

A study on 5-nitrothiazole-NSAID chimeras, which are structurally related to this compound, has demonstrated significant in vivo efficacy against Giardia intestinalis. These compounds represent a promising alternative to current treatments like metronidazole and nitazoxanide.

Data Presentation: In Vivo Giardicidal Efficacy

The following table summarizes the in vivo efficacy of a potent 5-nitrothiazole-NSAID chimera (Compound 4) compared to standard antiprotozoal drugs in a murine model of giardiasis.[1][2]

CompoundAnimal ModelRoute of AdministrationMedian Effective Dose (ED50)Potency vs. MetronidazolePotency vs. Nitazoxanide
Compound 4 (Indomethacin hybrid) CD-1 MouseIntragastric1.709 µg/kg (3.53 nmol/kg)321-fold more potent1015-fold more potent
Metronidazole CD-1 MouseIntragastric~548.6 µg/kg--
Nitazoxanide CD-1 MouseIntragastric~1734.7 µg/kg--
Experimental Protocols: Murine Model of Giardiasis

The in vivo giardicidal effect was evaluated using a well-established CD-1 mouse model.[3][4][5]

  • Animal Model: Female CD-1 mice were used for the study. To ensure the mice were free from other protozoan infections, they were pre-treated with mebendazole (10 mg/mouse/day) for three consecutive days.

  • Infection: One week after the pre-treatment, mice were intragastrically infected with 1 x 10^6 trophozoites of the G. lamblia WB strain.

  • Treatment: The test compounds, including the 5-nitrothiazole-NSAID chimera and the reference drugs (metronidazole and nitazoxanide), were administered intragastrically.

  • Evaluation: The efficacy of the treatment was determined by quantifying the reduction in the number of parasites in the host, and the median effective dose (ED50) was calculated.

Mandatory Visualization: Mechanism of Action

The antiparasitic activity of many nitro-containing drugs is dependent on their activation by parasitic nitroreductases (NTRs). These enzymes are typically absent in the host, providing a degree of selectivity. The activation process involves the reduction of the nitro group, leading to the formation of cytotoxic metabolites that damage parasitic cells.[6][7][8][9]

cluster_parasite Parasite Cell Prodrug Nitro-drug (e.g., 5-Nitrothiazole derivative) NTR Parasite Nitroreductase (NTR) Prodrug->NTR Reduction ActiveMetabolite Cytotoxic Reactive Metabolites NTR->ActiveMetabolite Activation CellDamage Cellular Damage (DNA, proteins, etc.) ActiveMetabolite->CellDamage CellDeath Parasite Death CellDamage->CellDeath

Nitro-drug activation pathway in parasites.

Antiepileptic Activity: 6-Nitrobenzo[d]thiazol-2-amine Derivative in Epilepsy

A 6-nitrobenzo[d]thiazol-2-amine derivative, designated as N3, has shown significant neuroprotective effects in a zebrafish model of epilepsy. This compound mitigates epileptic conditions by modulating inflammatory and neuroprotective pathways.[10][11]

Data Presentation: Neuroprotective and Anti-inflammatory Effects of N3

The following table summarizes the key in vivo effects of the N3 derivative in a pentylenetetrazole (PTZ)-induced epilepsy model in zebrafish larvae.[10][12]

BiomarkerEffect of N3 TreatmentQuantitative Finding
Antioxidant Enzymes Enhanced activityIncreased GSH levels to 0.76 ± 0.03 nmol/mg
Oxidative Stress Reduced levelsReduced LDH and ROS levels (7.47 ± 0.07 U/mg protein)
Pro-inflammatory Genes Suppressed expressionDownregulation of inflammatory markers
Neurodegeneration Reduced markersDecreased amyloid plaques and calcium deposition
Motor Coordination Behavioral improvementEnhanced motor coordination
Neurotransmitters Increased levelsIncreased GABA levels
Experimental Protocols: Zebrafish Larvae Model of Epilepsy

The antiepileptic potential of the N3 derivative was assessed using a PTZ-induced seizure model in zebrafish larvae.[13][14][15][16][17]

  • Animal Model: Zebrafish larvae were used for the in vivo experiments.

  • Pre-treatment: The larvae were pre-treated with varying concentrations of the N3 derivative.

  • Induction of Epilepsy: Following pre-treatment, the larvae were exposed to 6 mM pentylenetetrazole (PTZ) to induce epilepsy-like conditions.

  • Biochemical Analysis: The levels of antioxidant enzymes (superoxide dismutase, catalase), glutathione (GSH), lactate dehydrogenase (LDH), and reactive oxygen species (ROS) were analyzed.

  • Gene Expression Analysis: Quantitative PCR was used to measure the expression of pro-inflammatory and neuroprotective markers.

  • Histological and Behavioral Analysis: Histological assessments were performed to evaluate neurodegenerative markers. Behavioral tests were conducted to measure motor coordination, and GABA levels were quantified using high-performance liquid chromatography.

Mandatory Visualization: Neuroprotective and Anti-inflammatory Pathways

The N3 derivative appears to exert its antiepileptic effects by counteracting neuroinflammation and oxidative stress, which are key contributors to the pathophysiology of epilepsy.[18][19][20][21][22]

cluster_pathways Pathophysiological Pathways PTZ PTZ-Induced Seizures OxidativeStress Oxidative Stress (Increased ROS, LDH) PTZ->OxidativeStress Neuroinflammation Neuroinflammation (Pro-inflammatory genes) PTZ->Neuroinflammation N3 6-Nitrobenzo[d]thiazol-2-amine (N3) N3->OxidativeStress N3->Neuroinflammation Neuroprotection Neuroprotection (Increased Antioxidants, GABA) N3->Neuroprotection Neurodegeneration Neurodegeneration OxidativeStress->Neurodegeneration Neuroinflammation->Neurodegeneration

Modulation of epilepsy pathways by N3.

Anticancer Activity: In Vivo Efficacy of Benzothiazole Derivatives

While specific in vivo data for this compound derivatives in cancer is limited in publicly available literature, studies on other benzothiazole derivatives have shown promising antitumor activity in xenograft models. These findings provide a basis for comparison and suggest the potential of the broader benzothiazole scaffold in oncology.

Data Presentation: In Vivo Antitumor Activity of Benzothiazole Derivatives

The table below presents in vivo efficacy data for two different benzothiazole derivatives in human tumor xenograft models.

CompoundAnimal ModelTumor XenograftRoute of AdministrationDosageAntitumor EffectReference
YLT322 Nude MiceHepG2 (Liver)Intraperitoneal150 mg/kg/daySignificant tumor growth inhibition[23]
YLT322 Nude MiceHCT116 (Colon)Intraperitoneal150 mg/kg/daySignificant tumor growth inhibition[23]
5F 203 Nude MiceMCF-7 (Breast)Intraperitoneal2 x 20 mg/kg (weekly)68% tumor growth inhibition[24]
Experimental Protocols: Human Tumor Xenograft Model

The in vivo antitumor activity of benzothiazole derivatives is commonly evaluated using human tumor xenograft models in immunocompromised mice.[23][25]

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: Human cancer cells (e.g., HepG2, HCT116, MCF-7) are subcutaneously injected into the flanks of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are treated with the test compound (e.g., YLT322, 5F 203) or a vehicle control. The administration route can be intraperitoneal, oral, or intravenous, depending on the compound's properties.

  • Evaluation: Tumor volume and animal body weight are measured regularly. At the end of the study, the tumors can be excised for further analysis, such as immunohistochemistry to assess cell proliferation and apoptosis.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo anticancer efficacy of a test compound using a xenograft model.

Start Start: Immunocompromised Mice Implantation Subcutaneous Implantation of Human Cancer Cells Start->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Treatment & Control Groups TumorGrowth->Randomization Treatment Administration of Test Compound / Vehicle Randomization->Treatment Monitoring Regular Monitoring: - Tumor Volume - Body Weight Treatment->Monitoring Endpoint End of Study: - Tumor Excision - Further Analysis Monitoring->Endpoint

Workflow for in vivo anticancer xenograft studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of 4-Nitrobenzo[d]thiazol-2-amine and related benzothiazole derivatives against various cancer cell lines. The data herein is compiled from recent studies to facilitate the objective assessment of their potential as anticancer agents.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound and a selection of its structural analogs. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. A lower IC50 value indicates higher cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound Analogs
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A)A54968 µg/mL--
6-nitrobenzo[d]thiazol-2-ol (C)A549121 µg/mL--
Indole based hydrazine carboxamide scaffold 12HT290.015--
H4600.28--
A5491.53--
MDA-MB-2310.68--
Chlorobenzyl indole semicarbazide benzothiazole 55HT-290.024--
H4600.29--
A5490.84--
MDA-MB-2310.88--
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7)A431Not specified--
A549Not specified--
Other Benzothiazole Derivatives
Compound 4MCF-78.64Cisplatin13.33
Compound 5cMCF-77.39Cisplatin13.33
Compound 5dMCF-77.56Cisplatin13.33
Compound 6bMCF-75.15Cisplatin13.33
Dimer–1 (methylene)U-9371.8Cisplatin3.2

Experimental Protocols

The cytotoxicity data presented in this guide was primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[1] This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm).

  • IC50 Calculation: The absorbance values are used to determine the percentage of cell viability at each compound concentration. The IC50 value is then calculated by plotting the percentage of viability against the compound concentration and determining the concentration at which 50% viability is observed.

Signaling Pathways and Mechanisms of Action

Several studies suggest that the cytotoxic effects of benzothiazole derivatives are mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.[2]

// Nodes Benzothiazole [label="Benzothiazole \nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Increased Reactive\nOxygen Species (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellDeath [label="Cancer Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT Pathway\n(Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK Pathway\n(Proliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibition [shape=point, style=invis];

// Edges Benzothiazole -> ROS [color="#5F6368"]; ROS -> Apoptosis [color="#5F6368"]; Apoptosis -> CellDeath [color="#5F6368"];

Benzothiazole -> Inhibition [arrowhead=tee, color="#EA4335", minlen=2]; Inhibition -> AKT [dir=none, color="#EA4335"]; Inhibition -> ERK [dir=none, color="#EA4335"];

AKT -> CellDeath [arrowhead=tee, style=dashed, color="#5F6368"]; ERK -> CellDeath [arrowhead=tee, style=dashed, color="#5F6368"]; } dot Figure 1: Proposed mechanism of benzothiazole-induced cytotoxicity.

As illustrated in Figure 1, certain benzothiazole derivatives have been shown to induce cytotoxicity through two primary mechanisms. Firstly, they can increase the intracellular levels of reactive oxygen species (ROS), leading to oxidative stress and subsequently triggering apoptosis, a form of programmed cell death.[3] Secondly, compounds such as 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) have been found to inhibit key cell survival and proliferation signaling pathways, namely the AKT and ERK pathways.[2] The inhibition of these pathways disrupts normal cellular processes and contributes to cancer cell death.

Experimental Workflow

The general workflow for evaluating the cytotoxicity of novel benzothiazole compounds is outlined below.

// Nodes Synthesis [label="Compound\nSynthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Characterization [label="Structural\nCharacterization\n(NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytotoxicity [label="In vitro\nCytotoxicity Assay\n(e.g., MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataAnalysis [label="IC50 Value\nDetermination", fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism [label="Mechanism of Action\nStudies (e.g., Apoptosis,\nWestern Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead [label="Lead Compound\nIdentification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Synthesis -> Characterization [color="#5F6368"]; Characterization -> Cytotoxicity [color="#5F6368"]; Cytotoxicity -> DataAnalysis [color="#5F6368"]; DataAnalysis -> Mechanism [color="#5F6368"]; Mechanism -> Lead [color="#5F6368"]; } dot Figure 2: Standard workflow for cytotoxic compound evaluation.

This process begins with the chemical synthesis of the benzothiazole derivatives. Following synthesis, the chemical structures are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The compounds then undergo in vitro cytotoxicity screening against a panel of cancer cell lines. From these assays, the IC50 values are determined. For promising candidates, further studies are conducted to elucidate their mechanism of action, which may involve apoptosis assays and Western blotting to assess their effects on specific signaling proteins. This comprehensive evaluation allows for the identification of lead compounds with potent and selective anticancer activity.

References

Benchmarking 4-Nitrobenzo[d]thiazol-2-amine Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides an objective comparison of the performance of nitro-substituted benzothiazole derivatives against known inhibitors in key therapeutic areas. While direct inhibitory data for 4-Nitrobenzo[d]thiazol-2-amine is limited in publicly available literature, this guide focuses on a closely related nitrobenzothiazole compound with established activity against Mycobacterium tuberculosis ATP phosphoribosyl transferase (HisG), a promising anti-tuberculosis drug target.[1][2][3] Additionally, considering the well-documented anticancer potential of the benzothiazole scaffold, we present a comparative analysis of known inhibitors for the frequently implicated PI3K/AKT and MAPK/ERK signaling pathways.[4]

Part 1: Benchmarking a Nitrobenzothiazole Inhibitor Against Known HisG Inhibitors

A study identified a potent nitrobenzothiazole inhibitor of M. tuberculosis ATP phosphoribosyl transferase (HisG), an essential enzyme in the histidine biosynthesis pathway.[1][2] This section benchmarks this inhibitor against other known inhibitors of HisG.

Data Presentation: HisG Inhibitor Comparison
CompoundTargetIC50 (μM)Known Inhibitors (for comparison)TargetIC50/Ki (μM)
Nitrobenzothiazole derivative (Cmpd 17)[1][2]M. tb HisG5.5AMPE. coli HisG550 (Ki)
Compound 4 [2]M. tb HisG4PentachlorophenolE. coli HisG50-400 (Ki)
Compound 6 [2]M. tb HisG6DicoumarolE. coli HisG50-400 (Ki)
Compound 18 [1][2]M. tb HisG11.92,4-DinitrophenolE. coli HisG50-400 (Ki)
Compound 19 [1][2]M. tb HisG13.9
Experimental Protocols

In Vitro HisG Inhibition Assay [2]

The inhibitory activity of the compounds against M. tuberculosis HisG can be determined using an in vitro assay that monitors the production of phosphoribosyl-ATP (PR-ATP).

  • Enzyme and Substrates: Recombinant M. tuberculosis HisG is purified. ATP and phosphoribosyl pyrophosphate (PRPP) are used as substrates.

  • Reaction Mixture: The assay is typically performed in a buffer solution (e.g., Tris-HCl) containing MgCl2, the enzyme, and the inhibitor at various concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP and PRPP. The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Detection of PR-ATP: The amount of PR-ATP produced is quantified. This can be achieved using methods such as high-performance liquid chromatography (HPLC) or a coupled enzymatic assay.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of HisG activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Visualization

HisG_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis HisG Purified M. tb HisG Enzyme Reaction Reaction Mixture (Buffer, MgCl2, Enzyme, Inhibitor) HisG->Reaction Substrates ATP & PRPP Substrates Substrates->Reaction Inhibitor Test Compound (e.g., Nitrobenzothiazole) Inhibitor->Reaction Incubation Incubate at 37°C Reaction->Incubation Detection Quantify PR-ATP (e.g., HPLC) Incubation->Detection IC50 Calculate IC50 Value Detection->IC50

HisG Inhibition Assay Workflow

Part 2: Comparative Guide to Known Inhibitors of Cancer-Related Signaling Pathways

Given the prevalence of benzothiazole derivatives as anticancer agents, this section provides a comparative overview of established inhibitors targeting the PI3K/AKT and MAPK/ERK signaling pathways. This information serves as a valuable reference for researchers investigating the potential of this compound in oncology.

Data Presentation: PI3K/AKT Pathway Inhibitor Comparison
InhibitorTarget(s)IC50 (nM)
Pilaralisib (XL147) [5]PI3Kα/δ/γ39 / 36 / 23
Copanlisib [1]PI3Kα/β/γ/δ0.5 / 3.7 / 6.4 / 0.7
IPI-549 [6]PI3Kγ16
Akti-1/2 [7]Akt1/258 / 210
Uprosertib (GSK2141795) [8]Akt1/2/3180 / 328 / 38
Miransertib (ARQ-092) [7]Akt1/2/32.7 / 14 / 8.1
Data Presentation: MAPK/ERK Pathway Inhibitor Comparison
InhibitorTarget(s)IC50 (nM)
SCH772984 [9][10]ERK1/24 / 1
Ulixertinib (BVD-523) [9][10]ERK1/2<0.3 (for ERK2)
Temuterkib (LY3214996) [10][11]ERK1/25 / 5
AZD0364 [9]ERK20.6
PD98059 [10]MEK1/22000-7000 / 50000
Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A common method to determine the IC50 of kinase inhibitors is through in vitro kinase assays.

  • Kinase and Substrate: A purified recombinant kinase (e.g., PI3K, Akt, MEK, ERK) and a suitable substrate (often a peptide or protein) are used.

  • Assay Buffer: The reaction is performed in a buffer optimized for the specific kinase, typically containing ATP and MgCl2.

  • Inhibitor Dilutions: The test compound is prepared in a series of dilutions.

  • Reaction: The kinase, substrate, and inhibitor are incubated together. The reaction is initiated by the addition of ATP.

  • Detection of Phosphorylation: The level of substrate phosphorylation is measured. This can be done using various methods, including:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using phosphorylation-specific antibodies labeled with a fluorescent probe.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • IC50 Calculation: The inhibitor concentration that results in 50% inhibition of kinase activity is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualization

Signaling_Pathways cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway RTK1 Receptor Tyrosine Kinase PI3K PI3K RTK1->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth RTK2 Receptor Tyrosine Kinase RAS RAS RTK2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Simplified PI3K/AKT and MAPK/ERK Signaling Pathways

References

Comparative Cross-Reactivity Analysis of 4-Nitrobenzo[d]thiazol-2-amine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminobenzothiazole scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with a wide range of biological targets. This versatility has led to the development of numerous derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] 4-Nitrobenzo[d]thiazol-2-amine, a member of this family, is of significant interest to researchers. However, a comprehensive understanding of its cross-reactivity profile is crucial for accurate interpretation of experimental results and for anticipating potential off-target effects in drug development.

This guide provides a comparative analysis of the potential cross-reactivity of this compound by examining experimental data from structurally related 2-aminobenzothiazole derivatives. While direct cross-reactivity studies on this compound are limited, the extensive research on its analogs offers valuable insights into its likely biological targets and off-target interactions. The data presented herein is intended to guide researchers in designing experiments and to highlight the importance of comprehensive kinase profiling for this class of compounds.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the inhibitory activities of various 2-aminobenzothiazole derivatives against a range of protein kinases and their cytotoxic effects on different cancer cell lines. This data illustrates the multi-targeted nature of the 2-aminobenzothiazole scaffold.

Table 1: Comparative Inhibitory Activity of 2-Aminobenzothiazole Derivatives Against Protein Kinases

Compound/DerivativeTarget KinaseIC50 / % InhibitionReference
Compound 8i PI3Kα1.03 nM[4]
Compound 54 PI3Kα1.03 nM[5]
Compound 53 PI3Kβ0.02 µM[5]
Compound 52 PI3KγKi = 2 nM[5]
OMS14 PI3Kδ (p110δ/p85α)65% inhibition @ 100 µM[1][6]
OMS1 PI3Kγ47% inhibition @ 100 µM[1][6]
OMS2 PI3Kγ48% inhibition @ 100 µM[1][6]
Compound 10 EGFR94.7 nM[5]
Compound 11 EGFR54.0 nM[5]
Compound 12 EGFR96 nM[5]
Derivatives 14-18 EGFR0.173 - 1.08 µM[5]
Compound 20 VEGFR-20.15 µM[5]
Compound 21 VEGFR-20.19 µM[5]
Compound 37 CDK237.8 nM[5]
Compound 38 CDK221.7 nM[5]
Compound 40 CDK24.29 µM[5]
BLZ945 (1) CSF1R1 nM[5]
Compound 3 CSF1R1.4 nM[5]
Compound 24 FAK19.5 µM[5]

Table 2: Comparative Cytotoxic Activity (IC50 in µM) of 2-Aminobenzothiazole Derivatives in Cancer Cell Lines

Compound/DerivativeMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HepG2 (Liver)PC-3 (Prostate)Reference
OMS5 22.1334.21---[1]
OMS14 28.1461.03---[1]
Compound 8i 6.34----[4]
Compound 53 ----0.35[5]
Compound 12 2.49----[5]
Derivatives 14-18 0.315 - 2.660.315 - 2.660.315 - 2.66-0.315 - 2.66[5]
Compound 20 8.27-7.449.99-[5]
Compound 21 10.34-12.1411.23-[5]
Compound 40 3.173.55-4.32-[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure the reproducibility and critical evaluation of the data.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

Materials:

  • Kinase enzyme (e.g., PI3K, CDK2, EGFR)

  • Substrate specific to the kinase

  • ATP

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • 96-well white-bottom plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, the appropriate substrate, and various concentrations of the test compound. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Reaction Initiation: Start the kinase reaction by adding ATP. The final reaction volume is typically 25 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (e.g., MTT Assay)

This colorimetric assay assesses the cytotoxic effects of a compound on cancer cell lines by measuring the metabolic activity of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing cross-reactivity and the key signaling pathway often targeted by 2-aminobenzothiazole derivatives.

G cluster_0 In Vitro Screening cluster_1 Cellular Assays cluster_2 Selectivity Profiling Compound Synthesis Compound Synthesis Primary Kinase Panel Primary Kinase Panel (e.g., PI3K, EGFR, CDK2) Compound Synthesis->Primary Kinase Panel IC50 Determination IC50 Determination for Active Hits Primary Kinase Panel->IC50 Determination Cell Viability Cell Viability/Cytotoxicity (e.g., MTT Assay) IC50 Determination->Cell Viability Broad Kinase Panel Broad Kinase Panel (>100 Kinases) IC50 Determination->Broad Kinase Panel Target Engagement Target Engagement/ Phosphorylation Assay Cell Viability->Target Engagement Downstream Signaling Downstream Signaling Analysis (e.g., Western Blot) Target Engagement->Downstream Signaling Cross-Reactivity Profile Cross-Reactivity Profile Broad Kinase Panel->Cross-Reactivity Profile

Caption: Experimental workflow for assessing the cross-reactivity of a test compound.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor 2-Aminobenzothiazole Derivatives Inhibitor->RTK e.g., EGFR Inhibition Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: The PI3K/Akt/mTOR pathway and points of inhibition by 2-aminobenzothiazoles.

Discussion and Conclusion

The data compiled from various studies on 2-aminobenzothiazole derivatives strongly suggest that this scaffold is prone to interacting with multiple protein kinases. Derivatives have been identified as potent inhibitors of PI3K, EGFR, VEGFR-2, and CDK2, among others.[5] This inherent promiscuity is a critical consideration for researchers working with any compound based on this core structure, including this compound.

The anticancer activity observed in cell lines is likely a result of the simultaneous inhibition of several key signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[1] For instance, the derivative OMS14, synthesized from a 4-nitroaniline precursor, was found to affect not only PI3K but also CDK2, Akt, mTOR, and the EGF receptor.[1][6] The presence and position of substituents on the benzothiazole ring play a crucial role in modulating the potency and selectivity of these compounds. While some derivatives have been engineered for high selectivity towards a specific kinase, the general trend indicates a potential for broad kinase inhibition.[5]

References

A Comparative Guide to Confirming the Structure of 4-Nitrobenzo[d]thiazol-2-amine: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physicochemical properties, biological activity, and potential for therapeutic application. For novel compounds such as 4-Nitrobenzo[d]thiazol-2-amine, a derivative of the versatile benzothiazole scaffold, confirming the exact molecular architecture is a critical step in its development.

This guide provides a comparative analysis of analytical techniques for the structural elucidation of this compound, with a primary focus on the unparalleled precision of single-crystal X-ray crystallography. While a specific crystal structure for this compound is not yet publicly available, this guide will draw upon data from closely related benzothiazole derivatives to illustrate the principles and comparative advantages of this "gold standard" technique. We will compare the depth of information provided by X-ray crystallography against complementary spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Analysis of Structural Elucidation Methods

The confirmation of a chemical structure is a puzzle solved by assembling evidence from multiple analytical techniques. While spectroscopic methods provide essential clues about connectivity and functional groups, only X-ray crystallography can deliver a definitive, high-resolution 3D model of a molecule in the solid state.

The table below summarizes the type of information obtained from each method, highlighting their respective strengths and limitations in the context of structural confirmation.

Analytical Technique Information Obtained Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, absolute configuration.Provides an unambiguous and complete 3D structure of the molecule in the solid state.Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical environment of nuclei (¹H, ¹³C), connectivity between atoms, stereochemical relationships.Excellent for determining the carbon-hydrogen framework and connectivity in solution.Does not provide direct information on bond lengths/angles or the 3D arrangement in the solid state.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -NO₂, -NH₂, C=N).Rapid and simple method for identifying key chemical bonds and functional groups.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).Highly sensitive; provides the exact molecular formula and information about fragmentation patterns.Does not provide information about the 3D arrangement or connectivity of atoms.
Experimental Data: A Case Study with Benzothiazole Derivatives

While awaiting the specific crystallographic data for this compound, we can examine the data from a related co-crystal, 2-aminobenzothiazole with 4-fluorobenzoic acid, to exemplify the richness of crystallographic analysis.[1] Such data provides the ultimate benchmark for structural confirmation.

Table 1: Representative Crystallographic Data for a 2-Aminobenzothiazole Co-crystal [1]

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.7869(14) Å, b = 4.0326(5) Å, c = 27.625(3) Å
Cell Angles α = 90°, β = 92.731(10)°, γ = 90°
Volume (V) 1311.6(3) ų
Molecules per Unit Cell (Z) 4
R-factor (R₁) 0.0446
wR₂ (all data) 0.1274

This data illustrates the precision with which a crystal structure is defined, providing the exact dimensions of the repeating unit in the crystal lattice.

Detailed Experimental Protocols

1. Single-Crystal X-ray Crystallography (General Protocol)

Confirming a molecular structure via X-ray crystallography involves a sequential process, from crystal preparation to data analysis.[2]

Objective: To obtain a high-quality single crystal of the target compound and use X-ray diffraction to determine its three-dimensional atomic structure.

Methodology:

  • Crystal Growth: The foundational step is to grow a single crystal of high purity and sufficient size (typically 0.1-0.3 mm in each dimension). This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, DMF). Other methods include slow cooling or vapor diffusion.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections. These reflections are recorded by a detector.

  • Structure Solution: The collected diffraction data (intensities and positions of reflections) are processed. The phase problem is solved using computational methods (e.g., direct methods) to generate an initial electron density map.

  • Structure Refinement: An initial molecular model is built into the electron density map. This model is then refined iteratively by adjusting atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed by metrics such as the R-factor.[1]

2. Complementary Spectroscopic Analysis

Protocols for NMR, IR, and MS are essential for initial characterization and provide data that complements the final crystal structure. For instance, the presence of key functional groups in various benzothiazole derivatives has been confirmed using these methods.[3][4]

  • ¹H and ¹³C NMR: A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆), and spectra are recorded on a spectrometer. The resulting chemical shifts, coupling constants, and peak integrations reveal the connectivity of the molecule.

  • IR Spectroscopy: A small amount of the solid sample is analyzed (e.g., using a KBr pellet). The absorption bands in the resulting spectrum correspond to the vibrational frequencies of specific functional groups, such as the characteristic stretches for -NO₂ and -NH₂ groups.[4]

  • Mass Spectrometry: The sample is ionized (e.g., via Electrospray Ionization - ESI), and the mass-to-charge ratio of the resulting ions is measured, providing the molecular weight of the compound.[4]

Visualizing the Workflow

Diagrams created using Graphviz illustrate the logical flow of the structural confirmation process.

G cluster_synthesis Compound Preparation cluster_analysis Structural Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Definitive 3D Structure Structure_Solution->Final_Structure

Caption: Workflow for X-ray crystallographic structure determination.

G cluster_spectroscopy Spectroscopic & Spectrometric Methods Xray X-ray Crystallography (Definitive 3D Structure) NMR NMR Spectroscopy (Connectivity) Xray->NMR Confirms IR IR Spectroscopy (Functional Groups) Xray->IR Confirms MS Mass Spectrometry (Molecular Formula) Xray->MS Confirms

Caption: Relationship between analytical methods for structure elucidation.

Conclusion

While spectroscopic techniques like NMR, IR, and Mass Spectrometry are indispensable for the initial characterization of this compound, they provide indirect evidence of its structure. X-ray crystallography stands alone in its ability to deliver a direct and unequivocal visualization of the atomic arrangement. It provides the precise bond lengths, angles, and intermolecular interactions that are crucial for understanding the compound's behavior and for rational drug design. Therefore, obtaining a single-crystal X-ray structure remains the ultimate goal for the complete and unambiguous confirmation of this compound and is the benchmark against which all other structural data are compared.

References

Safety Operating Guide

Personal protective equipment for handling 4-Nitrobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Nitrobenzo[d]thiazol-2-amine (CAS No. 6973-51-9). The following procedures are based on guidelines for handling nitroaromatic compounds and related benzothiazole derivatives due to the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for final guidance.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure personal safety when handling this compound. The following table summarizes the required PPE based on the potential hazards associated with nitroaromatic compounds, which are often toxic and can be absorbed through the skin.

Protection Type Specific Equipment Standard/Material Purpose
Eye and Face Protection Safety Goggles and Face ShieldANSI Z87.1 / EN 166Protects against splashes, dust, and vapors.[1]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)EN 374Prevents skin contact and absorption.[2]
Body Protection Chemical-resistant lab coat or coveralls---Protects against contamination of personal clothing.[2]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesNIOSH/EN 14387Required when working outside of a fume hood or when aerosols/dust may be generated.[3]
Foot Protection Closed-toe shoes---Protects feet from spills.

Operational Plan: Handling Procedures

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step 1: Preparation

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Gather all necessary equipment and reagents before starting the experiment.

  • Don all required personal protective equipment as detailed in the table above.

Step 2: Aliquoting and Weighing

  • If the compound is a solid, handle it carefully to avoid generating dust.

  • Use a spatula to transfer the solid to a tared weighing vessel.

  • If making a solution, add the solid to the solvent slowly while stirring.

Step 3: Experimental Work

  • Keep all containers with this compound tightly closed when not in use.

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in the laboratory.[1][2]

Step 4: Post-Experiment

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[1][2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination.[3][5]

Step 1: Waste Segregation

  • Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and other disposable materials, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.[3]

  • Sharps Waste: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Step 2: Waste Container Management

  • Ensure all waste containers are compatible with the chemical waste.

  • Keep waste containers tightly closed except when adding waste.[6]

  • Label all waste containers with "Hazardous Waste" and the full chemical name of all components.[7]

Step 3: Waste Pickup

  • Store hazardous waste in a designated satellite accumulation area.[7]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[6]

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Verify Fume Hood Operation B Gather Materials A->B C Don Appropriate PPE B->C D Aliquot/Weigh in Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Keep Containers Closed E->F G Decontaminate Surfaces & Equipment F->G Experiment Complete H Segregate Hazardous Waste G->H I Store Waste in Designated Area H->I J Schedule EHS Waste Pickup I->J K Remove PPE Correctly J->K Waste Secured L Wash Hands Thoroughly K->L

Caption: Safe Handling and Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.